molecular formula C12H10O3S B1390929 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 666841-74-3

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B1390929
CAS No.: 666841-74-3
M. Wt: 234.27 g/mol
InChI Key: QBWDBOONGOMYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWDBOONGOMYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655541
Record name 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666841-74-3
Record name 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

This compound is a heterocyclic compound of considerable interest in medicinal chemistry and materials science.[1][2][3] Its structural motif, featuring a thiophene core appended with both a methoxyphenyl group and a carboxylic acid, makes it a valuable building block for the synthesis of more complex molecules.[1] The thiophene ring is a well-established pharmacophore found in numerous biologically active compounds, while the methoxyphenyl and carboxylic acid functionalities provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[4][5] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of 3-Arylthiophene-2-carboxylic Acids

The synthesis of 3-arylthiophene-2-carboxylic acids can be broadly approached through two main strategies:

  • Construction of the thiophene ring with the aryl substituent already in place: This approach involves the cyclization of acyclic precursors that already contain the 2-methoxyphenyl moiety.

  • Arylation of a pre-formed thiophene ring: This strategy relies on the formation of a carbon-carbon bond between a suitable thiophene derivative and a 2-methoxyphenyl synthon, typically through a metal-catalyzed cross-coupling reaction.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.

Synthetic Methodologies

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8] While the classical Gewald synthesis yields a 2-amino group, this can be subsequently removed or transformed to afford the desired carboxylic acid.

A potential adaptation of the Gewald reaction for the synthesis of a precursor to our target molecule could involve the reaction of 2-methoxyacetophenone with an appropriate α-cyanoester. However, this route would require additional steps to introduce the carboxylic acid at the 2-position and remove the amino group, potentially lowering the overall efficiency.

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is another versatile method for constructing the thiophene ring.[8][9] It typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[9][10][11] A plausible route utilizing this methodology would involve the condensation of a β-ketoester bearing the 2-methoxyphenyl group with a thioglycolate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds.[12][13] The Suzuki-Miyaura and Stille couplings are particularly well-suited for the synthesis of this compound.[12][14][15]

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[12][16] For our target molecule, a feasible approach would be the coupling of a 3-halothiophene-2-carboxylic acid derivative with 2-methoxyphenylboronic acid.[12]

  • Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide or triflate, catalyzed by a palladium complex.[14][15][17] This method offers the advantage of being tolerant to a wide range of functional groups.[18] A possible synthetic route would involve the reaction of a 3-halothiophene-2-carboxylic acid derivative with (2-methoxyphenyl)tributylstannane.

The cross-coupling approach is often preferred due to its high functional group tolerance, generally good yields, and the commercial availability of the required building blocks.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This section details a step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This route is chosen for its reliability and the relatively mild reaction conditions.

The overall synthetic strategy is depicted in the following workflow:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Purification SM1 Thiophene-2-carboxylic acid SM2 3-Bromothiophene-2-carboxylic acid SM1->SM2 Bromination SM2_c 3-Bromothiophene-2-carboxylic acid Catalyst Pd Catalyst & Base SM2_c->Catalyst BoronicAcid 2-Methoxyphenylboronic acid BoronicAcid->Catalyst Product 3-(2-Methoxyphenyl)thiophene- 2-carboxylic acid Catalyst->Product Product_c Crude Product Purified Purified Product Product_c->Purified Recrystallization/ Chromatography

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromothiophene-2-carboxylic acid

This starting material can be synthesized from commercially available thiophene-2-carboxylic acid.[19]

  • Reaction Setup: In a fume hood, dissolve thiophene-2-carboxylic acid in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-bromothiophene-2-carboxylic acid.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene-2-carboxylic acid, 2-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture to obtain the pure this compound.

  • Column Chromatography: If recrystallization is not sufficient, purify the product by column chromatography on silica gel.

Parameter Value Rationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂These are common and effective catalysts for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃The base is crucial for the activation of the boronic acid.
Solvent Toluene/Water or Dioxane/WaterA two-phase system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are typically required to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Release ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (3-bromothiophene-2-carboxylic acid) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (2-methoxyphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method. This guide has provided a detailed protocol for this approach, along with insights into the underlying reaction mechanism. By understanding the principles and experimental nuances of these synthetic strategies, researchers can effectively prepare this valuable compound for applications in drug discovery and materials science.

References

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (URL: )
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: )
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: )
  • Gewald Reaction - Organic Chemistry Portal. (URL: )
  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: )
  • Fiesselmann thiophene synthesis - Wikipedia. (URL: )
  • Thiophene: Synthesis and Reactions | Free Topic Wise Notes - FirstHope. (URL: )
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: )
  • 3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8 - Benchchem. (URL: _)
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • Fiesselmann thiophene synthesis - Semantic Scholar. (URL: _)
  • Fiesselmann thiophene synthesis | Filo. (URL: )
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (URL: )
  • Stille reaction - Wikipedia. (URL: )
  • Org. Synth. 2011, 88, 197. (URL: )
  • Stille Coupling - Organic Chemistry Portal. (URL: )
  • Technical Support Center: Synthesis of 3-Alkenylthiophenes - Benchchem. (URL: )
  • 666841-74-3 | this compound | ChemScene. (URL: )
  • Stille Coupling - Chemistry LibreTexts. (URL: )
  • This compound, min 95%, 100 mg. (URL: )
  • Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • Thiophene-2-carboxylic acid - Wikipedia. (URL: )
  • Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, 2-methoxyphenyl ester - ChemBK. (URL: )
  • Suzuki Coupling: Leveraging 3-Carboxyphenylboronic Acid for Drug Discovery. (URL: )
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: )
  • Preparation method of 2-thiophenecarboxylic acid - Google P
  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst - Taylor & Francis Online. (URL: )
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (URL: )
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. (URL: )
  • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem - NIH. (URL: )
  • Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. (URL: )
  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),...
  • Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermedi

Sources

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a central thiophene ring functionalized with a carboxylic acid at the 2-position and a 2-methoxyphenyl group at the 3-position. This specific arrangement of functional groups makes it a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural complexity, combining the electron-rich thiophene core with the steric and electronic influence of the methoxy-substituted phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core chemical properties, provides a plausible and detailed synthetic route, explores the compound's reactivity, and discusses its current and potential applications, particularly its emerging role as a key intermediate or building block in the synthesis of more complex molecules like protein degraders[1].

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in a laboratory setting.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 666841-74-3[1]
Molecular Formula C₁₂H₁₀O₃S[1][2]
Molecular Weight 234.27 g/mol [1][2]
Appearance Likely an off-white to yellow solidInferred
Purity Commercially available at ≥95%[1]
Canonical SMILES COC1=CC=CC=C1C2=C(SC=C2)C(=O)O[2]
Storage Conditions 2-8°C, Sealed in dry, Keep in dark place[2]

Spectroscopic Profile

While specific spectral data for this exact compound is not publicly cataloged, its spectroscopic profile can be reliably predicted based on its constituent functional groups and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a broad singlet significantly downfield, typically in the 10-13 ppm range[3]. The protons on the thiophene ring and the methoxyphenyl group will resonate in the aromatic region (approx. 6.8-8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 165-175 ppm. Carbons of the two aromatic rings will appear between 110-160 ppm. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid group, which exists predominantly as a hydrogen-bonded dimer in the solid state[4].

  • O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[4][5].

  • C=O Stretch: A strong, sharp peak for the carbonyl group should appear in the range of 1700-1725 cm⁻¹[5].

  • C-O Stretch & O-H Bend: A medium intensity C-O stretching band coupled with O-H in-plane bending is typically observed between 1210 and 1320 cm⁻¹.

  • Aromatic/Thiophene C=C & C-H Stretches: Multiple sharp bands will be present for C=C stretching within the aromatic rings (approx. 1450-1600 cm⁻¹) and for sp² C-H stretching (above 3000 cm⁻¹)[6].

Synthesis and Purification

A robust and widely applicable method for synthesizing 3-aryl-thiophene derivatives is the Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with good yields. The following is a proposed experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification & Acidification A Methyl 3-bromothiophene- 2-carboxylate C Methyl 3-(2-methoxyphenyl)thiophene- 2-carboxylate A->C Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux B (2-Methoxyphenyl)boronic acid B->C D Intermediate Ester (C) E Sodium 3-(2-methoxyphenyl)thiophene- 2-carboxylate D->E 1. NaOH, MeOH/H₂O, Reflux F 3-(2-Methoxyphenyl)thiophene- 2-carboxylic acid (Final Product) E->F 2. HCl (aq), 0°C

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate and (2-Methoxyphenyl)boronic acid

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester, methyl 3-(2-methoxyphenyl)thiophene-2-carboxylate.

Causality: The choice of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki cycle. Sodium carbonate acts as the base required to activate the boronic acid. A mixed solvent system ensures the solubility of both the organic reactants and the inorganic base.

Step 2: Saponification, Acidification, and Isolation

  • Dissolve the purified ester from Step 1 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (NaOH, 3-4 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and slowly acidify by adding cold 2M hydrochloric acid (HCl) until the pH is approximately 2-3.

  • A precipitate of the final product, this compound, should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Causality: Saponification is a classic hydrolysis of an ester under basic conditions. The subsequent acidification is necessary to protonate the resulting carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is typically much less soluble and precipitates out.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dictated by its three primary components: the carboxylic acid, the thiophene ring, and the methoxyphenyl ring.

Caption: Key reactive sites on the molecule.

  • Carboxylic Acid Group: This is the most reactive site for many standard organic transformations. It can be readily converted into esters, amides, and acid chlorides using well-established methods[7][8]. This functionality is key to its use as a building block, allowing it to be coupled to other molecules.

  • Thiophene Ring: The thiophene nucleus is aromatic and can undergo electrophilic substitution. However, the carboxylic acid group is electron-withdrawing and deactivating, meaning harsher conditions may be required. A more synthetically useful reaction is the deprotonation of the C-H bond at the 5-position (alpha to the sulfur) using a strong base like n-butyllithium or LDA, which generates a nucleophilic organolithium species ready for reaction with various electrophiles[9].

  • Mechanistic Consideration: Studies on the parent thiophene-2-carboxylic acid have shown that an intramolecular hydrogen bond can form between the carboxylic acid proton and the thiophene sulfur atom. This interaction polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and potentially optimizing the trajectory for an incoming nucleophile, thereby influencing its reactivity[10].

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a sophisticated chemical building block.

  • Protein Degradation: Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues[1]. In a PROTAC, this molecule could serve as part of the linker or as a fragment that binds to either the target protein or the E3 ligase.

  • Medicinal Chemistry Scaffold: Thiophene-based scaffolds are prevalent in drug discovery due to their diverse pharmacological activities. Derivatives of thiophene-2-carboxylic acid have been explored as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, and other thiophene carboxamides have shown promise as anticancer agents by inhibiting targets like VEGFR-2[8]. The unique substitution pattern of this specific molecule provides a distinct three-dimensional structure for probing protein binding pockets.

  • Materials Science: Thiophene-containing molecules are foundational to the field of organic electronics. While this specific molecule is not a polymer, it could be used as a precursor to synthesize more complex, conjugated systems for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs)[11].

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of chemical properties. Its structure offers multiple points for chemical modification, making it an ideal intermediate for complex synthetic targets. Understanding its spectroscopic signature, reactivity, and a reliable synthetic protocol, as outlined in this guide, empowers researchers to effectively utilize this molecule in advancing the frontiers of drug discovery and materials science.

References

  • Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, 2-methoxyphenyl ester. (n.d.). ChemBK. [Link]

  • Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-6. [Link]

  • Profeta, S. O., & Arnone, M. R. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 552-559. [Link]

  • Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

  • Iwan, A., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(7), 5891-5903. [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (1991).
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]

  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Physics. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (2016). Molecules. [Link]

  • Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]

  • Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (2012).

Sources

An In-depth Technical Guide to 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a thiophene carboxylic acid scaffold coupled with a methoxyphenyl moiety, positions it as a valuable precursor for the synthesis of complex organic molecules with potential therapeutic applications. Notably, this compound is recognized as a "Protein Degrader Building Block," indicating its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on empowering researchers in their scientific endeavors.

Core Molecular Attributes

PropertyValueReference
CAS Number 666841-74-3[1]
Molecular Formula C₁₂H₁₀O₃S[1]
Molecular Weight 234.27 g/mol [1]
Canonical SMILES COC1=CC=CC=C1C2=C(SC=C2)C(=O)O
Appearance Powder or liquid[4]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the thiophene and phenyl rings. The Suzuki-Miyaura coupling is a highly effective and widely used method for this transformation, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[5][6]

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

The logical approach involves the palladium-catalyzed coupling of a thiophene precursor bearing a boronic acid or boronic ester with a halogenated methoxyphenyl component, or vice versa. A plausible and efficient route is the coupling of a suitably protected 3-bromothiophene-2-carboxylic acid derivative with (2-methoxyphenyl)boronic acid.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 3-Bromothiophene-2-carboxylic acid (or ester derivative) Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 (2-Methoxyphenyl)boronic acid Reactant2->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃, K₃PO₄) Base->Coupling Solvent Solvent System (e.g., Dioxane/Water, Toluene) Solvent->Coupling Hydrolysis Ester Hydrolysis (if applicable) Coupling->Hydrolysis Purification Work-up & Purification Hydrolysis->Purification Product 3-(2-Methoxyphenyl)thiophene- 2-carboxylic acid Purification->Product

Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.

Exemplary Synthetic Protocol
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromothiophene-2-carboxylic acid (1 equivalent), (2-methoxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic and Physicochemical Data

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of similar structures, the following characteristic signals can be anticipated.[7] Researchers should confirm these with their own analytical data.

Expected ¹H NMR Spectral Features (in CDCl₃, δ in ppm):
  • Thiophene Protons: Two doublets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the 4- and 5-positions of the thiophene ring.

  • Methoxyphenyl Protons: A multiplet in the aromatic region (approximately 6.8-7.4 ppm) corresponding to the four protons of the methoxyphenyl ring.

  • Methoxy Protons: A singlet at approximately 3.8-3.9 ppm, integrating to three protons.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃, δ in ppm):
  • Carboxylic Carbonyl: A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm) for the carbons of the thiophene and methoxyphenyl rings.

  • Methoxy Carbon: A signal around 55-56 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a building block in the synthesis of targeted protein degraders, particularly PROTACs.[1][8]

Role as a Protein Degrader Building Block

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[9] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

PROTAC_Structure cluster_key PROTAC Components POI_Ligand Ligand for Protein of Interest (POI) Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

This compound, with its carboxylic acid functional group, can be readily coupled to a linker, which is then attached to an E3 ligase ligand. The methoxyphenyl-thiophene moiety can serve as, or be further elaborated into, a ligand for a specific protein of interest. Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, making them attractive scaffolds for targeting various proteins.[10]

Safety and Handling

  • Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its utility as a precursor for targeted protein degraders highlights its potential in the development of novel therapeutics. While detailed experimental and safety data for this specific compound are still emerging, the established synthetic methodologies and the known biological relevance of the thiophene scaffold provide a solid foundation for its application in innovative research projects. As with any chemical, proper handling and safety precautions are paramount.

References

  • Sigma-Aldrich.
  • Merck Millipore.
  • Thermo Fisher Scientific. Safety Data Sheet for Thiophene-2-carboxaldehyde. (2025).
  • GuideChem. This compound CAS NO.666841-74-3.
  • Fisher Scientific.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
  • Poumellec, T. et al.
  • Khan, I. et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • Google Patents.
  • YouTube. Suzuki cross-coupling reaction. (2020).
  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),...
  • ResearchGate.
  • Achmem. This compound.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Google Patents. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • R Discovery. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2023).
  • Precise PEG. Targeted Protein Degrader Building Blocks.
  • Matrix Scientific. Methyl 2-amino-4-(4-methoxyphenyl)
  • Tocris Bioscience.
  • AK Scientific, Inc. Safety Data Sheet for Methyl 3-amino-5-(4-methoxyphenyl)
  • Indian Academy of Sciences.

Sources

Unveiling the Putative Mechanism of Action: 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid as a Keystone in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition, Towards Elimination

The paradigm of pharmacological intervention is undergoing a significant evolution. For decades, the primary strategy has been occupancy-based inhibition, where small molecules block the active sites of pathogenic proteins. While successful, this approach is limited to proteins with enzymatic activity and can be hampered by the need for high, sustained drug concentrations and the development of resistance. A new frontier in drug discovery, Targeted Protein Degradation (TPD), offers a revolutionary alternative: the selective elimination of disease-causing proteins from the cellular environment.[1][2][3]

At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own quality control machinery—the ubiquitin-proteasome system (UPS).[4][5][6] This guide delves into the hypothesized mechanism of action of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid , a compound identified as a "protein degrader building block," suggesting its role as a critical component in the rational design of novel PROTACs. While direct experimental data on a fully assembled PROTAC containing this specific molecule is not yet publicly available, its chemical features and classification allow us to construct a scientifically rigorous and testable hypothesis regarding its function.

This document will serve as a technical guide, postulating the role of this compound in a PROTAC, detailing the step-by-step mechanism of the resulting PROTAC, and providing a comprehensive suite of experimental protocols to validate this proposed mechanism of action.

Part 1: The PROTAC Concept and the Hypothesized Role of this compound

PROTACs are chimeric molecules composed of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][7][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[4][9]

The classification of This compound as a "protein degrader building block" strongly implies its intended use in the synthesis of PROTACs.[2][8] Its chemical structure, featuring a thiophene ring, a methoxyphenyl group, and a carboxylic acid, provides a versatile scaffold. The carboxylic acid is a common functional group used as an attachment point for linkers in PROTAC synthesis. The thiophene and methoxyphenyl moieties can be tailored through medicinal chemistry to achieve specific binding to a Protein of Interest.

Therefore, we hypothesize that this compound serves as a precursor to a POI ligand. Through chemical modification, the carboxylic acid group would be connected to a linker, which in turn is attached to a known E3 ligase ligand (e.g., a ligand for Cereblon (CRBN) or von Hippel-Lindau (VHL)).

Conceptual PROTAC Structure

Below is a conceptual diagram illustrating how a derivative of this compound could be incorporated into a functional PROTAC.

PROTAC_Structure cluster_PROTAC Conceptual PROTAC Molecule POI_Ligand POI Ligand Derived from this compound Linker Linker e.g., PEG, Alkyl Chain POI_Ligand:tail->Linker:w E3_Ligand E3 Ligase Ligand e.g., for VHL or CRBN Linker:e->E3_Ligand:w

Caption: Conceptual structure of a PROTAC incorporating a derivative of this compound.

Part 2: The Putative Mechanism of Action: A Step-by-Step Breakdown

The proposed mechanism of action for a PROTAC derived from this compound follows the canonical pathway for targeted protein degradation. This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple POI molecules.[4][10]

The Catalytic Cycle of Protein Degradation

TPD_Cycle PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds to POI and E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of targeted protein degradation induced by a PROTAC.

  • Ternary Complex Formation: The PROTAC molecule first binds to both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[7][11] This is the crucial step that brings the POI into proximity with the E3 ligase.

  • Ubiquitination of the POI: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.[9][12] This results in the formation of a polyubiquitin chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome.[4][5] The proteasome unfolds and degrades the POI into small peptides.

  • PROTAC Recycling: After the ubiquitination and subsequent degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.[10] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Part 3: Experimental Validation: A Self-Validating System

To validate the proposed mechanism of action, a series of experiments must be conducted. This experimental cascade is designed to provide a comprehensive understanding of the PROTAC's activity, from initial binding events to the downstream cellular consequences.

Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: Binding and Ternary Complex Formation cluster_stage2 Stage 2: Cellular Activity cluster_stage3 Stage 3: Functional Outcomes Binding Binary Binding Assays (TR-FRET, FP, ITC) Ternary_Formation Ternary Complex Assays (TR-FRET, AlphaLISA) Binding->Ternary_Formation Confirm binding before complex formation Ubiquitination Target Ubiquitination (Western Blot, Co-IP) Ternary_Formation->Ubiquitination Complex formation is required for ubiquitination Degradation Target Degradation (Western Blot, MS) Ubiquitination->Degradation Ubiquitination leads to degradation Cell_Viability Cell Viability/Proliferation (MTT, CCK-8) Degradation->Cell_Viability Degradation of POI affects cell function Apoptosis Apoptosis Assays (Annexin V, Caspase) Cell_Viability->Apoptosis Assess mode of cell death

Caption: A structured workflow for the experimental validation of a PROTAC's mechanism of action.

Detailed Experimental Protocols

1. Stage 1: Binding and Ternary Complex Formation

  • Objective: To confirm that the PROTAC binds to both the POI and the E3 ligase individually and facilitates the formation of a ternary complex.

  • Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binary Binding

    • Reagents: Terbium-labeled anti-His antibody, His-tagged POI, fluorescently labeled PROTAC.

    • Procedure:

      • In a microplate, add a constant concentration of His-tagged POI and Terbium-labeled anti-His antibody.

      • Add increasing concentrations of the fluorescently labeled PROTAC.

      • Incubate to allow binding to reach equilibrium.

      • Measure the TR-FRET signal (emission at two wavelengths).

      • Analysis: An increase in the FRET ratio indicates binding. The data can be fitted to a saturation binding curve to determine the dissociation constant (Kd).

  • Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

    • Reagents: Purified POI, purified E3 ligase, PROTAC.

    • Procedure:

      • Titrate the PROTAC into a solution containing the POI to measure the binary binding affinity.

      • In a separate experiment, titrate the PROTAC into a solution containing both the POI and the E3 ligase.

    • Analysis: Compare the binding isotherms. A change in the binding affinity in the presence of the third component indicates cooperativity in ternary complex formation.[13]

2. Stage 2: Cellular Activity

  • Objective: To demonstrate that the PROTAC induces ubiquitination and subsequent degradation of the POI in a cellular context.

  • Protocol 3: Western Blot for Target Degradation

    • Procedure:

      • Culture cells of interest and treat with increasing concentrations of the PROTAC for a defined time course (e.g., 2, 4, 8, 24 hours).

      • Lyse the cells and quantify total protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody and detect the signal.

    • Analysis: Quantify the band intensity for the POI relative to the loading control. A dose- and time-dependent decrease in the POI signal indicates degradation. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[14]

  • Protocol 4: Co-Immunoprecipitation (Co-IP) for Target Ubiquitination

    • Procedure:

      • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated POI to accumulate.

      • Lyse the cells and incubate the lysate with an antibody against the POI.

      • Use protein A/G beads to pull down the POI and its binding partners.

      • Elute the proteins and analyze by western blot using an antibody against ubiquitin.

    • Analysis: The presence of a high-molecular-weight smear in the ubiquitin blot for the PROTAC-treated sample confirms polyubiquitination of the POI.

3. Stage 3: Functional Outcomes

  • Objective: To assess the downstream biological consequences of POI degradation.

  • Protocol 5: Cell Viability Assay (e.g., MTT or CCK-8)

    • Procedure:

      • Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

      • Incubate for a specified period (e.g., 72 hours).

      • Add the viability reagent (e.g., MTT or WST-8) and incubate.

      • Measure the absorbance at the appropriate wavelength.

    • Analysis: A decrease in absorbance indicates reduced cell viability, which can be a consequence of degrading a POI essential for cell survival.

  • Protocol 6: Apoptosis Assay using Annexin V Staining

    • Procedure:

      • Treat cells with the PROTAC at concentrations around the DC50.

      • After incubation, harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

      • Analyze the stained cells by flow cytometry.

    • Analysis: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis as a result of POI degradation.[15]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Biophysical and Cellular Potency Data

ParameterValueAssay
Binary Binding (Kd)
POI50 nMTR-FRET
E3 Ligase (VHL)150 nMFP
Ternary Complex Cooperativity (α) 5ITC
Cellular Degradation
DC5025 nMWestern Blot
Dmax>95%Western Blot
Functional Effect
IC50 (Cell Viability)30 nMMTT Assay

Conclusion

The identification of this compound as a protein degrader building block opens up exciting possibilities for the development of novel therapeutics based on targeted protein degradation. While this guide presents a hypothesized mechanism of action, it is grounded in the established principles of PROTAC technology and provides a clear, actionable roadmap for its experimental validation. By systematically evaluating the binding, cellular activity, and functional outcomes of a PROTAC derived from this building block, researchers can rigorously test this hypothesis and potentially uncover a new class of potent and selective drugs for a wide range of diseases. The journey from a building block to a clinically viable drug is complex, but it begins with a sound mechanistic hypothesis and a robust plan for its validation.

References

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • CD Biosynsis. (n.d.). Targeted Protein Degradation (TPD) Assays and Profiling.
  • Thermo Fisher Scientific. (n.d.). Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Retrieved from Thermo Fisher Scientific US website.
  • Promega Corporation. (n.d.). Protein Degradation and PROTACs.
  • Cell Signaling Technology. (n.d.). Solutions for Targeted Protein Degradation.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Hughes, S. J., & Ciulli, A. (2021). Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Frontiers in Physiology, 12, 660723.
  • Wikipedia. (2025). Proteolysis targeting chimera.
  • Sun, X., et al. (2021). Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future. Molecules, 26(4), 889.
  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Image].
  • Al-Koussa, H., et al. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(2), 151-163.
  • Metwally, A. M., et al. (2023).
  • University of Dundee. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from Discovery - the University of Dundee Research Portal.
  • ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Jiang, Y., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Advanced Science.
  • Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11477-11496.
  • EvitaChem. (n.d.). Building Blocks for Targeted Protein Degradation.
  • An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4333-4353.
  • Sigma-Aldrich. (n.d.). Protein Degrader Building Blocks.
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Lee, K. R., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-142.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders.
  • Sigma-Aldrich. (n.d.). Degrader Building Blocks with IAP In Silico-Derived Ligands.
  • Life Chemicals. (2023). Degrader Building Blocks for Targeted Protein Degradation.
  • ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c [Image].
  • Zhang, Y., et al. (2021). E3 ubiquitin ligases: styles, structures and functions.
  • Li, K., & Crews, C. M. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 30(1), 1.
  • Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation.
  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 878-890.
  • Scott, D. C., et al. (2016). Ubiquitin transfer by a RING E3 ligase occurs from a closed E2~ubiquitin conformation.

Sources

From-Contaminant-to-Cornerstone-A-Technical-History-of-Thiophene-Carboxylic-Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide charts the remarkable journey of thiophene carboxylic acids, from their conceptual birth following the serendipitous discovery of thiophene as a contaminant in benzene to their current status as indispensable building blocks in medicinal chemistry and materials science. We delve into the foundational synthetic methodologies, tracing their evolution from classical organometallic reactions to modern catalytic processes. Key applications are explored, with a particular focus on the role of the thiophene nucleus as a bioisostere in drug design, exemplified by prominent anti-inflammatory drugs. Furthermore, its utility in the creation of advanced conducting polymers is examined. This guide provides not only a historical narrative but also detailed experimental protocols and comparative data to offer field-proven insights for today's scientists.

The Dawn of Thiophene Chemistry: A Fortunate Impurity

The history of thiophene carboxylic acids is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, the eminent German chemist Viktor Meyer, while preparing for a lecture, encountered a puzzling anomaly.[1][2] A standard demonstration of the time, the "indophenin test," was used to detect benzene. This test involved mixing the sample with isatin and concentrated sulfuric acid, which reliably produced a deep blue color with crude benzene sourced from coal tar. However, when Meyer performed the test with highly purified benzene, the reaction failed, yielding no blue dye.[2][3]

This critical observation led Meyer to a brilliant deduction: the blue color was not a characteristic of benzene itself but of an unknown substance present as an impurity.[1] Through rigorous experimentation, he successfully isolated this sulfur-containing compound, naming it "thiophene" (from the Greek theion for sulfur and phaino for shining) due to its benzene-like properties.[4] This discovery did not just identify a new molecule; it opened an entirely new chapter in heterocyclic chemistry.[4]

G cluster_Meyer Viktor Meyer's Discovery (1882) A Standard Indophenin Test (Crude Benzene + Isatin + H₂SO₄) B Deep Blue Color (Indophenin Dye) A->B Observed Reaction E Hypothesis: Contaminant is responsible for color B->E C Test with Purified Benzene D No Color Change C->D Unexpected Result D->E Logical Deduction F Isolation of Sulfur-Containing Compound from Crude Benzene E->F Experimental Verification G Discovery of Thiophene F->G

Caption: Workflow of Viktor Meyer's logical and experimental process leading to the discovery of thiophene.

Pioneering Syntheses of Thiophene Carboxylic Acids

With thiophene identified, the scientific community, including luminaries like Wilhelm Steinkopf, began to explore its chemical reactivity and synthesize its derivatives.[5] The installation of a carboxylic acid group onto the thiophene ring was a primary goal, as it provides a versatile chemical handle for further functionalization. Two principal strategies emerged from this early work: the oxidation of alkyl side chains and the carbonation of organometallic intermediates.

Side-Chain Oxidation

Analogous to the synthesis of benzoic acid from toluene, an early approach involved the oxidation of alkyl-substituted thiophenes. For instance, 2-acetylthiophene could be oxidized to yield thiophene-2-carboxylic acid.[6][7] While conceptually straightforward, these methods often required harsh oxidizing agents and could suffer from low yields and side reactions, such as ring oxidation.

Carbonation of Organometallic Intermediates

A more reliable and widely adopted method was the carbonation of thienyl-metal species. The reaction of 2-thienyllithium, formed by the deprotonation of thiophene with an organolithium reagent like n-butyllithium, with solid carbon dioxide (dry ice) became a classic and efficient route to thiophene-2-carboxylic acid.[8][9] This method offered better control and generally higher yields compared to early oxidation techniques. Similarly, Grignard reagents, such as 2-thienylmagnesium halides, could also be carbonated to afford the desired carboxylic acid.[9]

G cluster_Synthesis Early Synthetic Pathways to Thiophene-2-Carboxylic Acid A1 2-Alkylthiophene (e.g., 2-Acetylthiophene) A3 Thiophene-2-Carboxylic Acid A1->A3 Oxidation A2 Oxidizing Agent (e.g., NaOCl) A2->A3 B5 Thiophene-2-Carboxylic Acid B1 Thiophene B3 2-Thienyllithium (Intermediate) B1->B3 Lithiation B2 Organometallic Reagent (e.g., n-BuLi) B2->B3 B3->B5 Carbonation B4 Carbon Dioxide (CO₂) (Dry Ice) B4->B5

Caption: Diagram comparing the two primary early synthetic routes to thiophene-2-carboxylic acid.

From Bench to Bedside: A Privileged Scaffold in Medicinal Chemistry

The true ascent of thiophene carboxylic acids began with the recognition of the thiophene ring as a bioisostere of the benzene ring.[10][11] Bioisosterism is a crucial strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the target compound's biological activity or optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[12][13] The thiophene ring often mimics the phenyl group effectively, allowing it to be substituted into known drug scaffolds to create new chemical entities with potentially improved properties.[1][10]

This principle has been successfully applied in numerous therapeutic areas, but it is particularly prominent in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[14]

Case Study: Tiaprofenic Acid

Tiaprofenic acid is a potent NSAID used for the treatment of pain and inflammation associated with rheumatic diseases.[10][14] Its chemical structure, 5-benzoyl-α-methyl-2-thiopheneacetic acid, features a thiophene carboxylic acid core.[15][16] The drug functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation.[14][17] The development of tiaprofenic acid and similar drugs like suprofen and tenidap solidified the role of the thiophene carboxylic acid moiety as a "privileged pharmacophore" in medicinal chemistry.[10][17]

Drug NameTherapeutic ClassCore Moiety
Tiaprofenic Acid NSAIDThiophene-2-acetic acid
Suprofen NSAIDThiophene-2-carboxylic acid
Tinoridine NSAIDThiophene derivative
Zileuton Anti-asthmaticThiophene derivative
Raltitrexed AnticancerThiophene-2-carboxylic acid
OSI-930 AnticancerThiophene-2-carboxylic acid

Table 1: Selected examples of FDA-approved drugs or clinical candidates containing a thiophene carboxylic acid or related scaffold, highlighting their therapeutic diversity.[10][18]

Advanced Applications in Materials Science

Beyond pharmaceuticals, thiophene carboxylic acids are valuable monomers for the synthesis of advanced functional materials, particularly conducting polymers.[19] Polythiophenes are a class of conjugated polymers that can be made electrically conductive through doping. The incorporation of carboxylic acid groups directly onto the thiophene ring or on side chains can be used to:

  • Improve Solubility: The polar carboxylic acid group enhances the solubility of the polymer in common solvents, making it easier to process and cast into thin films.

  • Tune Electronic Properties: The electron-withdrawing nature of the carboxyl group can modify the polymer's electronic band gap and energy levels.[20]

  • Enable Post-Polymerization Modification: The carboxylic acid serves as a reactive site for attaching other functional groups, sensors, or biomolecules.

These tailored polythiophene derivatives are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells.[19]

G cluster_Apps Core Applications of Thiophene Carboxylic Acids Core Thiophene Carboxylic Acid (Core Scaffold) MedChem Medicinal Chemistry Core->MedChem is a key building block in MatSci Materials Science Core->MatSci is a key building block in Bio Bioisostere for Benzene Ring MedChem->Bio Mono Functional Monomer MatSci->Mono NSAID NSAIDs (e.g., Tiaprofenic Acid) Bio->NSAID AntiCa Anticancer Agents (e.g., Raltitrexed) Bio->AntiCa Poly Conducting Polymers (Polythiophenes) Mono->Poly OLED Organic Electronics (OLEDs, Solar Cells) Poly->OLED

Caption: Logical relationship diagram illustrating the major application pathways for thiophene carboxylic acids.

Experimental Protocol: Classic Synthesis of Thiophene-2-Carboxylic Acid

This protocol details the synthesis of thiophene-2-carboxylic acid via the lithiation of thiophene followed by carbonation, a foundational method in the field.

Objective: To prepare thiophene-2-carboxylic acid from thiophene.

Reagents & Materials:

  • Thiophene (C₄H₄S)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry Ice (solid CO₂)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware (round-bottom flask, dropping funnel, condenser), magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon/manifold).

Procedure:

  • Setup & Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser topped with a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

    • Scientist's Note: Anhydrous conditions are critical. Organolithium reagents like n-BuLi are extremely strong bases and will be quenched instantly by water.

  • Initial Reaction: Charge the flask with thiophene and anhydrous diethyl ether (or THF). Cool the solution to 0 °C using an ice-water bath.

  • Lithiation: Slowly add n-butyllithium solution from the dropping funnel to the stirred thiophene solution over 30-60 minutes, maintaining the temperature at or below 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The formation of a precipitate (2-thienyllithium) may be observed.

    • Rationale: Slow addition is necessary to control the exotherm of the deprotonation reaction. The C2 proton of thiophene is the most acidic, leading to highly regioselective lithiation.

  • Carbonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While stirring vigorously, carefully add crushed dry ice in small portions. A large excess of dry ice should be used.

    • Scientist's Note: Do not add the reaction mixture to the dry ice, as this can lead to side reactions. Adding solid CO₂ to the thienyllithium solution ensures the nucleophile is always in the presence of an excess of the electrophile.

  • Quench & Workup: Once all the dry ice has sublimed, allow the mixture to warm to room temperature. Slowly and carefully add water to quench any remaining organolithium species.

  • Extraction (Basic): Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether to remove any unreacted thiophene and other non-acidic byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate of thiophene-2-carboxylic acid should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude product can be purified by recrystallization from hot water or a suitable organic solvent system. Dry the purified crystals under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy.

Conclusion and Future Outlook

From an overlooked impurity in benzene to a cornerstone of modern chemistry, the story of thiophene and its carboxylic acid derivatives is a testament to the power of scientific curiosity. The journey, pioneered by Viktor Meyer's keen observation and advanced by generations of chemists, has yielded molecules that alleviate disease and power next-generation electronics. The foundational syntheses, while robust, have given way to more sophisticated catalytic methods that offer greater efficiency and functional group tolerance. For researchers and drug developers, the thiophene carboxylic acid scaffold remains a fertile ground for innovation. Its unique electronic properties and proven success as a bioisostere ensure that it will continue to be a central component in the design of novel therapeutics and functional materials for years to come.

References

  • Wikipedia. Thiophene. [Link][1]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Encyclopedia.com. Meyer, Victor. [Link][4]

  • Siddiqui, N., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1635-1665. [Link][10]

  • Dalef, A., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(9), 2349-2364. [Link][18]

  • Research and Reviews: Journal of Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link][8]

  • Britannica. Thiophene. [Link][21]

  • Kleofas, S., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 25(1), 120-124. [Link][22]

  • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank, 2025(1), M2084. [Link][13]

  • Yakhak Hoeji. (1989). Synthesis of Tiaprofenic Acid. Journal of Pharmaceutical Sciences, 33(2), 123-126. [Link][15]

  • Steinkopf, G. W. (1941). Die Chemie des Thiophens. T. Steinkopff. [5]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link][14]

  • Semantic Scholar. (2013). Novel Preparation of Tiaprofenic Acid. [Link][23]

  • MDPI Encyclopedia. Thiophene-Based Compounds. [Link][17]

  • Google Patents. (2008). Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid. CN101177423A. [16]

  • ResearchGate. (2003). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS. [Link][19]

  • Patsnap. (2018). Preparation method of tiaprofenic acid. CN108947692A. [24]

  • ResearchGate. (2016). Bioisosterism in Medicinal Chemistry. [Link][11]

  • ResearchGate. (2020). Some known drugs having thiophene ring. [Link][25]

  • ACS Publications. (2020). A Novel Thermally Conductive Phase Change Material of Polythiophene-Coated Core–Shell Polyethylene Glycol/Nano Zinc Oxide by In Situ Polymerization. The Journal of Physical Chemistry C, 124(48), 26268–26278. [Link][20]

  • ResearchGate. (2013). Novel Preparation of Tiaprofenic Acid. [Link][26]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link][27]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link][28]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link][9]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link][6]

  • Semantic Scholar. (2008). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • Google Patents. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation. EP0109381B1. [29]

  • ResearchGate. (2013). Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. J. Chem. Soc., Perkin Trans. 1, 2389-2396. [Link][30]

  • Google Patents. (1949). Thiophene-2-carboxylic acid. US2462697A. [7]

  • ResearchGate. (2023). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). [Link][31]

Sources

Unlocking the Therapeutic Potential of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of a specific derivative, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. While direct pharmacological data on this compound is nascent, its structural motifs suggest several plausible and compelling therapeutic targets. This document synthesizes insights from related compounds to propose a logical, evidence-based strategy for target identification and validation, complete with detailed experimental protocols and workflow visualizations. We will delve into promising avenues in inflammation, oncology, and metabolic disease, providing the scientific rationale and practical methodologies to accelerate the investigation of this compound from a chemical entity to a potential therapeutic agent.

Introduction: The Thiophene Scaffold as a Foundation for Drug Discovery

Heterocyclic compounds are cornerstones of modern pharmacology, with over 75% of clinically used drugs featuring at least one such ring system.[1] Among these, the thiophene ring is particularly noteworthy for its chemical stability and its capacity for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Thiophene-based compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid, have a proven track record in the clinic, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

The subject of this guide, this compound, possesses a unique combination of a thiophene-2-carboxylic acid core, a known pharmacophore, and a 2-methoxyphenyl substituent. The methoxy group can significantly influence the compound's electronic and steric properties, potentially altering its binding affinity and selectivity for various biological targets.[3] Furthermore, its classification as a "Protein Degrader Building Block" hints at its potential utility in the burgeoning field of targeted protein degradation, opening up a novel and exciting therapeutic modality beyond traditional inhibition.[4] This guide will therefore explore a multi-faceted approach to uncovering its therapeutic targets.

Plausible Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on thiophene derivatives, we can logically prioritize several key areas for investigation. The following sections outline the primary hypotheses for the mechanism of action of this compound.

Anti-Inflammatory and Immunomodulatory Activity

Inflammation is a hallmark of numerous chronic diseases. Thiophene derivatives have frequently been reported to possess anti-inflammatory properties.[1]

Potential Targets:

  • Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX): These are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibition of COX and LOX is a highly sought-after therapeutic strategy.[1]

  • Pro-inflammatory Cytokine Production: Compounds can exert anti-inflammatory effects by inhibiting the production or signaling of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

Oncology

The anti-proliferative and cytotoxic potential of thiophene-based compounds has been demonstrated against various cancer cell lines.[5][6]

Potential Targets:

  • Kinase Signaling Pathways: Many signaling pathways crucial for cancer cell proliferation and survival are regulated by kinases. The benzo[b]thiophene backbone, structurally related to our compound, has been shown to interact with kinases.[3]

  • Targeted Protein Degradation (PROTACs): Given its classification as a protein degrader building block, this compound could serve as a ligand for an E3 ubiquitin ligase or a novel neosubstrate degrader. This represents a paradigm shift from simple inhibition to the complete removal of a pathogenic protein.

Metabolic and G-Protein Coupled Receptor (GPCR) Modulation

Recent studies on structurally similar compounds have revealed intriguing effects on metabolic pathways.

Potential Targets:

  • Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling: A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to suppress mTORC1 activation, a central regulator of cell growth and metabolism, and alleviate ulcerative colitis.[3][7]

  • G-Protein Coupled Receptor 35 (GPR35): This orphan GPCR is implicated in inflammatory and metabolic processes, and a related methoxybenzo[b]thiophene-2-carboxylic acid has been investigated as a GPR35 agonist.[3]

Experimental Workflows for Target Identification and Validation

A hierarchical and systematic approach is essential for efficiently identifying and validating the therapeutic targets of this compound. The following workflow outlines a proposed research plan, from broad phenotypic screening to specific target engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Preclinical Evaluation pheno_screening Broad Phenotypic Assays (e.g., Cell Viability, Cytokine Release) hit_identification Hit Identification & Prioritization pheno_screening->hit_identification Identify significant biological effect target_id Target Identification Methods (Affinity Chromatography, Proteomics) hit_identification->target_id Active Compound in_silico In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) hit_identification->in_silico Structure-based hypothesis biochemical_assays Biochemical & Enzymatic Assays (e.g., COX/LOX Inhibition, Kinase Assays) target_id->biochemical_assays Putative Targets in_silico->biochemical_assays Predicted Targets cell_based_assays Cell-Based Target Engagement (e.g., CETSA, Reporter Assays) biochemical_assays->cell_based_assays Validate in cellular context pathway_analysis Signaling Pathway Analysis (Western Blot, Phospho-proteomics) cell_based_assays->pathway_analysis Elucidate mechanism in_vivo In Vivo Disease Models pathway_analysis->in_vivo Confirmed cellular target

Caption: A hierarchical workflow for target identification and validation.

Detailed Experimental Protocols

The following protocols are foundational for investigating the primary hypothesized targets.

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To determine the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Source: Use commercially available purified ovine COX-1, human recombinant COX-2, and potato 5-LOX enzymes.

  • Assay Principle:

    • COX Inhibition: A colorimetric or fluorometric inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • 5-LOX Inhibition: A common method is to measure the conversion of arachidonic acid to leukotrienes. The production of leukotrienes can be monitored by UV absorbance at 234 nm.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, heme (for COX assays), and the test compound or vehicle control (DMSO).

    • Incubate for a specified time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at appropriate intervals using a plate reader.

    • Use known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2, and Zileuton for 5-LOX) as positive controls.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
This compoundExperimentalExperimentalExperimental
Celecoxib (Control)>100~0.1N/A
Zileuton (Control)N/AN/A~1.0
Protocol: mTORC1 Signaling Pathway Analysis

Objective: To assess the effect of the compound on the mTORC1 signaling pathway in a relevant cell line (e.g., a cancer cell line or an immune cell line).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T, MCF-7) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells of serum for 2-4 hours to reduce basal mTORC1 activity.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

    • Stimulate the cells with an mTORC1 activator (e.g., insulin or amino acids) for 30 minutes.

  • Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key mTORC1 pathway proteins:

      • Phospho-S6 Kinase (p-S6K) - a direct downstream target of mTORC1.

      • Total S6 Kinase (S6K).

      • Phospho-4E-BP1 (p-4E-BP1) - another direct downstream target.

      • Total 4E-BP1.

      • A loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in treated cells to the stimulated control to determine if the compound inhibits mTORC1 signaling.

Signaling Pathway Visualization:

G cluster_0 mTORC1 Signaling Cascade GrowthFactors Growth Factors / Amino Acids mTORC1 mTORC1 GrowthFactors->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth Promotes fourEBP1->ProteinSynth Inhibits when dephosphorylated BT2_analog 3-(2-Methoxyphenyl) thiophene-2-carboxylic acid BT2_analog->mTORC1 Potential Inhibition

Caption: Potential inhibition of the mTORC1 signaling pathway.

Concluding Remarks and Future Directions

This compound stands as a compound of significant interest at the intersection of established pharmacology and novel therapeutic modalities. The strategies and protocols outlined in this guide provide a robust starting point for a thorough investigation into its therapeutic potential. Initial efforts should focus on broad phenotypic screens to confirm activity in the proposed areas of inflammation and oncology. Subsequent target deconvolution, guided by both empirical data and the structural alerts presented by its methoxyphenyl and carboxylic acid moieties, will be critical. The tantalizing possibility of its role as a protein degrader building block warrants dedicated investigation, potentially through collaboration with specialists in chemical biology and proteomics. By systematically applying the principles of modern drug discovery, the scientific community can effectively elucidate the mechanism of action of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

  • P. R. Kathiravan, M. Venugopal, S. Muthukumaran. (2017). A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Semantic Scholar. Available at: [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... (n.d.). ResearchGate. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia Journal. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). [Journal Name].
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Available at: [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). PubMed. Available at: [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (n.d.). MDPI. Available at: [Link]

  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. (n.d.). NIH. Available at: [Link]

  • (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid: a novel high-affinity leukotriene B4 receptor antagonist. (1993). PubMed. Available at: [Link]

  • This compound , Package: 25mg. (n.d.). Laibo Chem. Available at: [Link]

Sources

Substituted Thiophene-2-Carboxylic Acids: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Thiophene Scaffold in Medicinal Chemistry

The five-membered, sulfur-containing heterocyclic compound, thiophene, and its derivatives are foundational pillars in the edifice of medicinal chemistry.[1][2] The structural versatility of the thiophene ring allows for a wide array of substitutions, enabling the precise modulation of physicochemical and pharmacokinetic properties to enhance the efficacy and selectivity of drug candidates for various biological targets.[2] Among the diverse thiophene derivatives, substituted thiophene-2-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities.[3][4] This in-depth guide provides a comprehensive overview of the synthesis, structure-activity relationships, and therapeutic applications of this important class of molecules, tailored for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Landscape: Crafting Substituted Thiophene-2-Carboxylic Acids

The synthesis of substituted thiophene-2-carboxylic acids is a well-established field, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Strategies

Classic methods for the synthesis of the core thiophene ring, such as the Paal-Knorr synthesis , remain relevant. This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, like phosphorus pentasulfide, to construct the thiophene ring.[5][6] Another important approach is the Fiesselmann thiophene synthesis , which utilizes the condensation of thioglycolic acid derivatives with various carbonyl compounds.[6][7] This method is particularly useful for accessing 3-hydroxythiophene-2-carboxylic acid derivatives.[6][7]

The Gewald aminothiophene synthesis is a key method for preparing 2-aminothiophenes, which can be further functionalized.[6] The Hinsberg synthesis offers another route to thiophene derivatives.[6]

Introduction and Modification of the Carboxylic Acid Moiety

Once the substituted thiophene ring is in place, the 2-carboxylic acid group can be introduced through various methods. A common approach is the oxidation of a precursor, such as thiophene-2-carboxaldehyde or 2-acetylthiophene.[8] Formylation of thiophene via the Vilsmeier-Haack reaction, followed by oxidation, is another viable route.[9][10]

Alternatively, direct carboxylation can be achieved. For instance, treatment of a lithiated thiophene species with carbon dioxide is an effective method.[11] Palladium-catalyzed carbonylation of halogenated thiophenes under carbon monoxide pressure also provides a direct route to the carboxylic acid or its ester derivatives.[11]

A novel method for the synthesis of 2-thiophenecarboxylic acids involves the reaction of thiophenes with a CCl4-CH3OH system in the presence of V-, Fe-, or Mo-containing catalysts.[12] This reaction is proposed to proceed through the in-situ generation of methyl hypochlorite, which oxidizes an initially formed 2-oxymethylthiophene intermediate to the desired carboxylic acid.[12]

Experimental Protocol: A Representative Synthesis of a Substituted Thiophene-2-Carboxylic Acid Derivative

The following protocol outlines a general procedure for the synthesis of a 5-substituted thiophene-2-carboxylic acid, a common motif in bioactive molecules.

Reaction: Halogenation of Thiophene-2-Carboxylic Acid Methyl Ester

Rationale: This protocol demonstrates a common transformation to introduce a substituent at the 5-position, which is often crucial for biological activity. The use of a methyl ester protects the carboxylic acid during the reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the thiophene-2-carboxylic acid methyl ester in a suitable halogenated hydrocarbon solvent, such as chloroform.[13]

  • Cooling: Cool the solution to a temperature below -35°C using a suitable cooling bath (e.g., dry ice/acetone).[13]

  • Addition of Halogenating Agent: Slowly add a slight excess of sulfuryl halide (e.g., sulfuryl chloride or bromide), either neat or diluted in chloroform, to the cooled reaction mixture while maintaining the temperature below -35°C.[13]

  • Warming and Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring to ensure the reaction goes to completion.[13]

  • Workup: After the reaction is complete, the mixture is typically worked up by washing with water and aqueous solutions to remove any remaining reagents and byproducts.

  • Purification: The crude product is then purified, often by recrystallization or chromatography, to yield the desired 5-halo-thiophene-2-carboxylic acid methyl ester.

  • Saponification: The final step involves the saponification of the methyl ester to the free carboxylic acid, typically by heating with a base such as sodium hydroxide in a suitable solvent system.

Synthesis_Workflow start Thiophene-2-carboxylic acid methyl ester step1 Dissolve in Chloroform start->step1 step2 Cool to < -35°C step1->step2 step3 Add Sulfuryl Halide step2->step3 step4 Warm to Room Temperature step3->step4 step5 Aqueous Workup step4->step5 step6 Purification step5->step6 step7 Saponification (NaOH) step6->step7 end 5-Halo-thiophene-2-carboxylic acid step7->end

Caption: Workflow for the synthesis of a 5-halo-thiophene-2-carboxylic acid.

Part 2: Structure-Activity Relationships (SAR) and Pharmacological Applications

The pharmacological profile of substituted thiophene-2-carboxylic acids is profoundly influenced by the nature and position of the substituents on the thiophene ring. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Key Substitution Patterns and Their Impact on Biological Activity
  • Substitution at the 5-position: This position is frequently modified in the design of bioactive thiophene-2-carboxylic acids. Small, electron-withdrawing groups such as halogens (F, Cl, Br) at the 5-position have been shown to significantly enhance the inhibitory potency of these compounds against enzymes like D-amino acid oxidase (DAO).[14]

  • Substitution at the 3- and 4-positions: Modifications at these positions can also modulate activity. For example, in a series of HCV NS5B polymerase inhibitors, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids were identified as a potent class of compounds.[15]

  • Amide Derivatives: The carboxylic acid moiety is often converted to an amide to improve pharmacokinetic properties and introduce additional points of interaction with the biological target. For instance, 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists for the potential treatment of inflammatory bowel disease.[16]

Diverse Pharmacological Applications

Substituted thiophene-2-carboxylic acids have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.[3][4]

  • Antimicrobial and Antifungal Agents: Thiophene-2-carboxylic acid derivatives have shown significant antimicrobial activity against a range of bacterial and fungal pathogens.[17][18][19][20][21] For example, newly synthesized 2-thiophene carboxylic acid thioureides were active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[17][18][19]

  • Enzyme Inhibitors: This class of compounds has yielded potent inhibitors of various enzymes.

    • D-Amino Acid Oxidase (DAO) Inhibitors: Thiophene-2-carboxylic acids have been identified as a new class of DAO inhibitors, with potential applications in the treatment of schizophrenia.[14]

    • HCV NS5B Polymerase Inhibitors: As mentioned earlier, specific substituted thiophene-2-carboxylic acids are potent inhibitors of the hepatitis C virus NS5B polymerase, a key enzyme in viral replication.[15]

    • Branched-chain α-ketoacid dehydrogenase kinase (BDK) Inhibitors: Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK, with potential for treating metabolic diseases associated with elevated branched-chain amino acids.[22]

  • Anti-inflammatory Agents: Thiophene derivatives are present in several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which act by inhibiting COX enzymes.[3]

  • Anticancer Agents: Thiophene derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[2][23] OSI-930, a thiophene-containing compound, is a potential anti-cancer drug.[24]

  • Neurokinin-2 (NK2) Receptor Antagonists: Complex derivatives of benzo[b]thiophene-2-carboxylic acid have been developed as potent antagonists of the NK2 receptor, with potential applications in treating various disorders.[25]

Quantitative Data: A Snapshot of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of some newly synthesized 2-thiophene carboxylic acid thioureides against various microbial strains, illustrating their potential as antimicrobial agents.

Microbial StrainMIC Range (µg/mL)Reference
Gram-negative clinical strains31.25 - 250[17][18]
Bacillus subtilis7.8 - 125[17][18][19]
Multi-drug resistant Staphylococcus aureus125 - 500[17][18][19]
Antifungal activity31.25 - 62.5[17][18]

Part 3: Challenges and Future Directions

Despite the significant therapeutic potential of substituted thiophene-2-carboxylic acids, their development is not without challenges. One key consideration is the potential for metabolic bioactivation of the thiophene ring.

The Double-Edged Sword of Thiophene Metabolism

The metabolism of the thiophene ring, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[24] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to toxicity. A notable example is tienilic acid, a thiophene-containing drug that was withdrawn from the market due to cases of severe hepatitis.[24]

However, the presence of a thiophene moiety does not invariably lead to toxicity. The overall metabolic profile of a drug molecule is complex, and the presence of alternative, less toxic metabolic pathways can mitigate the risk of bioactivation.[24] Careful structural modification and a thorough understanding of a compound's metabolic fate are crucial for the development of safe and effective thiophene-based drugs.

Metabolism_Pathway parent Thiophene-containing Drug p450 Cytochrome P450 Metabolism parent->p450 reactive Reactive Metabolites (Thiophene S-oxides, Epoxides) p450->reactive detox Detoxification Pathways p450->detox toxicity Potential Hepatotoxicity reactive->toxicity safe Safe Metabolites detox->safe

Sources

Methodological & Application

Application Note: 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in the fields of drug discovery and materials science. Its unique trifecta of structural features—a biologically active thiophene core, a versatile carboxylic acid functional handle, and a sterically influential 2-methoxyphenyl substituent—makes it an exceptionally valuable scaffold. This document provides an in-depth guide for researchers, outlining its core physicochemical properties, key synthetic transformations, detailed experimental protocols, and strategic applications. The protocols herein are designed to be self-validating, with causal explanations for experimental choices to empower researchers in their synthetic endeavors.

Introduction to the Building Block

The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs, including the anticancer agent raltitrexed and the antimicrobial cefoxitin.[1] Thiophene-2-carboxylic acid derivatives, in particular, have been explored for a wide array of therapeutic applications, from inhibitors of the HCV NS5B polymerase to novel antimicrobial agents.[1][2] The subject of this note, this compound, builds upon this privileged scaffold, offering unique advantages for fine-tuning molecular properties.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 666841-74-3[3]
Molecular Formula C₁₂H₁₀O₃S[3]
Molecular Weight 234.27 g/mol [3]
Appearance White to off-white solid---
Purity Typically ≥95%[3]
Storage 2-8°C, Sealed in dry, dark place[4]
Structural Features and Synthetic Rationale

The utility of this building block stems from the distinct roles of its three key components:

  • Thiophene Core: A bioisostere of a benzene ring, the thiophene core provides a rigid, aromatic scaffold that is metabolically stable and capable of engaging in various non-covalent interactions with biological targets.

  • Carboxylic Acid (C2-Position): This functional group is the primary anchor for synthetic diversification. It serves as a precursor for amides, esters, and other derivatives, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[5][6] Furthermore, it can act as a directing group for C-H activation at the C5 position, enabling late-stage functionalization.[7]

  • 2-Methoxyphenyl Group (C3-Position): This substituent is critical for modulating the molecule's physicochemical and pharmacological properties. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-stacking interactions. Its position introduces a specific conformational bias, which can be exploited to enhance binding affinity and selectivity for targets like kinases and G protein-coupled receptors (GPCRs).[8]

G cluster_0 Structural Features of the Building Block start This compound thiophene Thiophene Core (Bioisostere, Scaffold) start->thiophene Provides Rigidity cooh Carboxylic Acid Handle (Synthetic Anchor) start->cooh Enables Diversification methoxyphenyl 2-Methoxyphenyl Group (Property Modulation) start->methoxyphenyl Controls Conformation & Polarity

Caption: Key structural components and their functional roles.

Core Synthetic Transformations and Protocols

The carboxylic acid moiety is the primary site for derivatization. Below are detailed protocols for the most common and impactful transformations.

Amide Coupling: The Gateway to Bioactive Molecules

Amide bond formation is arguably the most crucial reaction in medicinal chemistry. This protocol details a reliable HATU-mediated coupling method, which is favored for its mild conditions and low risk of epimerization.

G start Starting Materials: - Carboxylic Acid - Amine (R-NH2) - HATU - DIPEA - DMF step1 Step 1: Activation Dissolve acid in DMF. Add HATU and DIPEA. Stir for 15 min. start->step1 step2 Step 2: Coupling Add amine to the activated mixture. Stir at RT for 4-12h. step1->step2 step3 Step 3: Workup Quench with water. Extract with EtOAc. Wash with brine. step2->step3 step4 Step 4: Purification Dry organic layer (Na2SO4). Concentrate in vacuo. Purify via column chromatography. step3->step4 end Final Product: Amide Derivative step4->end

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine hydrochloride salt (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (EtOAc), Water, Brine

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 234 mg, 1.0 mmol).

    • Dissolve the acid in anhydrous DMF (5 mL).

    • Add the amine hydrochloride salt (1.1 mmol) and HATU (456 mg, 1.2 mmol) to the solution.

    • Cool the flask in an ice bath (0 °C). Slowly add DIPEA (0.52 mL, 3.0 mmol) dropwise.

      • Scientist's Note: DIPEA acts as a non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt without competing in the coupling reaction. Adding it slowly at 0 °C helps control any potential exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the pure amide.

Esterification for Prodrugs and Property Modulation

Esterification is a common strategy to mask the polar carboxylic acid, thereby increasing cell permeability and creating prodrugs that can be hydrolyzed in vivo.

Protocol 2: Steglich Esterification (DCC/DMAP)

  • Objective: To synthesize an ester derivative using an alcohol.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.2 eq)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a dry flask under N₂, dissolve this compound (234 mg, 1.0 mmol), the desired alcohol (1.2 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (227 mg, 1.1 mmol) in anhydrous DCM (2 mL) dropwise.

      • Scientist's Note: A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds. DCC is the dehydrating agent, and DMAP is a highly effective acylation catalyst.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Redissolve the residue in EtOAc, wash with 5% HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and purify by flash chromatography to yield the desired ester.

Advanced Strategies: C-H Functionalization

The inherent reactivity of the thiophene ring can be harnessed for late-stage diversification. The C2-carboxylic acid can act as a directing group to selectively functionalize the C5-position, which is often difficult to achieve through classical methods.

G cluster_0 Conceptual C-H Activation at C5-Position start Starting Material intermediate Cyclometalated Intermediate (Directed by COOH) start->intermediate Coordination & C-H Cleavage catalyst [M] Catalyst (e.g., Rh(III), Pd(II)) catalyst->intermediate coupling_partner Coupling Partner (e.g., Alkene, Alkyne) coupling_partner->intermediate Insertion product C5-Functionalized Product intermediate->product Reductive Elimination

Caption: Conceptual pathway for directed C-H functionalization.

While a specific, optimized protocol for this exact substrate requires empirical development, the general principle involves reacting the carboxylic acid with a suitable transition metal catalyst (e.g., [RhCp*Cl₂]₂) in the presence of a coupling partner. This strategy opens a powerful avenue for creating novel analogues with enhanced biological activity or tailored material properties.

Characterization of Derivatives

Proper characterization is essential to confirm the identity and purity of synthesized compounds.

AnalysisThis compound (Parent)Representative Amide Derivative
¹H NMR δ ~10-13 (s, 1H, -COOH), δ ~6.8-7.8 (m, 6H, Ar-H), δ ~3.8 (s, 3H, -OCH₃)δ ~7-9 (br s, 1H, -NH-), δ ~6.8-7.8 (m, 6H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), plus signals for amide R-group
¹³C NMR δ ~165-170 (C=O), δ ~155-160 (Ar-C-O), δ ~120-145 (Ar-C), δ ~55 (-OCH₃)δ ~160-165 (C=O), δ ~155-160 (Ar-C-O), δ ~120-145 (Ar-C), δ ~55 (-OCH₃), plus signals for amide R-group
IR (cm⁻¹) ~2500-3300 (br, O-H), ~1680-1710 (s, C=O), ~1240 (s, C-O)~3200-3400 (m, N-H), ~1630-1680 (s, C=O, Amide I), ~1510-1550 (m, N-H bend, Amide II)

Conclusion

This compound is a high-potential building block for modern chemical synthesis. Its well-defined structure provides a robust platform for generating diverse libraries of amides, esters, and other derivatives. The straightforward and reliable protocols provided in this note enable researchers to efficiently incorporate this scaffold into their discovery programs, accelerating the development of novel therapeutics and advanced materials.

References

  • Swanston, J. (2006). "Thiophene". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Bădiceanu, C. D., et al. (2018). "NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES". Farmacia Journal, 66(2). [Link]

  • Chem 351 F17 Final : Spectroscopy. (n.d.). Vancouver Island University. [Link]

  • Bădiceanu, C. D., et al. (2018). "NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES". Semantic Scholar. [Link]

  • Bădiceanu, C. D., et al. (2018). "NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES". Farmacia Journal. [Link]

  • Google Patents. (n.d.).
  • Summa, V., et al. (2004). "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides". Bioorganic & Medicinal Chemistry Letters, 14(3), 793-6. [Link]

  • Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

Sources

Application Note & Protocol: Strategic Functionalization of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 3-(2-methoxyphenyl)thiophene-2-carboxylic acid, a versatile heterocyclic building block. The inherent functionalities of this molecule—a carboxylic acid, a thiophene ring, and a methoxy-substituted phenyl group—offer multiple avenues for chemical modification. This document outlines detailed, field-proven protocols for esterification, amidation, and Suzuki cross-coupling reactions. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are provided to empower researchers in drug development and materials science to leverage this scaffold for the synthesis of novel compounds with potential therapeutic and electronic applications.

Introduction: The Chemical Versatility and Pharmacological Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to act as a bioisostere for phenyl groups.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2][3] The specific molecule, this compound (CAS 666841-74-3), is a particularly interesting starting material due to its trifunctional nature.[4][5] The carboxylic acid at the 2-position serves as a prime handle for derivatization into esters, amides, and other functionalities. The methoxyphenyl substituent at the 3-position can influence the molecule's conformation and electronic properties, while the thiophene core itself can be further modified, for instance, through halogenation followed by cross-coupling reactions.

This guide will focus on three primary modes of functionalization:

  • Esterification: Conversion of the carboxylic acid to an ester to modulate lipophilicity and pharmacokinetic properties.

  • Amidation: Formation of an amide bond, a cornerstone of medicinal chemistry, to introduce diverse functionalities and explore structure-activity relationships (SAR).[3]

  • Suzuki Cross-Coupling: A powerful C-C bond-forming reaction to introduce new aryl or heteroaryl substituents, expanding the chemical space.[6][7][8]

Core Functionalization Protocols

Esterification of this compound

Esterification is a fundamental transformation for tuning the physicochemical properties of a lead compound. The choice of esterification method depends on the desired ester and the steric hindrance of the alcohol. Here, we present two robust protocols: a classic Fischer esterification for simple alcohols and a DCC/DMAP coupling for more complex or sterically hindered alcohols.[9][10]

Protocol 2.1.1: Fischer Esterification with Methanol

This method is suitable for the synthesis of simple alkyl esters, such as the methyl ester, and proceeds under acidic catalysis.[11]

Workflow Diagram:

Fischer_Esterification reagents This compound + Methanol (excess) + H₂SO₄ (cat.) reaction Reflux (65°C, 4-6 h) reagents->reaction Heating workup Aqueous Workup (NaHCO₃ wash, Brine wash) reaction->workup Cooling & Quenching purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification Drying & Concentration product Methyl 3-(2-methoxyphenyl)thiophene-2-carboxylate purification->product

Caption: Workflow for Fischer Esterification.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 g, 4.27 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL, 1.88 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and brine (25 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl ester.

Protocol 2.1.2: DCC/DMAP Mediated Esterification with a Hindered Alcohol (e.g., tert-Butanol)

This method is highly effective for coupling carboxylic acids with sterically demanding alcohols under mild conditions.[9][10]

Workflow Diagram:

DCC_DMAP_Esterification reagents Carboxylic Acid + tert-Butanol + DCC + DMAP (cat.) in DCM reaction Stir at 0°C to RT (3-5 h) reagents->reaction filtration Filter DCU precipitate reaction->filtration workup Aqueous Workup (HCl wash, NaHCO₃ wash) filtration->workup purification Column Chromatography workup->purification product tert-Butyl Ester Product purification->product

Caption: Workflow for DCC/DMAP Esterification.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 g, 4.27 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Add tert-butanol (0.63 g, 8.54 mmol) and 4-dimethylaminopyridine (DMAP, 52 mg, 0.427 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.06 g, 5.12 mmol) in DCM (5 mL) dropwise over 10 minutes.[9]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with DCM.

  • Wash the filtrate with 0.5 N HCl (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired tert-butyl ester.

Amidation of this compound

Amide bond formation is a critical reaction in drug discovery. The following protocol utilizes a modern coupling reagent, Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH), which is effective for a broad range of amines, including those that are sterically hindered or electron-deficient.[12]

Protocol 2.2.1: BTFFH-Mediated Amidation

Workflow Diagram:

Amidation_Workflow activation Carboxylic Acid + BTFFH + DIPEA in DMF (Acyl Fluoride Formation) coupling Add Amine (Stir at RT, 2-12 h) activation->coupling workup Aqueous Workup (Water, EtOAc extraction) coupling->workup purification Column Chromatography workup->purification product Amide Product purification->product

Caption: Workflow for BTFFH-Mediated Amidation.

Step-by-Step Protocol:

  • In a dry flask, dissolve this compound (1.0 g, 4.27 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Add BTFFH (1.36 g, 4.69 mmol) and N,N-diisopropylethylamine (DIPEA, 1.49 mL, 8.54 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[12]

  • Add the desired amine (4.69 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Functionalization Methods

Functionalization Method Key Reagents Typical Conditions Advantages Disadvantages
Esterification FischerAlcohol, H₂SO₄RefluxInexpensive, simple for primary alcoholsNot suitable for complex or sensitive alcohols
DCC/DMAPAlcohol, DCC, DMAP0°C to RTMild conditions, good for hindered alcohols[10]DCU byproduct can be difficult to remove
Amidation BTFFHAmine, BTFFH, DIPEARoom TemperatureHigh yields, broad substrate scope, effective for hindered amines[12]Reagent is more expensive
Cross-Coupling SuzukiArylboronic acid, Pd catalyst, Base80-100°CForms C-C bonds, high functional group tolerance[8]Requires a pre-halogenated substrate
Suzuki Cross-Coupling of a Halogenated Derivative

To perform a Suzuki cross-coupling, the thiophene ring must first be halogenated, typically at the 5-position which is electronically favored.

Protocol 2.3.1: Bromination of the Thiophene Ring

Step-by-Step Protocol:

  • Protect the carboxylic acid as a methyl ester using the Fischer esterification protocol (2.1.1).

  • Dissolve the methyl ester (1.0 g, 4.03 mmol) in a mixture of acetic acid and chloroform (1:1, 20 mL).

  • Add N-bromosuccinimide (NBS, 0.79 g, 4.43 mmol) in portions at 0°C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the mixture into water and extract with DCM.

  • Wash the organic layer with sodium thiosulfate solution and brine.

  • Dry, concentrate, and purify by column chromatography to obtain the 5-bromo-3-(2-methoxyphenyl)thiophene-2-carboxylate.

Protocol 2.3.2: Suzuki Cross-Coupling

Workflow Diagram:

Suzuki_Coupling reagents Brominated Thiophene Ester + Arylboronic Acid + Pd(PPh₃)₄ + Na₂CO₃ reaction Reflux in Toluene/Ethanol/Water (8-12 h) reagents->reaction workup Aqueous Workup (EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for Suzuki Cross-Coupling.

Step-by-Step Protocol:

  • To a degassed solution of the 5-bromo-thiophene ester (1.0 g, 2.93 mmol) in a 2:1:1 mixture of toluene, ethanol, and water (20 mL), add the desired arylboronic acid (3.52 mmol).

  • Add sodium carbonate (0.62 g, 5.86 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.147 mmol).[6]

  • Heat the mixture to reflux (around 90-100°C) for 8-12 hours under an inert atmosphere.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to get the coupled product.

  • The ester can then be hydrolyzed back to the carboxylic acid if desired using standard conditions (e.g., LiOH in THF/water).

Conclusion

The protocols detailed in this application note provide a robust framework for the functionalization of this compound. By leveraging these esterification, amidation, and cross-coupling strategies, researchers can efficiently generate diverse libraries of novel compounds for screening in drug discovery programs and for the development of new organic materials. The choice of protocol should be guided by the specific target molecule and the chemical properties of the coupling partners.

References

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Al-Shammari, M. M., Al-Dies, A. A., El-Gazzar, A. B. A., & Ali, A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2842. Retrieved from [Link]

  • Sabatini, J. J., & Boulton, A. M. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(24), 6422–6425. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Retrieved from [Link]

  • Das, S., & Kumar, P. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Retrieved from [Link]

  • Rostom, S. A. F., El-Subbagh, H. I., & Al-Obaid, A. M. (2009). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 17(18), 6635–6643. Retrieved from [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 915-919. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., & Iqbal, J. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Medicinal Chemistry Research, 28(11), 1913–1924. Retrieved from [Link]

  • Pews, R. G., & Lysenko, Z. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 167–176. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

  • Koskela, M. M., & Yli-Kauhaluoma, J. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(7), 12513–12520. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Murphy, C. E., & Lambert, C. (2008). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 13(10), 2462–2475. Retrieved from [Link]

  • Cerea, A., Citterio, D., & Panzeri, W. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. Retrieved from [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Profeta, S., & Arnone, M. R. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(7), 643–652. Retrieved from [Link]

  • Bridges, A. J., Lee, A., Schwartz, C. E., Towle, M. J., & Littlefield, B. A. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 1(6), 403–410. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Thiophene-2,5-dicarboxylic acid bis-aryl(alkyl) amides. Retrieved from [Link]

  • Google Patents. (n.d.). US4266067A - Process for preparing thiophene derivatives.

Sources

Application Note: High-Throughput Screening Strategies for 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Specifically, analogs of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid represent a promising class of compounds for drug discovery. High-Throughput Screening (HTS) provides a robust framework for rapidly evaluating large libraries of these analogs to identify active compounds ("hits") against specific biological targets.[6][7][8] This guide provides an in-depth overview of potential HTS assay formats, detailed protocols, and data analysis workflows tailored for the discovery and characterization of novel therapeutic agents derived from this chemical series. We will explore both biochemical and cell-based assay strategies, emphasizing the rationale behind experimental design to ensure scientific rigor and the generation of high-quality, actionable data.

Introduction: The Therapeutic Potential of Thiophene Carboxylic Acids

Thiophene-containing compounds are integral to numerous FDA-approved drugs, highlighting their significance in pharmaceutical development.[2] Their biological activity often stems from their ability to modulate key enzyme families and cellular pathways. Marketed drugs containing the thiophene moiety, such as Tiaprofenic acid and Zileuton, are known to target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to inflammatory processes.[3][4] Furthermore, various thiophene derivatives have been developed as potent kinase inhibitors for oncology applications.[1][9]

Given this precedent, analogs of this compound are prime candidates for screening against targets involved in oncology, inflammation, and infectious diseases. The primary goal of an HTS campaign is to efficiently sift through a chemical library to identify "hits" that modulate a target in a desired manner, providing a starting point for lead optimization.[8]

The High-Throughput Screening (HTS) Cascade: From Library to Lead

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to identify and validate promising compounds while eliminating false positives.[6][10] The process begins with robust assay development and culminates in the confirmation of hits through secondary and orthogonal assays.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary & Confirmatory Screening cluster_2 Phase 3: Hit Characterization Target_Selection Target Selection & Reagent Prep Assay_Dev Assay Development & Miniaturization Target_Selection->Assay_Dev Assay_Val Assay Validation (Z' > 0.5) Assay_Dev->Assay_Val Pilot_Screen Pilot Screen (Small Library) Assay_Val->Pilot_Screen Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Orthogonal_Assays Orthogonal Assays (Confirm Mechanism) Hit_Confirmation->Orthogonal_Assays SAR_Expansion SAR by Analog Orthogonal_Assays->SAR_Expansion Hit_to_Lead Hit-to-Lead Optimization SAR_Expansion->Hit_to_Lead FP_Principle cluster_low Low Polarization cluster_high High Polarization Probe Fluorescent Probe (Fast Tumbling) Light_Out_Low Depolarized Emission Probe->Light_Out_Low Emits Light_In_Low Polarized Excitation Light Light_In_Low->Probe Excites Complex Protein-Probe Complex (Slow Tumbling) Light_Out_High Polarized Emission Complex->Light_Out_High Emits Light_In_High Polarized Excitation Light Light_In_High->Complex Excites

Figure 2: Principle of a Fluorescence Polarization (FP) competitive binding assay.

Step-by-Step FP Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. Scientist's Note: The inclusion of a non-ionic detergent like Tween-20 is crucial for minimizing non-specific binding of compounds.

    • Target Protein: Prepare a 2X working solution of the purified target protein in Assay Buffer. The optimal concentration should be determined experimentally but is typically around the Kd of the probe.

    • Fluorescent Probe: Prepare a 2X working solution of the fluorescent probe in Assay Buffer. The concentration should be low (typically 1-5 nM) to maximize the assay window. [11] * Test Compounds: Prepare serial dilutions of the thiophene analogs in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay to ≤1%.

  • Assay Procedure (384-well format):

    • Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of test compound from the DMSO plates into the wells of a low-volume, black 384-well assay plate.

    • Add 5 µL of the 2X Target Protein solution to all wells except the "No Protein" controls. Add 5 µL of Assay Buffer to the "No Protein" wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 5 µL of the 2X Fluorescent Probe solution to all wells. The final volume is 10 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader equipped with appropriate polarization filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

      • mP_sample: Millipolarization value of the test well.

      • mP_low_control: Average mP of "No Protein" wells (probe only).

      • mP_high_control: Average mP of "Vehicle" wells (probe + protein + DMSO).

    • Plot % Inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionTypical Value
Z' Factor A measure of assay quality and statistical effect size.≥ 0.5
S/B Ratio Signal-to-background ratio (mP_high / mP_low).≥ 2
Probe Conc. Should be ≤ Kd for the protein-probe interaction.1-10 nM
DMSO Tolerance Maximum final concentration of DMSO without affecting assay performance.≤ 1%

Table 1: Key validation parameters for a robust FP assay.

Protocol 2: AlphaScreen Biochemical Assay

Application: To identify compounds that disrupt a protein-protein interaction (PPI) or inhibit an enzyme that modifies a substrate. AlphaScreen is highly sensitive and tolerant of various buffer conditions. [12] Principle of AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology uses two types of hydrogel-coated beads: Donor and Acceptor beads. [13][14]Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm. [13][15]This proximity-dependent signal is disrupted by compounds that inhibit the interaction holding the beads together.

AlphaScreen_Principle cluster_signal Signal ON: Interaction Intact cluster_no_signal Signal OFF: Interaction Disrupted by Inhibitor Donor_On Donor Bead Interaction_On Protein A <=> Protein B Donor_On->Interaction_On Singlet_O2 ¹O₂ Donor_On->Singlet_O2 diffusion (~200nm) Acceptor_On Acceptor Bead Emission_On 520-620nm Light Acceptor_On->Emission_On Interaction_On->Acceptor_On Excitation_On 680nm Light Excitation_On->Donor_On Singlet_O2->Acceptor_On Donor_Off Donor Bead No_Emission No Signal Donor_Off->No_Emission Acceptor_Off Acceptor Bead Inhibitor Inhibitor Inhibitor->Acceptor_Off Excitation_Off 680nm Light Excitation_Off->Donor_Off

Sources

Topic: Analytical Techniques for the Quantitative Determination of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Practical Guide to Quantification

Welcome to this in-depth guide on the quantitative analysis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. As a key building block in medicinal chemistry and drug discovery, the ability to accurately and reliably measure this compound is paramount for process monitoring, quality control, and pharmacokinetic studies.[1][2] This document moves beyond mere procedural lists; it delves into the rationale behind methodological choices, providing you with the robust, validated protocols necessary for confident decision-making in the laboratory. The methods described herein are designed to be self-validating systems, grounded in the internationally recognized principles of the ICH Q2(R1) guideline to ensure data integrity and regulatory compliance.[3][4]

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 666841-74-3[2][5]
Molecular Formula C₁₂H₁₀O₃S[2][5]
Molecular Weight 234.27 g/mol [2][5]
Chemical Structure

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is the workhorse of many analytical laboratories for its robustness, reliability, and cost-effectiveness. The method leverages the principles of reversed-phase chromatography, where the analyte is separated from impurities based on its polarity. The thiophene ring system in the molecule provides a strong chromophore, making it readily detectable by UV-Vis spectroscopy.[6] The inclusion of a mild acid in the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group, leading to improved retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks.[7][8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standards prep_sample 2. Accurately Weigh & Dissolve Sample filter 3. Filter through 0.22 µm Syringe Filter hplc 4. Inject into HPLC System filter->hplc Inject separation 5. Separate on C18 Column hplc->separation detection 6. Detect by UV (e.g., 254 nm) separation->detection integrate 7. Integrate Peak Area detection->integrate Acquire Data calibrate 8. Generate Calibration Curve integrate->calibrate quantify 9. Calculate Concentration calibrate->quantify

Caption: HPLC-UV Experimental Workflow.

Protocol 1.1: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

  • Standard: this compound, reference grade (>98% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with mobile phase (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of Acetonitrile to achieve a concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately nonpolar molecules.
Mobile Phase Gradient: 50% B to 90% B over 10 minA gradient ensures efficient elution and separation from both early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
UV Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic compounds. A DAD can be used to determine the optimal λmax for maximum sensitivity.
Protocol 1.2: Method Validation (ICH Q2(R1) Framework)[3]
  • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo. The analyte peak should be free from interference at its retention time.

  • Linearity: Inject the five calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Range: The range is established by the linearity study, confirming acceptable accuracy and precision at the upper and lower concentration levels.[4]

  • Accuracy: Perform recovery studies by spiking a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the superior choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The carboxylic acid moiety is readily deprotonated, making Electrospray Ionization (ESI) in negative ion mode the logical choice for generating the precursor ion [M-H]⁻.[9] In the mass spectrometer, this precursor ion is fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) transition is highly specific to the analyte, effectively eliminating matrix interference and providing unambiguous identification and quantification.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standards prep_sample 2. Prepare Sample (e.g., Protein Precipitation) add_is 3. Add Internal Standard (IS) lc 4. Inject & Separate by UPLC/HPLC add_is->lc Inject ionize 5. Ionize (ESI Negative) lc->ionize msms 6. Isolate & Fragment (MS/MS) ionize->msms integrate 7. Integrate Analyte & IS Peaks msms->integrate Acquire Data calibrate 8. Generate Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify 9. Calculate Concentration calibrate->quantify

Caption: LC-MS/MS Experimental Workflow.

Protocol 2.1: LC-MS/MS Analysis

1. Instrumentation and Materials:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: As in Protocol 1.1. An internal standard (IS), preferably a stable isotope-labeled version of the analyte, is highly recommended.

2. Preparation of Solutions:

  • Mobile Phase and Standards: Prepare as described in Protocol 1.1, but at much lower concentrations (e.g., ng/mL range) appropriate for the sensitivity of the instrument.

  • Sample Preparation (e.g., from plasma): To 100 µL of plasma sample, add 300 µL of Acetonitrile containing the internal standard to precipitate proteins. Vortex, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for injection.

3. LC and MS Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)Shorter column and smaller particles are suitable for faster analysis times (UPLC).
Mobile Phase Gradient: 30% B to 95% B over 3 minA rapid gradient is sufficient for separating the analyte from matrix components like phospholipids.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.
Ionization Mode ESI NegativeEfficiently forms the [M-H]⁻ ion from the carboxylic acid.[9]
MRM Transition Precursor Ion [M-H]⁻: m/z 233.0Product Ion: To be determined
Optimization The precursor ion (m/z 233.0) is infused directly into the mass spectrometer to determine the optimal fragment ion and collision energy for the MRM transition.This step is crucial for maximizing sensitivity and specificity.[10]
Protocol 2.2: Method Validation Considerations

Validation follows the same ICH Q2(R1) principles but includes additional considerations for bioanalytical methods:

  • Selectivity: Assessed by analyzing at least six blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. This quantifies the degree of ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of the analyte must be assessed under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ma, B., Zhang, G., & Fused, A. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 708, 237–250. [Link]

  • Khan, I., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1085. [Link]

  • MacLean, B., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(18), 7009–7017. [Link]

  • Wang, Z., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • CP Lab Chemicals. This compound, min 95%, 100 mg. [Link]

  • SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]

  • Choi, M., & Kim, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697–3700. [Link]

  • Balachandran, V., & Karthick, T. (2014). Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. ResearchGate. [Link]

  • SpectraBase. Thiophene-2-carboxylic acid Spectrum. [Link]

  • Google Patents.
  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • Chemsrc. Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, [(3-bromo-2-hydroxy-5-methoxyphenyl)methylene]hydrazide (9CI). [Link]

  • Deiner, C., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1467–1480. [Link]

  • SIELC Technologies. 2-Thiophenecarboxylic acid. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. [Link]

  • Pyshkina, O. A., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Chemphyschem, 7(3), 666-675. [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] This application note provides a comprehensive guide to a specialized variant: the palladium-catalyzed decarbonylative Suzuki coupling of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid with various arylboronic acids. Heteroaromatic biaryls are fundamental scaffolds in a vast array of pharmaceuticals and advanced materials.[3] Traditionally, this synthesis relies on heteroaromatic halides, but the use of widely available carboxylic acids as starting materials represents a significant advancement.[3] We will delve into the mechanistic rationale behind this transformation, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the synthesis of complex molecular architectures.

Scientific Rationale & Mechanistic Overview

The Suzuki-Miyaura reaction has become a preferred method for constructing biaryl systems due to its mild conditions and the commercial availability of diverse starting materials.[4] While the classic reaction couples an organohalide with an organoboron species[1], recent advancements have expanded the scope to include non-traditional electrophiles like carboxylic acids.

The Classic Suzuki-Miyaura Catalytic Cycle

The canonical mechanism proceeds through a sequence of three fundamental steps involving a palladium catalyst[2]:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[1][2]

  • Transmetalation: The organic group (R²) from the organoboron reagent, activated by a base, is transferred to the palladium center, displacing the halide. The base is crucial for this step, forming a more nucleophilic "ate" complex from the boronic acid.[1][5][6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][2]

Suzuki Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition  R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation  [R²B(OH)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0  R¹-R² Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Weigh Reagents (Substrate, Boronic Acid, Catalyst, Ligand) setup 2. Assemble & Dry Glassware prep->setup inert 3. Purge with Inert Gas (Ar/N₂) setup->inert add_reagents 4. Add Solvent & Liquid Reagents inert->add_reagents heat 5. Heat to 120-160 °C & Stir add_reagents->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Aqueous Work-up & Extraction cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Flash Column Chromatography dry->purify char 11. Characterize Product (NMR, MS) purify->char

Sources

Application Notes and Protocols: 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Multifunctional Thiophene Derivative in Organic Electronics

The field of organic electronics leverages the vast possibilities of molecular design to create novel materials for a new generation of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Thiophene-based π-conjugated molecules and polymers are a cornerstone of this field, valued for their excellent charge transport properties and environmental stability. While direct, widespread application of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid in high-performance organic electronic devices is not extensively documented in current peer-reviewed literature, its molecular architecture presents it as a highly promising and versatile building block for the synthesis of advanced organic semiconductors.

This guide provides detailed application notes and hypothetical, yet scientifically grounded, protocols for researchers and scientists in organic electronics and materials science. We will explore how the unique combination of a thiophene core, a carboxylic acid functional group, and a methoxyphenyl substituent can be leveraged to create novel materials with tailored properties for various organic electronic applications.

The core of this compound offers several key features:

  • Thiophene Ring: The inherent electron-rich nature of the thiophene ring facilitates efficient charge transport, a fundamental requirement for any semiconductor.

  • Carboxylic Acid Group: This functional group is a versatile handle for a wide range of chemical modifications, including esterification, amidation, and participation in cross-coupling reactions. This allows for the straightforward attachment of other functional moieties to tune the electronic and physical properties of the final material.

  • 2-Methoxyphenyl Group: The methoxy group is an electron-donating group that can influence the highest occupied molecular orbital (HOMO) energy level of the molecule. The phenyl ring itself can be further functionalized, and its presence can impact the solubility and thin-film morphology of the resulting materials, which are critical factors for device performance.

Molecular Structure and Potential Synthetic Pathways

The unique arrangement of functional groups in this compound opens up a variety of synthetic routes to create more complex and functional organic semiconductors.

Caption: Molecular structure and key functional groups of this compound.

Application in Organic Field-Effect Transistors (OFETs)

For OFET applications, high charge carrier mobility and good environmental stability are paramount. The carboxylic acid group of our starting material can be utilized to synthesize larger, more conjugated systems that are desirable for efficient charge transport.

Protocol 1: Synthesis of a Dimer for OFETs via Esterification and Suzuki Coupling

This protocol describes a hypothetical pathway to a dimer structure, which could exhibit improved molecular packing and charge transport characteristics suitable for an OFET active layer.

Step 1: Esterification to Introduce a Solubilizing Group and a Reactive Handle

  • Rationale: The carboxylic acid is first converted to an ester to improve solubility in organic solvents, which is crucial for solution-based processing of thin films. A bromo-functionalized alcohol is used to introduce a reactive site for the subsequent cross-coupling reaction.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) under an argon atmosphere.

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

    • Slowly add a solution of 4-bromophenol (1.1 equivalents) in dry DCM.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield the bromo-functionalized ester.

Step 2: Suzuki Coupling to Form the Dimer

  • Rationale: A palladium-catalyzed Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this step, the bromo-functionalized ester is coupled with a diboronic acid to create a larger, more conjugated dimer.

  • Procedure:

    • Combine the bromo-functionalized ester (2 equivalents), thiophene-2,5-diboronic acid (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a flask.

    • Add a suitable solvent system, such as a mixture of toluene and an aqueous solution of sodium carbonate (2 M).

    • Degas the mixture by bubbling with argon for 30 minutes.

    • Heat the reaction mixture to 90 °C and stir for 24 hours.

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Purify the final dimer product by recrystallization or column chromatography.

Application Notes and Protocols for the Development of Enzyme Inhibitors from 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Value of the 3-Arylthiophene-2-carboxylic Acid Scaffold

The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern therapeutic development. Within the vast chemical landscape, the thiophene ring represents a privileged scaffold, present in numerous FDA-approved drugs.[1][2][3] Its unique electronic and steric properties allow for diverse interactions with biological targets. The specific compound, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (Molecular Formula: C₁₂H₁₀O₃S, Molecular Weight: 234.27 g/mol ), serves as a compelling starting point for the development of a new generation of enzyme inhibitors.[4][5] The strategic placement of the 2-methoxyphenyl group at the 3-position and the carboxylic acid at the 2-position of the thiophene ring provides a foundation for potent and selective enzyme inhibition. This document provides a comprehensive guide for researchers to unlock the therapeutic potential of this scaffold, from initial synthesis and screening to lead optimization and mechanism of action studies.

I. Rationale and Potential Targets

Thiophene-2-carboxylic acid derivatives have a well-documented history as effective enzyme inhibitors.[6][7] The core structure allows for key interactions within enzyme active sites, while the substituents on the thiophene ring can be modified to fine-tune potency and selectivity.

Potential Enzyme Targets:

  • D-amino acid oxidase (DAO): Thiophene-2-carboxylic acids have been identified as a new class of DAO inhibitors.[6] DAO is a flavoenzyme that degrades D-serine, a co-agonist of NMDA receptors, making it a target for neurological and psychiatric disorders.

  • HCV NS5B Polymerase: Derivatives of thiophene-2-carboxylic acid have shown potent inhibition of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7]

  • Cyclooxygenases (COX-1 and COX-2): The anti-inflammatory properties of many thiophene-based compounds are attributed to their inhibition of COX enzymes, which are key players in the prostaglandin synthesis pathway.[8][9]

  • Other Potential Targets: The versatility of the thiophene scaffold suggests potential activity against a range of other enzymes, including kinases, proteases, and lipoxygenases.[10][11][12]

The 2-methoxyphenyl substituent of the parent compound offers a vector for further chemical modification to enhance interactions with specific enzyme active sites. The methoxy group can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic or pi-stacking interactions.

II. Synthesis of this compound and Analogs

General Synthetic Workflow

G cluster_0 Synthesis of Thiophene Core cluster_1 Carboxylic Acid Installation cluster_2 Purification and Characterization A Starting Material (e.g., Substituted Thiophene Precursor) B Functionalization (e.g., Bromination/Lithiation) A->B C Suzuki or Stille Coupling with 2-Methoxyphenylboronic acid or organostannane B->C D Introduction of Carboxylic Acid (e.g., via lithiation and quenching with CO2) C->D E Hydrolysis (if ester intermediate) D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: A generalized workflow for the synthesis of 3-arylthiophene-2-carboxylic acids.

Protocol: Synthesis of this compound

Materials:

  • 3-Bromothiophene-2-carboxylic acid (or its ester)

  • 2-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suzuki Coupling:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene-2-carboxylic acid (1 equivalent) and 2-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene and water).

    • Add a base (e.g., Na₂CO₃, 2-3 equivalents) and the palladium catalyst (0.05-0.1 equivalents).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

III. High-Throughput Screening (HTS) for Enzyme Inhibition

HTS is a critical first step to identify which enzymes are inhibited by this compound and its analogs.[16][17][18] The following are generalized protocols for screening against the potential enzyme targets.

HTS Workflow

G A Compound Library Preparation (3-(2-Methoxyphenyl)thiophene- 2-carboxylic acid and analogs) C Assay Plate Preparation (e.g., 384-well plates) A->C B Enzyme and Substrate Preparation B->C D Dispensing of Reagents (Enzyme, Compound, Substrate) C->D E Incubation D->E F Signal Detection (e.g., Fluorescence, Absorbance) E->F G Data Analysis (Hit Identification) F->G G A Prepare Protein Structure (e.g., from PDB) C Define Binding Site A->C B Prepare Ligand Structure (3D conformer generation) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Scoring D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F G Guide SAR and Analog Design F->G

Caption: A typical molecular docking workflow to predict inhibitor binding.

Structure-Activity Relationship (SAR) Insights

Based on published data for related thiophene-2-carboxylic acid inhibitors, the following general SAR principles can guide the design of new analogs of this compound: [6][7][11][19][20][21]

  • Carboxylic Acid: This group is often crucial for binding, typically forming key hydrogen bonds or salt bridges with residues in the active site. Bioisosteric replacements (e.g., tetrazole) may be explored.

  • Thiophene Ring: The sulfur atom can participate in interactions, and the ring itself provides a rigid scaffold for positioning substituents.

  • 3-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 3-position significantly impact potency and selectivity. Exploring different substituents on the 2-methoxyphenyl ring (e.g., halogens, alkyl groups, other electron-donating or -withdrawing groups) is a key strategy for optimization.

  • Other Positions on the Thiophene Ring: Substitution at the 4- and 5-positions of the thiophene ring can also be explored to probe for additional interactions within the enzyme's binding pocket.

VI. Concluding Remarks

This compound presents a promising and versatile scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to systematically explore the potential of this compound and its analogs. By combining chemical synthesis, robust enzymatic screening, detailed characterization, and in silico modeling, new and effective therapeutic agents can be discovered and optimized.

References

  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Synthesis, Bioactivity, Molecular Docking and POM Analyses of Novel Substituted Thieno[2,3-b]thiophenes and Related Congeners. MDPI. Available at: [Link]

  • Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. ResearchGate. Available at: [Link]

  • Inhibition of d-Amino-Acid Oxidase Activity Induces Pain Relief in Mice. PubMed Central. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Assays of D-Amino Acid Oxidase Activity. PMC. Available at: [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]

  • Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. PubMed Central. Available at: [Link]

  • Development of the cell-based D-amino acid oxidase (DAO) assay in a 384-well plate format. ResearchGate. Available at: [Link]

  • Discovery of a novel class of Hepatitis C Polymerase Inhibitors. NATAP. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives. NIH. Available at: [Link]

  • The structure and inhibition of human diamine oxidase. PMC. Available at: [Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PMC. Available at: [Link]

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

  • (PDF) Allosteric Inhibition of the Hepatitis C Virus NS5B Polymerase: In Silico Strategies for Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]

  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. PubMed. Available at: [Link]

  • Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. PubMed. Available at: [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4- phenylthiophenes as novel atypical protein kinase C inhibitors. ScienceDirect. Available at: [Link]

  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. PubMed. Available at: [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link]

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Crystallization of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the crystallization of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (C₁₂H₁₀O₃S, MW: 234.27 g/mol )[1], a key building block in medicinal chemistry and materials science. The crystalline form of an active pharmaceutical ingredient or intermediate is critical for purity, stability, and handling. This guide outlines a systematic approach, from solvent selection to detailed experimental protocols, designed for researchers in drug development and organic synthesis. We will explore the underlying principles of crystallization, explain the rationale behind procedural steps, and provide troubleshooting guidance to address common challenges.

Part 1: Compound Analysis and Strategic Foundation

The molecular structure of this compound dictates its solubility and crystallization behavior. Key functional groups include:

  • Thiophene Ring: A heterocyclic aromatic ring.

  • Phenyl Ring: A non-polar, aromatic moiety.

  • Carboxylic Acid: A polar, protic group capable of strong hydrogen bonding.

  • Methoxy Group: A moderately polar ether group.

The presence of both polar (carboxylic acid) and non-polar (aromatic rings) regions makes this molecule amenable to crystallization from a range of solvents, particularly polar protic and aprotic solvents. The fundamental principle of crystallization is to dissolve the solute in a suitable hot solvent to create a saturated or near-saturated solution.[2] As this solution cools slowly, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, leaving impurities behind in the solvent.[2][3]

Part 2: Systematic Solvent Selection

The choice of solvent is the most critical factor in successful crystallization.[4] An ideal solvent should dissolve the compound completely when hot but poorly when cold. It should also be chemically inert, non-toxic, inexpensive, and have a boiling point below 100-110°C to facilitate easy removal.[4]

Solvent Screening Workflow

A logical workflow for identifying the optimal solvent system is essential. The following diagram outlines a systematic approach to solvent screening and method selection.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Method Selection Start Start with Crude Compound (approx. 10-20 mg) TestSolvents Test solubility in candidate solvents (0.5 mL) at RT and boiling Start->TestSolvents Eval Evaluate Results TestSolvents->Eval SolubleHot Soluble in Hot Insoluble in Cold? Eval->SolubleHot OilingOut Compound Oils Out? SolubleHot->OilingOut Yes NotIdeal No Ideal Single Solvent SolubleHot->NotIdeal No Ideal Ideal Single Solvent Found OilingOut->Ideal No TroubleshootOiling Consider lower boiling point solvent or more dilute solution OilingOut->TroubleshootOiling Yes SlowCool Proceed with Slow Cooling or Slow Evaporation Protocol Ideal->SlowCool TwoSolvent Develop Two-Solvent (Anti-Solvent) System NotIdeal->TwoSolvent TroubleshootOiling->SlowCool

Caption: Workflow for solvent screening and crystallization method selection.

Candidate Solvents

Based on the compound's structure, the following solvents are recommended for initial screening. The selection spans a range of polarities and hydrogen bonding capabilities.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 7824.5Good Starting Point. Polar protic solvent. Likely to form hydrogen bonds with the carboxylic acid.[4]
Methanol 6532.7Similar to ethanol but more polar and lower boiling point. May yield smaller crystals.[5]
Isopropanol (IPA) 8219.9Less polar than ethanol. Good for reducing solubility if ethanol proves too effective.
Ethyl Acetate 776.0Polar aprotic solvent. Good balance of polarity for dissolving both aromatic and carboxylic acid moieties.
Acetone 5620.7Polar aprotic solvent with a low boiling point. Can be effective but rapid evaporation may lead to small crystals.[4]
Toluene 1112.4Non-polar aromatic solvent. May be useful in a two-solvent system as an anti-solvent. High boiling point requires caution.[4]
Water 10080.1High polarity. The compound is likely insoluble or sparingly soluble in water at room temperature but may be soluble enough in hot water or in a water/alcohol mixture.[6]
Acetonitrile 8237.5Polar aprotic solvent. Often a good choice for compounds with moderate polarity.

Part 3: Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Single-Solvent Slow Cooling Crystallization

This is the most common and often most effective method for purifying solid organic compounds.[2][7] It relies on the gradual decrease in solubility as a saturated hot solution is allowed to cool undisturbed.

A 1. Dissolution Place crude compound in Erlenmeyer flask. Add minimal hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B C 3. Slow Cooling Cover flask and allow to cool slowly to room temperature. Do not disturb. B->C D 4. Crystal Growth Crystals should form as solution cools. If not, scratch flask or add a seed crystal. C->D E 5. Ice Bath Once at RT, place in an ice bath for >20 min to maximize yield. D->E F 6. Isolation Collect crystals via vacuum filtration using a Büchner funnel. E->F G 7. Washing Wash crystals with a small amount of ice-cold solvent. F->G H 8. Drying Dry crystals under vacuum to remove residual solvent. G->H

Caption: Step-by-step workflow for the Slow Cooling Crystallization protocol.

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue adding the hot solvent dropwise until the solid is completely dissolved. Using the minimum amount of solvent is crucial for maximizing recovery.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[3][7]

  • Initiating Crystallization: If crystals do not form, induce nucleation by gently scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[7][8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes to further decrease the compound's solubility and maximize the crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[3] Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when the compound is either too soluble or nearly insoluble in common single solvents. It involves dissolving the compound in a "good" solvent and then carefully adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes turbid.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" hot solvent (e.g., ethanol or acetone) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise with swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, creating a clear, saturated solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by an ice bath, as described in Protocol 1.

  • Isolation: Collect, wash, and dry the crystals as previously described, using the solvent mixture (or just the anti-solvent if appropriate) for the cold wash.

Protocol 3: Slow Evaporation

This technique is ideal for small quantities or for compounds that do not readily crystallize upon cooling. It is a simple method that works best for compounds that are not sensitive to air or moisture.[9]

Methodology:

  • Prepare a Saturated Solution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filter: Filter the solution to remove any particulate impurities.

  • Evaporate: Transfer the solution to a clean vial or beaker. Cover the container with perforated parafilm or aluminum foil.[9] The small holes will allow the solvent to evaporate slowly over several hours to days.

  • Isolate: Once a suitable amount of crystals has formed, isolate them from the remaining solvent via decantation or filtration.

Part 4: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently saturated (too much solvent used).- Nucleation has not occurred.- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner surface of the flask with a glass rod.[7]- Add a seed crystal of the pure compound.[8]
Oiling Out - The solution is supersaturated above the compound's melting point.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add more solvent, and cool again more slowly.- Use a larger volume of solvent or switch to a lower-boiling point solvent.[4]
Low Recovery - Too much solvent was used initially.- The compound is significantly soluble even in the cold solvent.- Use the absolute minimum amount of hot solvent required for dissolution.- Ensure the ice bath step is sufficiently long.- Wash the final crystals with a minimal volume of ice-cold solvent.[8]
Colored Crystals - Colored impurities are co-crystallizing with the product.- Treat the hot solution with a small amount of activated charcoal before the hot filtration step.

References

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]

  • University of Florida, Department of Chemistry. (2006). Crystallisation Techniques. [Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons, Inc.
  • Gokarakonda, C. S., & Ghoroi, C. (2014). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Lee, K., et al. (2008). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Lee, K., et al. (2014). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Dauter, Z., & Jaskolski, M. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • University of California, Los Angeles. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 95%, 100 mg. [Link]

Sources

in vitro assay protocol for testing 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Assay Framework for Characterizing 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the biological characterization of this compound (CAS: 666841-74-3).[1] The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide eschews a rigid template, instead presenting a logical, tiered approach that begins with broad phenotypic screening and progresses to more specific, target-based mechanistic assays. We emphasize the causality behind experimental choices and the integration of self-validating systems to ensure data integrity and trustworthiness.

Introduction: The Scientific Rationale

This compound is a small molecule featuring a thiophene-2-carboxylic acid core. This structural motif is present in numerous bioactive compounds, including inhibitors of the HCV NS5B polymerase and modulators of the RhoA/ROCK pathway.[5][6] The presence of the carboxylic acid group and the methoxyphenyl substituent suggests potential for specific interactions with biological targets through hydrogen bonding and hydrophobic interactions, respectively.

The primary objective of this application note is to provide a strategic framework for elucidating the compound's biological activity. Our approach is designed to first identify the effective concentration range and general cellular impact, then to formulate and test hypotheses about its mechanism of action.

Preliminary Compound Handling and Quality Control

Before initiating any biological assay, it is critical to establish the quality and solubility of the test compound.

  • Purity Assessment: The purity of this compound should be confirmed via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial screening.

  • Solubility Determination: The compound's solubility should be tested in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM) for in vitro assays.[7]

  • Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

A Tiered Assay Strategy

A multi-tiered screening approach maximizes efficiency and provides a logical path from broad activity to specific mechanism. This strategy ensures that resource-intensive mechanistic studies are performed only after a reliable activity window has been established.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hypothesis-Driven Mechanistic Assays cluster_2 Tier 3: Validation & Follow-up A Compound QC (Purity, Solubility) B Broad Spectrum Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) A->B Prepare Stock Solution C Anti-Inflammatory Pathway Assay (e.g., COX-2 Inhibition) B->C If Selective Cytotoxicity or Low Toxicity D Anticancer Pathway Assay (e.g., Kinase Inhibition, Apoptosis) B->D If Cancer Cell-Selective Cytotoxicity E Antimicrobial Assay (e.g., MIC Determination) B->E Based on Structural Alerts F Secondary Assays (e.g., Western Blot, qPCR) C->F D->F E->F G Lead Optimization F->G Confirm Mechanism

Figure 1: A tiered workflow for in vitro characterization of novel small molecules.

Protocol 1: Primary Cell Viability and Cytotoxicity Assay

This initial assay is fundamental for determining the compound's effect on cell proliferation and survival.[7] It establishes the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method that measures the metabolic activity of living cells.

Principle of the MTT Assay

Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells for all controls. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.[7]

  • Compound Preparation: Prepare a 2X working stock of the compound by performing serial dilutions from your DMSO stock in complete cell culture medium. A typical concentration range for an unknown compound is 0.01 µM to 100 µM.[7]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. For controls, add 100 µL of medium with DMSO (vehicle control) and medium only (untreated control).[7]

  • Incubation: Incubate the plate for a specified duration, typically 48-72 hours, depending on the cell doubling time.[7]

  • MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTypeIC50 (µM)Notes
MDA-MB-231Human Breast Cancer12.5Suggests potential anticancer activity.
A549Human Lung Cancer18.2Moderate activity.
HEK293Normal Human Kidney> 100Low toxicity to non-cancerous cells, indicating potential for a therapeutic window.

Protocol 2: Secondary Mechanistic Assay - COX-2 Inhibition

Rationale: Many thiophene-based compounds exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4] A cell-free enzymatic assay is a direct way to test the hypothesis that this compound is a COX-2 inhibitor.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandins (e.g., PGE2) PGH2->PGE2 Prostaglandin Synthases node_inflammation Inflammation PGE2->node_inflammation Inhibitor 3-(2-Methoxyphenyl) thiophene-2-carboxylic acid Inhibitor->COX2

Figure 2: Inhibition of the COX-2 pathway by a potential small molecule inhibitor.

Principle

This protocol utilizes a commercially available colorimetric or ELISA-based COX-2 inhibitor screening kit. These assays typically measure the peroxidase activity of COX-2. The enzyme first catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), and its peroxidase component then reduces PGG2 to PGH2. This peroxidase reaction can be monitored using a colorimetric probe.

Step-by-Step Protocol (Generic Kit-Based)
  • Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol.

  • Inhibitor Incubation: Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM) or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of purified COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric probe to each well.

  • Kinetic Reading: Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) in a kinetic mode for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and calculate the IC50 value using non-linear regression.

Trustworthiness: Controls and Self-Validation

The validity of any in vitro data hinges on the rigorous use of controls.

  • Positive Control: A compound with a known, potent effect in the assay (e.g., Doxorubicin for cytotoxicity, Celecoxib for COX-2 inhibition). This validates that the assay system is working correctly.

  • Negative/Vehicle Control: Cells or enzymes treated with the same concentration of the delivery solvent (e.g., DMSO) as the test compound. This accounts for any effects of the solvent itself.[7]

  • Untreated Control: A baseline measurement of the system without any treatment.

  • Counter-Screening: If the compound shows activity, it is crucial to perform counter-screens to rule out assay artifacts. For example, a compound that absorbs light at the same wavelength as the assay readout could produce a false positive.

By incorporating these pillars of experimental design, the resulting data becomes a trustworthy foundation for further investigation into the therapeutic potential of this compound.

References

  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology.
  • El-Metwaly, N. M., et al. (2023).
  • Benchchem. 3-Methoxybenzo[b]thiophene-2-carboxylic acid | CAS 19354-50-8.
  • Bădiceanu, C. D., et al. (2017). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Žuk, J., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Arias-García, R., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
  • Fisher Scientific. This compound, min 95%, 100 mg.
  • Di Fabio, R., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters.
  • El-Sayed, M. A. A., et al. (2021).
  • Zhang, Y., et al. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 666841-74-3)[1]. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. The most common and versatile approach involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key C-C bond between the thiophene and phenyl rings, followed by the hydrolysis of an ester precursor.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate common experimental hurdles and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent and adaptable strategy involves two key steps:

  • Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling is typically used to construct the aryl-aryl bond. This involves reacting a thiophene building block with a phenyl building block. The two most common variations are:

    • Route A: Coupling of a 3-bromothiophene-2-carboxylate ester with (2-methoxyphenyl)boronic acid.

    • Route B: Coupling of a 3-(boronic acid or boronic ester)-thiophene-2-carboxylate ester with a 2-haloanisole (e.g., 2-bromoanisole or 2-iodoanisole).

  • Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid product.[2]

An alternative, though often less direct route for this specific substitution pattern, involves the lithiation of a 3-(2-methoxyphenyl)thiophene precursor followed by carboxylation with CO₂, though achieving the required regioselectivity can be challenging.[3][4]

Q2: My overall yield is consistently low. Where should I focus my optimization efforts?

Low overall yield is most often traced back to the Suzuki-Miyaura coupling step. This reaction is highly sensitive to multiple parameters. The most common culprits, in order of priority, are:

  • Inefficient Catalytic Cycle: Issues with the catalyst, ligand, base, or solvent can stall the reaction.

  • Protodeboronation: The premature loss of the boronic acid/ester functional group is a major side reaction that consumes starting material.[5]

  • Poor Reagent Quality: Impure starting materials or the presence of oxygen or water in the reaction can deactivate the catalyst.[5]

  • Sub-optimal Workup and Purification: Product loss can occur during extraction and purification, especially if the product has challenging solubility properties.

The subsequent ester hydrolysis step is generally high-yielding, but incomplete reactions or difficult workups can also contribute to yield loss.[2][6]

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses specific problems encountered during the crucial C-C bond formation.

Q3: My Suzuki coupling reaction has stalled or resulted in a very low yield. What is a systematic way to troubleshoot this?

A systematic approach is critical to identifying the root cause of a failed Suzuki coupling. The flowchart below outlines a logical diagnostic workflow. Begin by verifying the quality of your reagents and the integrity of your reaction setup before moving on to optimizing the chemical parameters.

Suzuki_Troubleshooting start Low / No Product reagent_check Verify Reagent Quality (Purity, Stability, Stoichiometry) start->reagent_check reagents_ok Reagents OK? reagent_check->reagents_ok conditions_check Review Reaction Conditions (Inert Atmosphere, Temp., Time) reagents_ok->conditions_check Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok Conditions OK? conditions_check->conditions_ok catalyst_check Troubleshoot Catalyst System conditions_ok->catalyst_check Yes improve_inert Improve Degassing Ensure Inert Atmosphere conditions_ok->improve_inert No catalyst_issue Catalyst Issue? (e.g., Pd Black Formation) catalyst_check->catalyst_issue boron_check Troubleshoot Boron Reagent (Protodeboronation) catalyst_issue->boron_check No change_ligand Change Ligand (e.g., Buchwald type: SPhos/XPhos) catalyst_issue->change_ligand Yes base_solvent_check Optimize Base/Solvent System boron_check->base_solvent_check No optimize_boron Use Boronic Ester (e.g., pinacol) Use Milder Base (e.g., K₃PO₄) boron_check->optimize_boron Yes optimize_system Screen Different Bases/Solvents base_solvent_check->optimize_system change_pd Use Different Pd Precursor (e.g., Palladacycle) change_ligand->change_pd

Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.

Q4: How do I select the optimal catalyst, ligand, and base for coupling with a 2-methoxyphenyl group?

The 2-methoxyphenyl group introduces significant steric hindrance, which can slow down the reaction.[7][8] Furthermore, the thiophene ring is an electron-rich heterocycle. This combination requires careful selection of the reaction components.

Catalyst & Ligand:

  • For Inefficient Oxidative Addition: Standard catalysts like Pd(PPh₃)₄ may be sluggish. The steric bulk of the 2-methoxyphenyl group and the electron-rich nature of the thiophene can hinder the initial oxidative addition step.

  • Recommended Solution: Employ modern Buchwald-type ligands, which are both electron-rich and bulky. Ligands like SPhos or XPhos can significantly accelerate the reaction by promoting the formation of the active monoligated Pd(0) species.[5] Use a stable Pd precursor like a palladacycle (e.g., SPhos-Pd-G3).

Base & Solvent:

  • The Problem: The choice of base is critical. Strong bases can promote unwanted side reactions, including protodeboronation and ester hydrolysis. The solvent system must solubilize all components effectively.

  • Recommended Solution: A moderately strong inorganic base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective without being overly harsh. A common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., in a 4:1 ratio).[5][8]

The following table summarizes recommended starting conditions for optimization.

ComponentRecommended ChoiceRationale & Key Considerations
Pd Precursor SPhos-Pd-G3 or Pd₂(dba)₃Palladacycles offer high stability and activity. Pd₂(dba)₃ is a common, effective alternative.
Ligand SPhos or XPhosBulky, electron-rich phosphines accelerate oxidative addition and reductive elimination steps, overcoming steric hindrance.[5]
Base K₃PO₄ or Cs₂CO₃K₃PO₄ is effective and less harsh than other bases, minimizing side reactions.[5][7] Cs₂CO₃ is a stronger, often effective alternative.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OEnsures solubility for both organic substrates and the inorganic base.[5] Proper degassing is crucial.
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers without promoting excessive decomposition.
Q5: I suspect protodeboronation is consuming my boronic acid starting material. How can I confirm and prevent this?

Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, a very common side reaction that lowers yield.[5][9]

  • Confirmation: To confirm, monitor the reaction by TLC or LC-MS. Look for the appearance of a byproduct that corresponds to the de-boronated starting material (e.g., methyl thiophene-2-carboxylate if you started with the 3-boronic acid derivative).

  • Prevention Strategies:

    • Use a Boronic Ester: Pinacol boronic esters (-Bpin) are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.

    • Use a Milder Base: Switch from strong bases like NaOH or K₂CO₃ to a milder base like K₃PO₄.

    • Minimize Water: While some water is necessary, an excessive amount can accelerate protodeboronation. Ensure your solvent ratios are correct.

    • Strictly Inert Atmosphere: Oxygen can contribute to the degradation of organoboron reagents. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[5]

Troubleshooting Guide: Ester Hydrolysis (Saponification)

Q6: My saponification reaction is incomplete, even after extended reaction times. How can I drive it to completion?

Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility.

  • Increase Equivalents of Base: Ensure you are using a sufficient excess of the base (typically 3-5 equivalents of LiOH or NaOH). The reaction consumes one equivalent, and an excess is needed to drive the equilibrium.

  • Increase Temperature: Heating the reaction mixture (e.g., to 70 °C or reflux) will significantly increase the reaction rate.[10]

  • Add a Co-solvent: If the ester is not fully soluble in the aqueous base, the reaction will be slow. Adding a water-miscible organic co-solvent like tetrahydrofuran (THF) or methanol (MeOH) can create a homogeneous solution and accelerate the hydrolysis. A common system is a THF:H₂O:MeOH mixture.[10]

Q7: I am losing significant product during the acidic workup after saponification. What are the best practices for isolation?

The goal of the workup is to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate or become extractable into an organic solvent.

  • Procedure: After the reaction is complete, cool the mixture in an ice bath. Slowly add acid (e.g., 2N HCl) while stirring until the pH is acidic (pH ~2-3).

  • Precipitation: The product, this compound, may precipitate as a solid. If it does, it can be collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried.

  • Extraction: If the product does not precipitate or if you want to ensure full recovery, extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol assumes the coupling of methyl 3-bromothiophene-2-carboxylate with (2-methoxyphenyl)boronic acid.

  • To a dry reaction flask, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the catalyst system: SPhos-Pd-G3 catalyst (2 mol %).

  • Seal the flask with a septum. Evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate ester.

Protocol 2: Saponification of the Ester Intermediate
  • Dissolve the purified methyl 3-(2-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH, 4.0 eq).

  • Heat the mixture to 70 °C and stir for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify with 2N HCl to pH ~2.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

References

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Wiley Online Library. Available from: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available from: [Link]

  • The Significance of Thiophene-2-carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available from: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available from: [Link]

  • This compound, min 95%, 100 mg. CP Lab Chemicals. Available from: [Link]

  • For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c). Pearson. Available from: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available from: [Link]

  • Synthesis of Substituted 2,5-Dihydrothiophene-2-Carboxylic Acids by Lithium/Ammonia Reduction. Semantic Scholar. Available from: [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available from: [Link]

  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
  • Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 666841-74-3). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. We will explore the underlying chemical principles behind common purification issues and provide detailed, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and where do they come from?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing 3-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Based on this, the expected impurities fall into several classes.

Table 1: Common Impurities and Their Likely Origins

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials 3-Bromothiophene-2-carboxylic acid, 2-Methoxyphenylboronic acidIncomplete reaction conversion.
Homocoupling Byproducts Biphenyl-2,2'-dimethoxy, Bithiophene-dicarboxylic acidA common side reaction in Suzuki couplings where starting materials couple with themselves.[1][2]
Protodeboronation Byproduct AnisoleThe boronic acid is replaced by a hydrogen atom from the solvent or base before cross-coupling can occur.[1]
Palladium Residues Elemental Palladium (Pd black)Aggregation and precipitation of the palladium catalyst used in the coupling reaction.[1]
Related Isomers Positional isomersDepending on the regioselectivity of the initial thiophene functionalization.

Understanding these potential impurities is the first step in designing a rational purification strategy.

Q2: What is the best initial purification strategy for this compound?

A2: Given that the target molecule is a carboxylic acid, the most effective and scalable initial purification step is an acid-base extraction .[5][6][7][8] This technique exploits the acidic nature of your target compound to separate it from neutral or basic impurities. The carboxylic acid is converted into its water-soluble carboxylate salt with a weak base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification, causing it to precipitate.[7][8] This method is highly effective at removing the majority of homocoupling byproducts and unreacted boronic acid starting materials.

Q3: My compound streaks severely on silica gel TLC plates. How can I get clean spots and effective column separation?

A3: This is a classic problem when dealing with carboxylic acids on standard silica gel. The streaking is caused by a variable interaction between the acidic proton of your compound and the slightly acidic silica surface, leading to a smear of protonated and deprotonated forms traveling at different rates.

The solution is to acidify your eluent .[9] By adding a small amount (typically 0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase, you enforce the common-ion effect. This keeps your compound fully protonated and in a single, less polar state, resulting in sharp, well-defined bands on both TLC and column chromatography.[9]

Q4: I'm struggling with recrystallization; the compound "oils out" instead of forming crystals. What's causing this and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.

Here are several strategies to promote crystallization:

  • Choose a Lower-Boiling Solvent: Ensure the solvent's boiling point is below the melting point of your compound.

  • Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) in which the compound is insoluble, until the solution becomes faintly turbid. Allowing this mixture to cool slowly often induces crystallization.[10]

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure material, adding a "seed crystal" can be highly effective.

  • Slow Cooling: Rapid cooling promotes supersaturation and oiling. Let the solution cool to room temperature slowly before moving it to an ice bath or refrigerator.

Q5: How can I effectively remove residual palladium catalyst from my product?

A5: Palladium residues are a common and critical impurity to remove, especially for pharmaceutical applications. While much of the palladium black can be removed by filtering the crude reaction mixture through a pad of Celite®, more stubborn soluble species may remain.

  • Aqueous Washes: Washing the organic solution of your crude product with aqueous solutions of reagents like 1M HCl, aqueous ammonia, or sodium thiosulfate can help remove residual palladium.

  • Activated Carbon: Treatment with activated carbon (charcoal) can be effective. Dissolve the crude product, add a small amount of activated carbon, stir or heat briefly, and then filter through Celite® to remove the carbon and the adsorbed palladium. Be aware that this can sometimes lead to a loss of the desired product.

  • Specialized Scavengers: For very low residual levels, commercially available silica-functionalized scavengers (e.g., thiol- or amine-functionalized silica) can be used to bind tightly to the palladium, which is then removed by simple filtration.

Q6: How do I confirm the final purity of my this compound?

A6: A combination of analytical techniques is required for robust purity validation.[11]

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment, providing a quantitative measure (% purity) by separating the main component from impurities. A C18 reverse-phase column is typically suitable.[11][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: NMR provides structural confirmation and can reveal the presence of impurities if their signals are visible and resolved from the main compound's signals. Integration of impurity peaks against the product peaks can give a semi-quantitative estimate of purity.[11]

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound and can help identify the mass of unknown impurities separated by the LC.

Purification Workflow & Decision Guide

The following diagram outlines a logical workflow for purifying your crude product, starting from the post-reaction workup.

PurificationWorkflow cluster_workup Initial Workup cluster_extraction Acid-Base Extraction cluster_analysis Purity Check cluster_final_purification Final Purification (If Needed) Workup Crude Reaction Mixture in Organic Solvent Filter Filter through Celite® to remove Pd Black Workup->Filter AddBase Add aq. NaHCO₃ or Na₂CO₃ (Weak Base) Filter->AddBase Separate Separate Layers AddBase->Separate Organic_Layer Organic Layer: Neutral Impurities, Homocoupling Products Separate->Organic_Layer Discard Aqueous_Layer Aqueous Layer: Product as Sodium Salt Separate->Aqueous_Layer Acidify Acidify Aqueous Layer with HCl to pH ~2-3 Aqueous_Layer->Acidify Precipitate Collect Precipitated Pure Acid via Filtration Acidify->Precipitate PurityCheck Assess Purity (TLC, ¹H NMR) Precipitate->PurityCheck Decision Purity > 95%? PurityCheck->Decision Recrystallize Recrystallization Decision->Recrystallize No Column Column Chromatography (Acidified Eluent) Decision->Column No (oily or complex mixture) FinalProduct Pure Product (Confirm with HPLC, NMR, MP) Decision->FinalProduct Yes Recrystallize->PurityCheck Column->PurityCheck

Caption: Decision workflow for purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete extraction into the aqueous layer (pH not basic enough).2. Incomplete precipitation from the aqueous layer (pH not acidic enough).3. Product has some solubility in the acidic aqueous phase.1. Use a stronger base like NaOH if NaHCO₃ is insufficient. Check pH of the aqueous layer is > 8.[6][7]2. Add acid until pH is definitively acidic (pH 2-3), checked with pH paper.[6]3. After acidification, extract the product back into an organic solvent like ethyl acetate or DCM, then dry and evaporate.[6]
Persistent Yellow/Brown Color 1. Residual colored impurities.2. Trace amounts of palladium catalyst.3. Compound degradation.1. Perform a recrystallization, optionally with a small amount of activated carbon to adsorb colored impurities.2. See FAQ Q5 for palladium removal techniques.3. Avoid excessive heat and exposure to strong acids/bases for prolonged periods.
Product Still Impure After Recrystallization 1. Impurities have very similar solubility to the product.2. Cooling was too rapid, trapping impurities in the crystal lattice.1. A secondary purification method like column chromatography is necessary.2. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Two Close Spots on TLC Even with Acidified Eluent The impurity is likely a structurally similar isomer (e.g., a regioisomer) that is not separable by simple extraction.This requires high-resolution purification. Use column chromatography with a long column and a shallow solvent gradient to maximize separation.[10] Alternatively, preparative HPLC may be necessary.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol assumes the crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) after the initial reaction work-up.

  • Extraction: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5][6]

  • Mixing: Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ evolution will occur). Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete transfer of the carboxylic acid.

  • Wash: The remaining organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ≈ 2).[6] A precipitate of your pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum.

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Mixture in Organic Solvent step1 1. Add aq. NaHCO₃ Shake & Vent start->step1 step2 2. Separate Layers step1->step2 org_impurities Neutral Impurities (e.g., Homocoupled Byproducts) Discard step2->org_impurities aq_salt Product as Water-Soluble Sodium Carboxylate Salt step2->aq_salt step3 3. Cool & Acidify with HCl to pH 2 aq_salt->step3 step4 4. Precipitate Forms step3->step4 step5 5. Filter & Dry step4->step5 end_product Purified Carboxylic Acid step5->end_product

Caption: The acid-base extraction workflow.

Protocol 2: Recrystallization from a Two-Solvent System
  • Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethyl Acetate) and a "poor" solvent in which it is insoluble (e.g., Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the first sign of persistent cloudiness (turbidity) appears. Add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.4. A typical starting point is a mixture of Hexanes and Ethyl Acetate. Crucially, add 0.5-1% acetic acid to this mixture to prevent streaking.[9]

  • Column Packing: Pack a column with silica gel using your chosen eluent (the non-polar component first, followed by the full mixture).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Use a gradient elution—starting with a less polar mixture and gradually increasing the polarity—to separate components effectively.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and washing with water.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208.
  • Asian Journal of Chemistry. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid.
  • ResearchGate. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • BenchChem. (n.d.). Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • ResearchGate. (2025). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

Sources

common side products in the synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 666841-74-3)[1]. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the formation of key side products during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent and versatile method for synthesizing this compound is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction typically involves coupling a thiophene boronic acid or ester derivative with a suitable aryl halide (e.g., 2-bromoanisole) or vice-versa.

The primary challenges with this route are related to side reactions inherent to palladium-catalyzed couplings, which can complicate purification and reduce the overall yield of the desired product.[4][5] These include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[4][5][6]

Q2: I am observing a significant amount of a biaryl impurity that is difficult to separate. What is it and how can I prevent it?

This is a classic case of homocoupling , a common side reaction in Suzuki couplings where two molecules of the same starting material couple together.[4][7] In your synthesis, you are likely forming either 2,2'-dimethoxybiphenyl (from the aryl halide) or a bithiophene derivative (from the thiophene boronic acid). Homocoupling of the boronic acid is particularly common, especially in the presence of oxygen.[8]

Causality & Prevention:

  • Mechanism: Homocoupling can be initiated by the oxidative addition of two molecules of the boronic acid to the palladium catalyst, especially if the transmetalation step with the aryl halide is slow.[7] The presence of oxygen can also promote this side reaction.[8]

  • Troubleshooting:

    • Degas Solvents Thoroughly: Before starting the reaction, ensure all solvents and reagents are rigorously degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture. This minimizes the presence of oxygen.[8]

    • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner can sometimes suppress the homocoupling of the boronic acid.[4]

    • Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[4]

Q3: My final product seems to be contaminated with 3-(2-Methoxyphenyl)thiophene. What causes the loss of the carboxylic acid group?

The loss of the carboxylic acid group is due to a side reaction called decarboxylation . Thiophene-2-carboxylic acids can be susceptible to decarboxylation, particularly under acidic conditions or at elevated temperatures.[9][10]

Causality & Prevention:

  • Mechanism: The stability of the thiophene ring can facilitate the loss of carbon dioxide, especially if the reaction workup involves strong acids or if the reaction is run at high temperatures for an extended period.[9][11] While thiophene-2-carboxylic acid is more resistant to decarboxylation than its furan or pyrrole counterparts, it can still occur.[10]

  • Troubleshooting:

    • Mild Workup Conditions: During the workup, use milder acids for pH adjustment and avoid excessive heating. If possible, perform extractions and washes at room temperature or below.

    • Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating times during the synthesis and purification steps.

    • Purification Strategy: The decarboxylated product is non-acidic. An acid-base extraction during workup is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃). The desired carboxylic acid will move to the aqueous layer as its salt, leaving the neutral decarboxylated impurity in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.

Q4: I've noticed a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is this?

You are observing a hydrodehalogenation (or dehalogenation) byproduct.[4][6] For instance, if you used 2-bromoanisole, this side product would be anisole. This occurs when the halogen atom on the aryl halide is replaced by a hydrogen atom.

Causality & Prevention:

  • Mechanism: This side reaction can become significant with highly active catalysts or in the presence of hydrogen sources in the reaction mixture.[4] It can compete with the desired cross-coupling pathway.

  • Troubleshooting:

    • Choice of Base and Solvent: Ensure that the solvent and base are not significant sources of hydrogen donors. For example, using anhydrous solvents can be beneficial.

    • Catalyst System: Adjusting the palladium catalyst and ligand system can sometimes minimize this side reaction.[4]

Troubleshooting Guide: Summary Table

Observed Issue Likely Side Product Root Cause Recommended Action(s)
Difficult-to-separate biaryl impurityHomocoupling Product (e.g., 2,2'-dimethoxybiphenyl)Reaction with O₂; slow transmetalationRigorously degas all solvents; use a slight excess of the aryl halide; lower reaction temperature.[4][8]
Product missing COOH groupDecarboxylated Product (3-(2-Methoxyphenyl)thiophene)High temperature; acidic workupUse mild, low-temperature workup conditions; purify via acid-base extraction.[9]
Impurity with mass of dehalogenated starting materialHydrodehalogenation Product (e.g., Anisole)Overly active catalyst; hydrogen sourcesUse anhydrous solvents; adjust catalyst/ligand system.[4][6]
Starting material recoveredProtodeboronation Product (Thiophene)Presence of water/protic sourcesUse anhydrous solvents and reagents; ensure the base is sufficiently strong and dry.[5]

Visualizing the Reaction and Side Products

The following diagram illustrates the main synthetic pathway for this compound via a Suzuki coupling and highlights the formation of the common homocoupling side product.

Suzuki_Reaction cluster_main Desired Cross-Coupling Pathway cluster_side Homocoupling Side Reaction Thiophene_Boronic Thiophene-2-boronic acid (with 3-aryl group precursor) Transmetal Transmetalation Thiophene_Boronic->Transmetal 2. Aryl_Halide 2-Bromoanisole OxAdd Oxidative Addition Aryl_Halide->OxAdd 1. OxAdd_Homo Oxidative Addition (x2) Aryl_Halide->OxAdd_Homo Slow Transmetalation Promotes Catalyst Pd(0) Catalyst Catalyst->OxAdd Target_Molecule 3-(2-Methoxyphenyl)thiophene -2-carboxylic acid Homocoupling_Product 2,2'-Dimethoxybiphenyl (Homocoupling Product) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim 3. RedElim->Catalyst Regenerates RedElim->Target_Molecule RedElim_Homo Reductive Elimination OxAdd_Homo->RedElim_Homo RedElim_Homo->Homocoupling_Product

Caption: Suzuki coupling pathway and formation of a homocoupling side product.

Experimental Protocol: Purification via Acid-Base Extraction

This protocol is designed to separate the desired acidic product from neutral impurities like the homocoupling and decarboxylated side products.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric acid (HCl)

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

Procedure:

  • Dissolution: Dissolve the crude product in a sufficient volume of ethyl acetate in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate completely. The top layer is the organic phase containing neutral impurities. The bottom aqueous layer contains the sodium salt of your desired carboxylic acid.

  • Isolate Layers: Drain the lower aqueous layer into a clean beaker or flask. Transfer the upper organic layer to a separate flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and separate again. Combine this second aqueous extract with the first one.

  • Wash Organic Layer: The organic layer can be washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to isolate and characterize the neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The desired this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

This self-validating protocol ensures that only acidic components are carried forward, providing a chemically robust method for purification.

References

  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Benchchem. (n.d.). 3-Methoxybenzo[b]thiophene-2-carboxylic acid | CAS 19354-50-8.
  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Biosynth. (n.d.). This compound, min 95%, 100 mg.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.

Sources

optimizing reaction conditions for the amidation of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Optimizing Amidation of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Welcome to the technical support center dedicated to the successful amidation of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amidation of this compound, providing a systematic approach to identifying and resolving them.

Issue 1: Low to No Product Yield

Question: My amidation reaction with this compound is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in amide coupling reactions is a frequent challenge that can often be attributed to several key factors, including inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[1] The structure of this compound, with its substituted phenyl ring adjacent to the carboxylic acid on a thiophene core, can also introduce specific steric challenges.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2]

    • Solution: Ensure your coupling reagent is of high quality and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[1][3] Consider pre-activation by stirring the carboxylic acid with the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[3]

  • Amine Deactivation: Amines can be rendered non-nucleophilic through protonation by the carboxylic acid, forming an unreactive ammonium salt.[1]

    • Solution: The addition of a non-nucleophilic base (e.g., DIPEA or triethylamine (TEA), 2.0-3.0 equivalents) is crucial to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[2][3]

  • Steric Hindrance: The methoxy group on the phenyl ring and the thiophene ring itself can create steric hindrance, slowing down the reaction.[1]

    • Solution: For sterically hindered substrates, consider using more powerful coupling reagents like HATU or HBTU, which are known to be effective in such cases.[2][4] Alternatively, converting the carboxylic acid to an acyl fluoride, a smaller and highly reactive intermediate, can overcome steric barriers.[1]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[3] Store moisture-sensitive reagents like EDC and HATU in a desiccator.[5]

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC, indicating the formation of side products in my amidation reaction. How can I minimize these?

Answer:

Side product formation is often related to the reactivity of the coupling reagents and intermediates. A common side reaction is the formation of an N-acylurea byproduct when using carbodiimides like EDC.

Potential Causes & Step-by-Step Solutions:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange to a stable, unreactive N-acylurea.[6]

    • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[2][6] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[2][3]

  • Racemization (if applicable): If your amine or carboxylic acid contains a chiral center, racemization can be a concern.

    • Solution: Additives such as HOBt or OxymaPure are known to suppress racemization.[1] Running the reaction at a lower temperature (e.g., starting at 0 °C) can also help maintain stereochemical integrity.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of amidation reactions for this compound.

1. How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates and the desired reaction conditions.[3]

  • Carbodiimides (EDC, DCC): Widely used due to their efficiency. EDC is water-soluble, making its urea byproduct easy to remove with an aqueous workup.[3][6] However, they can be less effective for sterically hindered substrates and may require additives like HOBt to prevent side reactions.[2][6]

  • Uronium/Aminium Salts (HATU, HBTU): These are generally more reactive and efficient than carbodiimides, especially for challenging couplings.[4][7] HATU, in particular, is known for faster reaction times and reduced racemization.[4]

  • Phosphonium Salts (PyBOP): Also very effective, but may require careful control of stoichiometry.[7]

Coupling Reagent Advantages Disadvantages Typical Conditions
EDC/HOBt Cost-effective, water-soluble byproduct.[3][6]Can be less effective for hindered substrates, risk of N-acylurea formation without HOBt.[6]DCM or DMF, 0 °C to RT, with a base like DIPEA.[3]
HATU High reactivity, fast reaction times, low racemization.[4]More expensive.DMF, RT, with a base like DIPEA.[3]
HBTU Very efficient, good for peptide synthesis.[4]Can also be more expensive than carbodiimides.DMF, RT, with a base like DIPEA.[2]

2. What is the best solvent for this reaction?

Anhydrous polar aprotic solvents are generally preferred.

  • Dimethylformamide (DMF): An excellent choice as it can dissolve a wide range of substrates and reagents.

  • Dichloromethane (DCM): Also commonly used, especially for reactions at or below room temperature.[3]

  • Acetonitrile (ACN): Can be a suitable alternative.[8]

Crucially, the solvent must be anhydrous to prevent hydrolysis of the activated intermediate.[1]

3. What is the role of the base and which one should I use?

A base is typically required to deprotonate the carboxylic acid and to neutralize any acid formed during the reaction, ensuring the amine remains nucleophilic.[2]

  • Diisopropylethylamine (DIPEA): A non-nucleophilic base that is highly effective and commonly used.[3]

  • Triethylamine (TEA): Another common choice, although it can sometimes be more nucleophilic than DIPEA.[9]

4. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress.[3] This allows you to determine when the starting materials have been consumed and the product has formed.

Experimental Protocols

Here are detailed, step-by-step protocols for performing the amidation of this compound using two common coupling reagent systems.

Protocol 1: General Procedure using EDC/HOBt

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]

  • Dissolve the mixture in anhydrous DMF or DCM.[3]

  • Cool the solution to 0 °C in an ice bath with stirring.[3]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[3]

  • Add DIPEA (2.5 equiv) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring its progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Protocol 2: General Procedure using HATU

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Visualizations

Amidation_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Amide Product (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts (e.g., Urea, HOBt) TetrahedralIntermediate->Byproducts

Caption: General mechanism of amide bond formation.

Troubleshooting_Workflow Start Start: Low/No Yield CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckAmine Check Amine Reactivity CheckActivation->CheckAmine OK ReagentQuality Use high-quality coupling reagent (1.0-1.5 eq.) CheckActivation->ReagentQuality Incomplete? CheckConditions Check Reaction Conditions CheckAmine->CheckConditions OK AddBase Ensure adequate non-nucleophilic base (2-3 eq.) CheckAmine->AddBase Deactivated? CheckSterics Consider Steric Hindrance CheckConditions->CheckSterics OK Anhydrous Use anhydrous solvents and dry glassware CheckConditions->Anhydrous Water Present? ChangeReagent Switch to a stronger coupling reagent (HATU) CheckSterics->ChangeReagent Significant? AcylFluoride Consider acyl fluoride intermediate CheckSterics->AcylFluoride Success Improved Yield CheckSterics->Success Not Significant ReagentQuality->CheckAmine PreActivation Pre-activate acid with reagent + base AddBase->CheckConditions Anhydrous->CheckSterics ChangeReagent->Success AcylFluoride->Success

Caption: Troubleshooting workflow for low yield amidation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Bio-protocol. (2017). General Procedure III: Amide Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • ResearchGate. (n.d.). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

Sources

resolving peak broadening in HPLC for 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Resolving Peak Broadening in HPLC for 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you troubleshoot and resolve complex separation issues. This document specifically addresses the common problem of peak broadening observed during the analysis of this compound, a representative acidic and polar molecule.

Understanding the Molecule: this compound

Before diving into troubleshooting, it's crucial to understand the chemical properties of the analyte as they directly influence its behavior in a reversed-phase HPLC system.

  • Structure: C12H10O3S[1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group, meaning its ionization state is highly dependent on the pH of the mobile phase.

    • Thiophene Ring: A heterocyclic aromatic ring containing sulfur.

    • Methoxyphenyl Group: An ether linkage on a phenyl ring, adding to the molecule's polarity.

The presence of the ionizable carboxylic acid and polar moieties makes this compound susceptible to peak shape issues, primarily due to secondary interactions with the stationary phase and improper mobile phase conditions.

Troubleshooting Guide: From Common Issues to Complex Solutions

This guide is structured in a question-and-answer format to directly address the problems you may be facing. We will begin with the most frequent and easily solvable issues and progress to more complex chromatographic challenges.

FAQ 1: My peak for this compound is broad and tailing. What is the most likely cause and the first thing I should check?

Answer: The most common culprit for peak broadening and tailing of an acidic analyte is an inappropriate mobile phase pH.[2][3] If the pH of the mobile phase is close to the pKa of the carboxylic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms will have different retention times, leading to a broadened, often tailing, peak.[3][4]

Immediate Action: Adjust Mobile Phase pH

The primary goal is to ensure the analyte is in a single, stable ionic state throughout the separation. For an acidic compound, this means suppressing its ionization.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the Analyte's pKa: If the pKa of this compound is not known, a reasonable estimate for a carboxylic acid on an aromatic system is around 4-5.

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to your target pH. For suppressing ionization of an acid, a pH of 2.5-3.0 is a good starting point. A phosphate or formate buffer is a common choice.[5][6]

  • Prepare the Buffered Mobile Phase:

    • Start with a buffer concentration of 25-50 mM in the aqueous portion of your mobile phase.[7]

    • Dissolve the buffer salt (e.g., sodium phosphate monobasic) in HPLC-grade water.

    • Adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).[8] Crucially, measure and adjust the pH of the aqueous component before mixing with the organic solvent.

    • Filter the buffer solution through a 0.45 µm filter to remove particulates.[7]

  • Equilibrate the Column: Flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.[9]

  • Analyze the Sample: Inject your standard and observe the peak shape. You should see a significant improvement in symmetry and a reduction in peak width.

ParameterInitial State (Potential Issue)Recommended State (Solution)Rationale
Mobile Phase pH Unbuffered or pH close to analyte pKapH ≤ pKa - 2Suppresses ionization, ensuring a single neutral species.[4][10]
Buffer None or inadequate25-50 mM buffer (e.g., phosphate, formate)Maintains a stable pH at the column head and throughout the column.[5][11][12]
FAQ 2: I've adjusted the mobile phase pH to be acidic, but I still see significant peak tailing. What's the next step?

Answer: If pH optimization alone does not resolve the issue, the peak tailing is likely due to secondary interactions between your analyte and the stationary phase.[13][14] Specifically, the polar groups on your molecule can interact with residual silanol groups (Si-OH) on the surface of the silica-based C18 column.[12][15][16] These interactions are a form of unwanted retention that leads to tailing peaks.[13][17]

Troubleshooting Secondary Silanol Interactions

There are several strategies to mitigate silanol interactions:

  • Use a Modern, End-Capped Column: Older C18 columns, or those based on lower purity "Type A" silica, have a higher population of accessible, acidic silanol groups.[12][18] Modern, high-purity "Type B" silica columns that are exhaustively end-capped are designed to minimize these active sites.[15][19][20] If you are using an older column, switching to a newer generation column can often solve the problem.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol groups, reducing their interaction with the analyte.[7][12] You can try increasing the buffer concentration to 50-100 mM.

  • Add an Ion-Pairing Reagent: For acidic analytes that are still ionized even at low pH, or for situations where secondary interactions are particularly strong, an ion-pairing reagent can be used. These are molecules that have a charged head group and a hydrophobic tail.[21] For your negatively charged acidic analyte, a positively charged ion-pairing reagent like tetrabutylammonium (TBA) would be added to the mobile phase.[22][23] The TBA will pair with your analyte, neutralizing its charge and masking it from silanol interactions, thereby improving peak shape.[24][25]

Experimental Protocol: Using an Ion-Pairing Reagent

  • Select the Reagent: For your acidic analyte, a quaternary amine like tetrabutylammonium phosphate or bromide is a suitable choice.

  • Prepare the Mobile Phase: Add the ion-pairing reagent to the mobile phase at a low concentration, typically starting around 5 mM.

  • Equilibrate Thoroughly: Ion-pairing chromatography requires extensive column equilibration. Flush the column with at least 50-100 column volumes of the mobile phase containing the ion-pairing reagent to ensure the stationary phase is fully saturated.

  • Analyze and Optimize: Inject your sample. You may need to adjust the concentration of the ion-pairing reagent and the organic content of the mobile phase to achieve the desired retention and peak shape.

Visualization of the Problem and Solution

Below is a diagram illustrating the troubleshooting workflow for peak broadening.

G start Start: Broad/Tailing Peak for this compound check_ph Is Mobile Phase pH at least 2 units below analyte pKa? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 with a suitable buffer (e.g., 25-50 mM Phosphate) check_ph->adjust_ph No check_silanol Is peak tailing still present? check_ph->check_silanol Yes adjust_ph->check_silanol silanol_issue Problem: Secondary Silanol Interactions check_silanol->silanol_issue Yes end_good End: Sharp, Symmetrical Peak check_silanol->end_good No solution_column Solution 1: Use a modern, end-capped, high-purity 'Type B' silica column silanol_issue->solution_column solution_buffer Solution 2: Increase buffer concentration (50-100 mM) silanol_issue->solution_buffer solution_ionpair Solution 3: Add a cationic ion-pairing reagent (e.g., 5 mM TBA) silanol_issue->solution_ionpair end_bad Persistent Issue: Consider extra-column effects or column degradation silanol_issue->end_bad solution_column->end_good solution_buffer->end_good solution_ionpair->end_good

Caption: Troubleshooting workflow for peak broadening.

FAQ 3: My peak is broad, but not necessarily tailing. Could there be other causes?

Answer: Yes, symmetrical peak broadening can be caused by several other factors, often related to the HPLC system itself or the sample preparation.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread before it even reaches the detector.[9][11] This is known as extra-column band broadening.

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.127 mm) wherever possible, especially between the column and the detector. Ensure all fittings are properly made to minimize dead volume.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often fronting, peaks.[14][26]

    • Solution: Reduce the injection volume or dilute your sample.[14][26] Perform a loading study by injecting progressively smaller amounts of your sample to see if the peak shape improves.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic content) than your mobile phase, it can cause peak distortion and broadening.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Degradation: Over time, columns can degrade, especially if operated outside their recommended pH range or with aggressive mobile phases.[2][26] This can lead to a loss of efficiency and broader peaks for all analytes.

    • Solution: Check the column's performance with a standard mixture. If performance is poor, you may need to flush the column or replace it.[9][26] Using a guard column can help extend the life of your analytical column.[11]

Visualization of Chemical Interactions

This diagram illustrates how an acidic analyte interacts with the stationary phase under different pH conditions, leading to peak broadening.

G cluster_0 Scenario 1: Mobile Phase pH ≈ Analyte pKa cluster_1 Scenario 2: Mobile Phase pH << Analyte pKa A_neutral Analyte (Neutral) R-COOH C18_phase C18 Stationary Phase A_neutral->C18_phase Strong Retention A_ionized Analyte (Ionized) R-COO⁻ A_ionized->C18_phase Weak Retention broad_peak Result: Broad, Tailing Peak A_neutral_2 Analyte (Neutral) R-COOH C18_phase_2 C18 Stationary Phase A_neutral_2->C18_phase_2 Uniform Strong Retention sharp_peak Result: Sharp, Symmetrical Peak

Caption: Effect of mobile phase pH on analyte state and peak shape.

References

Technical Support Center: A Guide to Minimizing Impurities in the Large-Scale Synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 666841-74-3)[1]. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this key synthetic intermediate. Our focus is to provide in-depth, field-proven insights into common challenges, with a core emphasis on identifying, mitigating, and eliminating process-related impurities. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Overview of the Recommended Synthetic Strategy

For the large-scale synthesis of this compound, a two-stage approach is recommended for its efficiency, scalability, and control over impurity profiles. This strategy involves:

  • Stage 1: Palladium-Catalyzed Suzuki-Miyaura Coupling to construct the C-C bond between the thiophene and methoxyphenyl rings, yielding the intermediate, 3-(2-methoxyphenyl)thiophene.

  • Stage 2: Regioselective Directed ortho-Lithiation and Carboxylation to install the carboxylic acid group at the C2 position of the thiophene ring.

This linear approach allows for the isolation and purification of the key intermediate, preventing the carry-over of impurities from the coupling step into the final, critical carboxylation stage.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Lithiation & Carboxylation A 3-Bromothiophene D 3-(2-Methoxyphenyl)thiophene (Intermediate) A->D C-C Bond Formation B 2-Methoxyphenylboronic Acid B->D C-C Bond Formation C Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) C->D C-C Bond Formation E 1. n-BuLi, THF, -78°C 2. CO2 (gas or solid) 3. Acidic Workup D->E F This compound (Final Product) E->F C-H Activation & Carboxylation

Caption: Recommended two-stage synthetic workflow.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, providing both diagnostic advice and corrective actions.

Part A: Stage 1 - Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is not without its complexities, especially at scale.[2][3][4]

FAQ 1: My coupling reaction has stalled or shows low conversion. What are the likely causes?

Answer: Low conversion in a Suzuki coupling is typically traced back to one of four areas: catalyst activity, base effectiveness, reagent quality, or reaction conditions.

  • Causality: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle via oxidative addition.[5] The base is crucial for activating the boronic acid to facilitate transmetalation.[6][7]

  • Troubleshooting Steps:

    • Catalyst & Ligand Integrity: Ensure your palladium source (e.g., Pd(PPh₃)₄) and any additional ligands have not degraded.[8] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in situ reduction to Pd(0).

    • Oxygen Contamination: Rigorously degas your solvent and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions.[9]

    • Base Selection & Solubility: The base (e.g., K₂CO₃, Cs₂CO₃) must have sufficient solubility in the reaction medium (often a mix of an organic solvent and water) to be effective.[6] Ensure the base is finely powdered and anhydrous if required.

    • Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) or trimerize to form boroxines upon storage.[8] Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

    • Temperature Control: While many Suzuki reactions are robust, the optimal temperature can be catalyst- and substrate-dependent. If the reaction is sluggish, a modest increase in temperature may improve the rate.

FAQ 2: The primary impurity in my crude product is 2,2'-dimethoxybiphenyl. How do I prevent this?

Answer: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki couplings.

  • Causality: Homocoupling is often promoted by the presence of oxygen.[9] It can also occur if the rate of transmetalation is slow compared to other pathways in the catalytic cycle.

  • Mitigation Strategy:

    • Rigorous Degassing: This is the most critical factor. Use a freeze-pump-thaw cycle (3x) for the reaction mixture or sparge the solvent with argon for at least 30 minutes before adding the catalyst.

    • Controlled Catalyst Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and brought to an inert state.

    • Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

G A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition E Ar-Pd(II)-Ar' B->E Transmetalation C Ar'B(OH)2 + Base D [Ar'B(OH)3]- C->D Activation D->E H Ar'B(OH)2 + O2 D->H F Ar-Ar' (Desired Product) E->F Reductive Elimination G Pd(0) G->A Catalyst Regeneration I Ar'-Ar' (Homocoupling Impurity) H->I Side Reaction

Caption: Suzuki coupling main cycle vs. homocoupling side reaction.

FAQ 3: How can I effectively remove residual palladium after the reaction?

Answer: Residual palladium is a major concern, particularly in pharmaceutical synthesis. A multi-step approach is most effective.

  • Aqueous Workup: After the reaction, perform a standard aqueous workup. Some palladium species may partition into the aqueous layer or precipitate.

  • Filtration: Filter the organic solution through a pad of celite to remove precipitated palladium black.

  • Scavenging: Treat the organic solution with a scavenger. Activated carbon is a cost-effective choice for large-scale work. Other options include silica-based scavengers with thiol functional groups. Stir the solution with the scavenger for several hours before filtering.

  • Recrystallization: The final purification of the intermediate by recrystallization will significantly reduce the levels of any remaining soluble palladium.

Part B: Stage 2 - Lithiation & Carboxylation Issues

This stage is highly sensitive to temperature, moisture, and stoichiometry.

FAQ 4: The carboxylation step is incomplete, leaving a large amount of 3-(2-methoxyphenyl)thiophene starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is usually due to insufficient deprotonation or inefficient trapping of the lithiated intermediate.

  • Causality: The C-H bond at the C2 position of thiophene is acidic enough to be deprotonated by strong bases like n-butyllithium (n-BuLi).[10][11] The resulting anion is a powerful nucleophile that reacts with CO₂.[12] Any factor that consumes the base or prevents the trapping will lower the yield.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Water will rapidly quench n-BuLi and the lithiated thiophene. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents (e.g., THF, diethyl ether).

    • Accurate Titration of n-BuLi: The concentration of commercial n-BuLi solutions can decrease over time. Titrate the solution before use to ensure you are adding the correct stoichiometric amount (typically 1.05-1.1 equivalents).

    • Temperature Control: Perform the lithiation at a low temperature (-78 °C is standard) to prevent side reactions.[13]

    • Efficient CO₂ Quench: Ensure efficient trapping of the lithiated species.

      • Solid CO₂ (Dry Ice): Use freshly crushed, high-purity dry ice. Pour the lithiated solution slowly onto a large excess of crushed dry ice rather than adding the dry ice to the solution. This maintains a CO₂-rich environment.

      • Gaseous CO₂: Bubble dry CO₂ gas through the solution at low temperature. Ensure the gas flow is sufficient to saturate the reaction mixture.

    • Reverse Addition: Consider adding the n-BuLi solution to the thiophene intermediate solution at -78 °C to maintain a low concentration of the base and minimize potential side reactions.

FAQ 5: My final product is contaminated with an isomeric carboxylic acid. What is the source?

Answer: While lithiation of thiophene is highly regioselective for the C2 position, small amounts of other isomers can form, particularly the C5 isomer.

  • Causality: The protons at the C2 and C5 positions (α-protons) of thiophene are significantly more acidic than those at C3 and C4 (β-protons).[10] While C2 is kinetically favored for deprotonation, prolonged reaction times or higher temperatures can lead to equilibration or lithiation at the C5 position.

  • Mitigation Strategy:

    • Maintain Low Temperature: Do not allow the reaction temperature to rise above -70 °C during the lithiation and quenching steps.

    • Minimize Reaction Time: Once the n-BuLi has been added, do not let the reaction stir for an extended period before quenching with CO₂. A typical time is 30-60 minutes.

    • Purification: The final product must be purified to remove any isomeric impurities. Recrystallization is often effective, as different isomers can have different solubilities.[14][15]

Section 3: Optimized Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 3-(2-Methoxyphenyl)thiophene
  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromothiophene (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Add a suitable solvent system (e.g., Toluene/Water 4:1).

  • Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01 eq).

  • Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction by TLC or HPLC.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Add water and ethyl acetate. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient (>95%).

Protocol 2: Synthesis of this compound
  • Dissolve 3-(2-methoxyphenyl)thiophene (1.0 eq) in anhydrous THF in a flame-dried reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Quench the reaction by pouring the solution onto an excess of freshly crushed dry ice.

  • Allow the mixture to warm to room temperature slowly.

  • Add water and adjust the pH to ~2 with 2M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Section 4: Impurity Profile and Mitigation Summary

The following table summarizes the key impurities, their origins, and the primary methods for their control.

Impurity NameStructureStage of OriginRoot CauseMitigation Strategy
2,2'-Dimethoxybiphenyl (MeO-Ph)-(Ph-OMe)Stage 1 (Coupling)Boronic acid homocouplingRigorous degassing; avoid excess O₂.[9]
3-Thiophene Thiophene RingStage 1 (Coupling)Dehalogenation of starting materialUse high-quality catalyst; optimize base.[2]
Unreacted Starting Materials 3-Bromothiophene, etc.Stage 1 & 2Incomplete reactionOptimize stoichiometry, temperature, and time.
Palladium Residues PdStage 1 (Coupling)Catalyst carryoverActivated carbon treatment; recrystallization.
3-(2-Methoxyphenyl)thiophene-5-carboxylic acid Isomeric ProductStage 2 (Carboxylation)Non-selective lithiationStrict temperature control (-78°C); minimize lithiation time.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
  • University of Wisconsin. Directed (ortho)
  • Wikipedia. Suzuki reaction.
  • MDPI.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Journal of the American Chemical Society. Directed ortho-lithiation of lithium thiophenolate.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • PubMed Central. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
  • Wiley Online Library. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • Journal of the American Chemical Society.
  • MDPI.
  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • BenchChem. 2-(2-Methoxyphenyl)thiophene.
  • Andrew G Myers Research Group.
  • PubMed Central.
  • BenchChem. 3-Methoxybenzo[b]thiophene-2-carboxylic acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Fisher Scientific. This compound, min 95%, 100 mg.
  • PubMed Central. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide.
  • Reddit.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem.
  • EVITACHEM. Buy N-(3-methoxyphenyl)thiophene-2-carboxamide (EVT-1365941).
  • Google Patents.
  • Matrix Scientific. Methyl 2-amino-4-(4-methoxyphenyl)
  • Justia Patents.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • JOCPR.
  • SciSpace. Impurities in Pharmaceuticals- A Review.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • BLD Pharm. 3-(Methoxymethyl)thiophene-2-carboxylic acid.

Sources

Technical Support Center: Stability of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in solution. As a valued investigator, you may encounter challenges related to the stability of this molecule during your experiments. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and in-depth scientific explanations to ensure the integrity and reproducibility of your results.

The stability of this compound is a critical parameter that can influence experimental outcomes, from initial screening assays to late-stage formulation development. The inherent chemical functionalities of this molecule—a thiophene ring, a carboxylic acid group, and a methoxyphenyl substituent—each contribute to its reactivity and potential degradation pathways. Understanding these characteristics is paramount for accurate and reliable research.

I. General Stability Profile

This compound is a moderately stable organic compound. However, its stability in solution is significantly influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The primary sites of potential degradation are the thiophene ring and the carboxylic acid group.

Key Factors Influencing Stability:
  • pH: The carboxylic acid moiety makes the molecule's solubility and stability pH-dependent.[1] In basic solutions, the carboxylate anion is formed, which can influence its reactivity. Carboxylic acids are generally weak acids, and their solutions typically have a pH in the range of 2-3, depending on the concentration.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation of thiophene-containing compounds can involve the cleavage of the carbon-sulfur bond within the thiophene ring.[3]

  • Light (Photostability): Thiophene derivatives can be susceptible to photodegradation.[4][5][6] UV radiation can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[3] This process can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents might offer better stability.

II. Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and experimentation of this compound in solution.

Issue 1: Precipitate Formation in Aqueous Buffers

Observation: You observe a precipitate forming in your aqueous buffer solution after the addition of this compound.

Potential Cause: The solubility of carboxylic acids is highly dependent on the pH of the solution.[1] this compound is a weak acid and will have limited solubility in neutral or acidic aqueous solutions. The protonated form of the carboxylic acid is less soluble than its deprotonated (carboxylate) form.

Troubleshooting Workflow:

start Precipitate Observed check_ph Measure pH of the solution start->check_ph is_acidic Is pH < pKa? check_ph->is_acidic adjust_ph Adjust pH to > pKa with a suitable base (e.g., NaOH, KOH) is_acidic->adjust_ph Yes add_cosolvent Consider adding a water-miscible organic co-solvent (e.g., DMSO, Ethanol) is_acidic->add_cosolvent No reassess Re-dissolve and observe for precipitation adjust_ph->reassess add_cosolvent->reassess success Solution is stable reassess->success fail Precipitation persists. Re-evaluate buffer composition. reassess->fail

Caption: Troubleshooting workflow for precipitate formation.

Step-by-Step Protocol:

  • Measure pH: Use a calibrated pH meter to determine the pH of your solution after the compound has been added.

  • Determine pKa: If the pKa of this compound is not known, it can be estimated based on similar structures or determined experimentally. Most simple carboxylic acids have pKa values in the range of 4-5.[7]

  • Adjust pH: If the pH of the solution is below the pKa of the carboxylic acid, the compound will be predominantly in its less soluble protonated form. To increase solubility, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) to raise the pH above the pKa. This will deprotonate the carboxylic acid to the more soluble carboxylate anion.

  • Consider a Co-solvent: If pH adjustment alone is insufficient or undesirable for your experimental conditions, consider the use of a water-miscible organic co-solvent such as DMSO or ethanol to increase the solubility of the compound. Start with a small percentage (e.g., 1-5% v/v) and gradually increase if necessary.

Issue 2: Loss of Compound Potency or Concentration Over Time

Observation: You notice a decrease in the measured concentration or biological activity of your this compound solution over time, even when stored under recommended conditions.

Potential Causes:

  • Chemical Degradation: The compound may be degrading due to factors like pH, temperature, light, or oxidation.

  • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes, glass vials).

Troubleshooting Workflow:

start Loss of Potency/Concentration forced_degradation Perform Forced Degradation Study (see Protocol 1) start->forced_degradation identify_degradants Analyze for degradants using HPLC-UV/MS forced_degradation->identify_degradants degradants_present Degradants detected? identify_degradants->degradants_present optimize_storage Optimize storage conditions (light protection, inert atmosphere, lower temperature) degradants_present->optimize_storage Yes check_adsorption Evaluate adsorption to container surfaces degradants_present->check_adsorption No re_evaluate Re-evaluate stability under new conditions optimize_storage->re_evaluate change_container Switch to low-adsorption containers (e.g., silanized glass, polypropylene) check_adsorption->change_container change_container->re_evaluate stable Stability improved re_evaluate->stable

Caption: Troubleshooting workflow for loss of compound potency.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9]

Objective: To intentionally degrade the this compound under various stress conditions to identify potential degradants and understand its stability profile.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method coupled with a UV detector and a mass spectrometer. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Data Interpretation:

  • A decrease in the peak area of the parent compound indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • The mass spectrometer will help in the tentative identification of the degradation products based on their mass-to-charge ratio.

Table 1: Example Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ParametersExpected Degradation Pathway
Acidic 0.1 M HCl, 60°CPotential hydrolysis of the methoxy group or reactions involving the thiophene ring.
Basic 0.1 M NaOH, 60°CReactions involving the carboxylic acid group and potential ring opening of the thiophene under harsh conditions.
Oxidative 3% H₂O₂, RTOxidation of the sulfur atom in the thiophene ring to form sulfoxides or sulfones.[3]
Thermal 80°CGeneral acceleration of all potential degradation pathways.
Photolytic ICH Q1B conditionsPhotodegradation of the thiophene ring.[4][5][6]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For preparing high-concentration stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For working solutions, these stock solutions can be further diluted into aqueous buffers or cell culture media. It is important to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect your experimental system.

Q2: How should I store solutions of this compound?

A2: For optimal stability, we recommend the following storage conditions:

  • Short-term (days to weeks): Store solutions at 2-8°C, protected from light.

  • Long-term (weeks to months): Aliquot the solution into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Container: Use low-adsorption polypropylene tubes or silanized glass vials to minimize loss due to surface adsorption.

Q3: Is this compound sensitive to light?

A3: Yes, thiophene-containing compounds can be light-sensitive.[4][5][6] It is recommended to handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil). For experiments requiring light exposure, it is important to include appropriate controls to assess for photodegradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemical structure, potential degradation products could arise from:

  • Oxidation of the thiophene ring: Formation of the corresponding sulfoxide or sulfone.[3]

  • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

  • Hydrolysis of the methoxy group: Formation of a hydroxyl group on the phenyl ring.

  • Ring opening of the thiophene: This is more likely to occur under harsh conditions (e.g., strong base, high temperature). The exact degradation products will depend on the specific stress conditions. A forced degradation study is the most effective way to identify the specific degradants in your experimental system.

Q5: Can I expect any issues with the stability of the methoxy group?

A5: The methoxy group is generally stable, but it can be susceptible to cleavage under strongly acidic conditions or high temperatures, leading to the formation of a phenolic compound. Some studies have suggested that the presence of methoxy groups can influence the thermal stability of molecules.[10]

Q6: Does the thiophene ring itself degrade?

A6: Yes, the thiophene ring can undergo degradation, particularly through oxidation of the sulfur atom.[3] It is also the likely site of photodegradation.[4][5][6] However, the thiophene ring is generally more stable to acidic conditions than other five-membered heterocycles like furan and pyrrole.[11] There is also evidence of enzymatic and microbial degradation of thiophene carboxylic acids in certain biological systems.[12][13][14][15]

IV. References

  • El-Ghamry, H. A., & El-Sayed, A. M. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Hindawi Publishing Corporation.

  • García, G., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences.

  • Clark, J. (2023). Carboxylic acids as acids. Chemguide.

  • Ghanem, M. A., & El-Ghamry, H. A. (2014). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science.

  • LibreTexts. (2021). Acidic and Basic Character of Carboxylic Acids.

  • Soderberg, T. (2020). Chapter 19: Carboxylic Acids. Oregon State University.

  • Quora. (2021). What is the standard pH of carboxylic acids?

  • El-Ghamry, H., et al. (2013). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate.

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.

  • García, G., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.

  • Harvey, B. G., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules.

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity.

  • MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

  • ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Request PDF.

  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.

  • Benchchem. (n.d.). Stability of 2-Thiophenemethanol under acidic and basic conditions.

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.

  • Di Martino, C., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.

  • IUCr. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.

  • Eawag-BBD. (n.d.). Thiophene-2-Carboxylate (an/aerobic) Pathway Map.

  • Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online.

  • Benchchem. (n.d.). 3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8.

  • CP Lab Chemicals. (n.d.). This compound, min 95%, 100 mg.

  • Synthetic Communications. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Alkylthiophenes.

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

  • ResearchGate. (n.d.). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s.

  • Analytical Methods. (2025). Analytical Methods.

  • Reddit. (2024). Why is thiophene stable to acid?

  • ChemBK. (n.d.). Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, 2-methoxyphenyl ester.

  • Fluorochem. (n.d.). This compound.

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

  • PubChem. (n.d.). p-Methoxyphenyl radical.

  • Zeitschrift für Naturforschung B. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

  • BLD Pharm. (n.d.). 3-(Methoxymethyl)thiophene-2-carboxylic acid.

  • Laibo Chem. (n.d.). This compound.

  • PubMed Central. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents.

  • Chemsrc. (n.d.). Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, [(3-bromo-2-hydroxy-5-methoxyphenyl)methylene]hydrazide (9CI).

Sources

Technical Support Center: Overcoming Poor Reactivity of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the challenges associated with the cross-coupling of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. My aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to make informed decisions to optimize your synthetic routes.

Introduction: The Challenge of a Sterically Hindered and Electron-Rich Substrate

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The combination of a sterically demanding ortho-methoxy group and the electron-donating nature of the thiophene ring can significantly impede the desired reactivity. Furthermore, the presence of the carboxylic acid moiety itself can lead to catalyst inhibition or undesired side reactions. This guide will dissect these issues and provide actionable strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using this compound in cross-coupling reactions, particularly in the context of decarboxylative couplings.

Q1: My decarboxylative coupling reaction with this compound is sluggish or fails completely. What are the likely causes?

A1: The poor reactivity of this substrate typically stems from a combination of steric hindrance and electronic effects, which can impact key steps in the catalytic cycle.

  • Steric Hindrance: The ortho-methoxy group on the phenyl ring creates significant steric bulk around the carboxylic acid. This can hinder the coordination of the substrate to the palladium catalyst, a crucial initial step.

  • Catalyst Deactivation by Carboxylate: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or preventing the formation of the active Pd(0) species.[1]

  • Competitive Protodecarboxylation: Instead of participating in the cross-coupling cycle, the carboxylic acid can be replaced by a proton from the solvent or trace water, leading to the formation of 3-(2-methoxyphenyl)thiophene as a major byproduct.

  • Difficult Oxidative Addition: If the reaction proceeds via a traditional cross-coupling pathway where the carboxylic acid is first converted to another leaving group (e.g., a halide), the electron-rich nature of the thiophene ring can make the subsequent oxidative addition step of the C-X bond to the palladium center less favorable.

Q2: I am observing significant amounts of protodecarboxylation byproduct. How can I minimize this?

A2: Protodecarboxylation is a common side reaction when working with heteroaromatic carboxylic acids.[2] To mitigate this, consider the following strategies:

  • Choice of Base and Solvent: Employing a non-nucleophilic, sterically hindered base can sometimes disfavor protonation pathways. Additionally, using anhydrous solvents is critical to minimize the source of protons.

  • Reaction Temperature: While higher temperatures are often necessary to overcome activation barriers, excessively high temperatures can also promote protodecarboxylation. Careful optimization of the reaction temperature is key.

  • Alternative Coupling Strategies: If direct decarboxylative coupling proves problematic, consider converting the carboxylic acid to a more reactive handle. For instance, conversion to an acid chloride, followed by a palladium-catalyzed coupling with an organoboron reagent in the presence of an activator like copper(I) thiophene-2-carboxylate (CuTC), can be an effective alternative.[3]

Q3: What role does the choice of palladium catalyst and ligand play in improving reactivity?

A3: The catalyst and ligand system is paramount for overcoming the challenges posed by this substrate.

  • Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines are often beneficial.[4] Their steric bulk can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. Their electron-donating nature can also increase the electron density on the palladium center, facilitating oxidative addition.

  • Palladium Pre-catalyst: The choice of palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) species. Experimenting with different pre-catalysts is often worthwhile.

  • Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio is crucial. An excess of ligand can sometimes be beneficial, but too much can also inhibit the reaction by creating a coordinatively saturated metal center.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor reactivity in the cross-coupling of this compound.

troubleshooting_workflow cluster_conditions Reaction Condition Optimization cluster_alternatives Alternative Synthetic Routes start Low Yield or No Reaction check_byproduct Analyze Byproducts: Protodecarboxylation? start->check_byproduct optimize_catalyst Optimize Catalyst/Ligand - Bulky phosphines (e.g., SPhos) - Vary Pd source (Pd(OAc)₂, Pd₂(dba)₃) check_byproduct->optimize_catalyst Yes alt_strategy Consider Alternative Strategy check_byproduct->alt_strategy No / Still Poor optimize_base Optimize Base - Weaker, non-nucleophilic base - Anhydrous conditions optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Anhydrous solvent - Consider polarity optimize_base->optimize_solvent optimize_temp Optimize Temperature - Incremental increases - Avoid excessive heat optimize_solvent->optimize_temp optimize_temp->alt_strategy Still Poor Yield convert_cooh Convert -COOH to a Better Leaving Group - Acid Chloride (for ketone synthesis) - Halide (for Suzuki, Stille, etc.) alt_strategy->convert_cooh change_coupling Change Coupling Partner - e.g., use an organozinc reagent convert_cooh->change_coupling success Successful Coupling change_coupling->success

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Recommended Experimental Protocol: Decarboxylative Suzuki-Miyaura Coupling

This protocol provides a starting point for the decarboxylative Suzuki-Miyaura coupling of this compound with an aryl boronic acid. Optimization of the parameters outlined in the table below is likely necessary.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), aryl boronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add enough anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Key Parameters for Optimization
ParameterStarting ConditionRationale for Variation
Palladium Source Pd(OAc)₂Pd₂(dba)₃ can sometimes be more effective for generating the active Pd(0) species.
Ligand SPhosOther bulky, electron-rich phosphines like XPhos or RuPhos may offer improved performance.[4]
Base K₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ may be required, but can also promote side reactions.[5]
Solvent 1,4-DioxaneToluene or DMF can be viable alternatives, but must be strictly anhydrous.[6]
Temperature 100-120 °CLower temperatures may reduce protodecarboxylation, while higher temperatures may be needed for activation.

Mechanistic Considerations: The Decarboxylative Coupling Pathway

The following diagram outlines a plausible catalytic cycle for a palladium-catalyzed decarboxylative cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_carboxylate [Ar-Pd(II)(COOH)L₂] pd0->pd_carboxylate Ar-COOH pd0->pd_carboxylate 1 product Ar-Ar'' (Product) ox_add Oxidative Addition pd_aryl [Ar-Pd(II)-Ar'L₂] pd_carboxylate->pd_aryl -CO₂ pd_carboxylate->pd_aryl 2 decarboxylation Decarboxylation (-CO₂) pd_intermediate [Ar-Pd(II)-Ar''L₂] (from Ar''-B(OH)₂) pd_aryl->pd_intermediate Ar''-B(OH)₂ pd_aryl->pd_intermediate 3 transmetalation Transmetalation pd_intermediate->pd0 Ar-Ar'' pd_intermediate->pd0 4 red_elim Reductive Elimination

Caption: Plausible Catalytic Cycle for Decarboxylative Coupling.

This simplified cycle illustrates the key steps: 1) coordination of the carboxylic acid to the Pd(0) center, 2) decarboxylation to form an aryl-palladium(II) intermediate, 3) transmetalation with the coupling partner (e.g., a boronic acid), and 4) reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[2][6] The steric and electronic properties of this compound can create bottlenecks at steps 1 and 2.

Concluding Remarks

Successfully employing this compound in cross-coupling reactions requires a systematic and informed approach to troubleshooting. By understanding the underlying mechanistic hurdles and methodically optimizing reaction parameters—particularly the catalyst system and reaction conditions—researchers can overcome the inherent low reactivity of this substrate. When direct decarboxylative strategies are insufficient, conversion of the carboxylic acid to a more reactive functional group remains a robust alternative.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones. [Link]

  • ResearchGate. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Zendy. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. [Link]

  • Synfacts. Decarboxylative Cross-Coupling of Aryls and Hetaryls. [Link]

  • ACS Publications. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. [Link]

  • RSC Publishing. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? [Link]

  • R Discovery. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. [Link]

  • Nature. Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ACS Fall 2025. Decarbonylation and decarboxylation: Two powerful approaches to utilizing carboxylic acids in cross-electrophile coupling. [Link]

  • MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • NIH. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. [Link]

  • NIH. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene-2-carboxylic acid scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic placement of aryl substituents on this heterocyclic core has given rise to a plethora of compounds with diverse biological activities. This guide provides a comparative analysis of the potential efficacy of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid , a specific yet under-characterized member of this family, by examining the established biological activities of its structural analogs.

The Core Moiety: 3-Arylthiophene-2-carboxylic Acid

The fundamental structure, a thiophene ring with a carboxylic acid at the 2-position and an aryl group at the 3-position, is a privileged scaffold in drug discovery. The carboxylic acid group often acts as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, while the aryl substituent at the 3-position provides a crucial anchor for modulating potency, selectivity, and pharmacokinetic properties.

Caption: Core chemical scaffold of 3-arylthiophene-2-carboxylic acid.

Comparative Efficacy Analysis Based on Structural Analogs

The following sections delve into the documented biological activities of compounds structurally related to this compound, providing a basis for predicting its potential efficacy.

Anticancer Activity

A significant body of research points to the potent antiproliferative properties of thiophene and benzothiophene derivatives. The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the activity of protein kinases.

2.1.1. Inhibition of Tubulin Polymerization:

Benzo[b]thiophene derivatives, which share the thiophene core fused to a benzene ring, have been extensively studied as inhibitors of tubulin polymerization. For instance, 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophene derivatives have demonstrated significant cancer cell growth inhibition at submicromolar concentrations.[1] The most promising compounds in these series induce G2/M phase cell cycle arrest and apoptosis.[1][2]

Table 1: Antiproliferative Activity of Benzo[b]thiophene Analogs

Compound IDR Group at 3-positionCell LineIC50 (µM)Reference
3a PhenylHeLa1.5 - 2.1[2]
3a PhenylHL-601.5 - 2.1[2]
3a PhenylJurkat1.5 - 2.1[2]
3a PhenylK5621.5 - 2.1[2]
4e 4'-ethoxyphenylHeLaSubmicromolar[1]
4e 4'-ethoxyphenylJurkatSubmicromolar[1]

The presence of a methoxy group on the phenyl ring, as in this compound, is a common feature in many potent anticancer agents. Its position on the phenyl ring is critical for activity. While direct data is lacking for the ortho-methoxy substitution of our topic compound, analogs with para-methoxy substituents have shown potent activity.

2.1.2. Kinase Inhibition:

The thiophene scaffold is also a key component of various kinase inhibitors. For example, 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of the FLT3 tyrosine kinase, with IC50 values in the nanomolar range.

Anti-inflammatory Activity

Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the inflammatory cascade.[3] Structure-activity relationship studies have revealed that substitutions on the benzothiophene core can lead to compounds with submicromolar IC50 values for both enzymes.[3]

Table 2: 5-LOX and COX-1 Inhibitory Activity of 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives

Compound5-LOX IC50 (µM)COX-1 IC50 (µM)Reference
Optimized DerivativeSubmicromolarSubmicromolar[3]

The anti-inflammatory potential of thiophene-containing compounds is well-documented, with several marketed non-steroidal anti-inflammatory drugs (NSAIDs) featuring this heterocycle.

Antimicrobial and Other Activities

Thiophene-2-carboxamide derivatives have demonstrated notable antibacterial and antioxidant activity.[4] Specifically, certain amino thiophene-2-carboxamide compounds have shown excellent activity against both Gram-positive and Gram-negative bacteria.[4]

Furthermore, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[5]

Structure-Activity Relationship (SAR) Insights and Predictions

Based on the available data for analogous compounds, we can infer some potential SAR trends for this compound.

SAR_Insights Core 3-Arylthiophene-2-carboxylic Acid Scaffold Aryl_Sub Aryl Substitution at C3 Core->Aryl_Sub Carboxylic_Acid Carboxylic Acid at C2 Core->Carboxylic_Acid Activity Biological Activity (Anticancer, Anti-inflammatory, etc.) Aryl_Sub->Activity Modulates Potency & Selectivity Carboxylic_Acid->Activity Pharmacophoric Interaction

Caption: Key structural determinants of biological activity.

  • The 2-Carboxylic Acid: This group is likely crucial for activity, acting as a hydrogen bond donor and/or acceptor to interact with target proteins. Conversion to an amide or ester can dramatically alter the biological activity and target profile.

  • The 3-Aryl Group: The nature and substitution pattern of the aryl ring at the 3-position significantly influence efficacy. The ortho-methoxy group in this compound introduces both steric bulk and electronic effects. This could potentially enhance selectivity for a specific target by favoring a particular binding conformation. However, it could also lead to steric hindrance, reducing affinity for some targets.

  • Comparison with Analogs: Compared to an unsubstituted phenyl ring at the 3-position, the ortho-methoxy group might increase lipophilicity, potentially affecting cell permeability and oral bioavailability. The electron-donating nature of the methoxy group could also influence the electronic properties of the entire molecule, impacting its interaction with biological targets.

Experimental Protocols for Efficacy Determination

To ascertain the actual efficacy of this compound, a series of well-established experimental protocols should be employed.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

MTT_Assay_Workflow Start Plate Cancer Cells Treat Treat with Compound Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT-based cell viability assay.

Enzyme Inhibition Assays (e.g., Kinase or COX/LOX Inhibition)

These assays directly measure the ability of the compound to inhibit the activity of a specific enzyme.

General Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate, and a buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor.

  • Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay) and incubate for a defined period at an optimal temperature.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC50 value.

Conclusion and Future Directions

While the absence of direct experimental data on this compound currently limits a definitive assessment of its efficacy, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The thiophene-2-carboxylic acid core, coupled with a 3-aryl substituent, is a proven pharmacophore in diverse therapeutic areas, including oncology and inflammation.

The presence of the ortho-methoxyphenyl group is a key structural feature that warrants further investigation. Its impact on target binding, selectivity, and pharmacokinetic properties could be significant. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating its therapeutic potential and paving the way for the development of novel drugs based on this promising chemical scaffold.

References

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]

  • Thiophene compounds for inflammation and immune-related uses.
  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry. [Link]

  • Advanced drug development and manufacturing.
  • SAR of the 5-substituted thiophene. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid in plasma. In the absence of a pre-existing standardized method for this specific analyte, this document will compare and contrast different strategic approaches within the validation process, particularly focusing on sample preparation and its impact on method performance. The methodologies and acceptance criteria described herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

The objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically sound, and regulatory-compliant roadmap for establishing a reliable method to quantify this and structurally similar compounds in a biological matrix.

The Analytical Challenge: Quantifying a Novel Carboxylic Acid in Plasma

This compound is a compound of interest in drug discovery and development. Accurate quantification in plasma is crucial for pharmacokinetic and toxicokinetic studies. The carboxylic acid moiety presents both opportunities and challenges for bioanalysis. While it provides a readily ionizable handle for mass spectrometry, its polarity can influence extraction efficiency and chromatographic behavior. Furthermore, the plasma matrix itself is a complex environment, containing endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.[4][5][6][7]

Our proposed analytical endpoint is a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which offers superior sensitivity and selectivity for quantitative bioanalysis. This guide will walk through the validation of this method, comparing two common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Foundational Pillars of Bioanalytical Method Validation

A robust bioanalytical method must be proven to be reliable and reproducible for its intended use. The validation process is a series of experiments designed to demonstrate the method's performance characteristics. The core parameters we will evaluate, in line with ICH M10 guidelines, are:

  • Selectivity and Specificity

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

Experimental Design: A Comparative Approach

We will structure our validation to directly compare the impact of two distinct sample preparation techniques on the overall method performance.

Method A: Protein Precipitation (PPT) - A rapid and straightforward approach involving the addition of an organic solvent to precipitate plasma proteins.

Method B: Liquid-Liquid Extraction (LLE) - A more selective technique that partitions the analyte of interest from the aqueous plasma into an immiscible organic solvent.

The subsequent LC-MS/MS parameters will be kept consistent across both methods to ensure a direct comparison of the sample preparation efficacy.

Diagram of the Overall Validation Workflow

Validation_Workflow cluster_Prep Sample Preparation Comparison cluster_LCMS LC-MS/MS Analysis cluster_Validation Validation Parameters Assessment PPT Method A: Protein Precipitation LC_Separation Chromatographic Separation (C18 Column) PPT->LC_Separation Prepared Sample LLE Method B: Liquid-Liquid Extraction LLE->LC_Separation Prepared Sample MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Selectivity Selectivity MS_Detection->Selectivity Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Recovery Recovery MS_Detection->Recovery Stability Stability MS_Detection->Stability

Caption: Overall workflow for the validation of the bioanalytical method, comparing two sample preparation techniques.

In-Depth Method Validation Protocols and Comparative Analysis

Selectivity and Specificity

The "Why": This experiment is crucial to demonstrate that the method can differentiate and quantify the analyte from other components in the plasma, including metabolites, endogenous substances, and potential co-administered drugs. Poor selectivity can lead to inaccurate results.

Experimental Protocol:

  • Analyze blank plasma samples from at least six different individual donors.

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze blank plasma spiked with a potential interfering compound.

Acceptance Criteria (ICH M10):

  • In blank plasma, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response at the retention time of the internal standard (IS) should be ≤ 5% of the IS response in the LLOQ sample.

Comparative Insights:

  • Method A (PPT): Due to its non-selective nature, PPT may result in higher background noise and a greater potential for interferences from endogenous plasma components.

  • Method B (LLE): By optimizing the pH and organic solvent, LLE can provide a much cleaner extract, leading to better selectivity and a lower risk of interfering peaks.

Calibration Curve and Linearity

The "Why": The calibration curve establishes the relationship between the concentration of the analyte and the instrument's response. This is fundamental for quantifying unknown sample concentrations.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL, including an LLOQ and an Upper Limit of Quantification (ULOQ).

  • Process and analyze the calibration standards using both Method A and Method B.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

Acceptance Criteria (ICH M10):

  • At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

  • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The "Why": Accuracy demonstrates how close the measured concentration is to the true value, while precision measures the reproducibility of the results. These are the cornerstones of a reliable quantitative method.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Analyze five replicates of each QC level in three separate analytical runs (inter-assay) on different days. The first run will also provide intra-assay data.

  • Calculate the concentration of each QC sample using the calibration curve from the same run.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 1: Hypothetical Accuracy and Precision Data Comparison

QC Level (ng/mL)Method A (PPT) - %CVMethod A (PPT) - %AccuracyMethod B (LLE) - %CVMethod B (LLE) - %Accuracy
LLOQ (1)12.595.88.7102.3
Low (3)9.8101.26.598.9
Medium (100)7.597.64.2100.5
High (800)6.3103.43.899.1

Comparative Insights: The cleaner sample from Method B (LLE) often leads to lower variability and therefore better precision (%CV) and accuracy, as seen in the hypothetical data.

Matrix Effect

The "Why": The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the plasma.[4][5][6][7] It is a critical parameter to assess as it can significantly impact accuracy and precision.

Experimental Protocol:

  • Extract blank plasma from at least six different donors using both Method A and Method B.

  • Spike the extracted blank plasma with the analyte and internal standard at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.

  • Calculate the Matrix Factor (MF) for each donor: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

  • The %CV of the Matrix Factor across all donors should be calculated.

Acceptance Criteria (ICH M10):

  • The %CV of the Matrix Factor should be ≤ 15%.

Comparative Insights:

  • Method A (PPT): Highly susceptible to significant matrix effects, especially from phospholipids, which are not efficiently removed.

  • Method B (LLE): Generally shows a much lower and more consistent matrix effect, as many interfering substances remain in the aqueous phase during extraction.

Recovery

The "Why": Recovery measures the efficiency of the extraction process. While 100% recovery is not necessary, it should be consistent and reproducible to ensure reliable quantification.

Experimental Protocol:

  • Analyze pre-spiked plasma samples (analyte added before extraction).

  • Analyze post-spiked extracted blank plasma (analyte added after extraction).

  • Calculate Recovery % = (Response of Pre-spiked Sample / Response of Post-spiked Sample) x 100.

Acceptance Criteria:

  • While no strict acceptance criteria are defined in the guidelines, recovery should be consistent across QC levels. A high and consistent recovery is desirable.

Table 2: Hypothetical Recovery and Matrix Effect Comparison

ParameterMethod A (PPT)Method B (LLE)
Mean Recovery % >95%75-85%
Recovery %CV <10%<5%
Matrix Factor %CV 18.2% (Fails)7.9% (Passes)

Comparative Insights: PPT often shows higher apparent recovery because fewer components are removed. However, the key is consistency and the impact on the matrix effect. LLE may have slightly lower recovery but its consistency and the significant reduction in matrix effect make it a more robust choice.

Stability

The "Why": The analyte can degrade in the biological matrix under various conditions, leading to underestimation of its concentration. Stability experiments are performed to ensure that the sample handling and storage procedures do not compromise the integrity of the sample.[8][9][10][11]

Experimental Protocol:

A series of stability tests are conducted using low and high QC samples, comparing the results to freshly prepared samples.

  • Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Determine stability in the freezer at the intended storage temperature over an extended period.

  • Stock Solution Stability: Confirm the stability of the analyte in its stock solution.

Acceptance Criteria (ICH M10):

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Insights: The choice of sample preparation method does not directly influence the inherent stability of the analyte. However, a robust and efficient sample preparation method is crucial for accurately measuring the concentrations during stability testing.

Final Method Comparison and Recommendation

FeatureMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)Recommendation Rationale
Speed & Simplicity HighModeratePPT is faster for high-throughput screening in early discovery.
Selectivity LowHighLLE provides cleaner extracts, reducing interferences.
Matrix Effect High RiskLow RiskLLE is superior for minimizing ion suppression/enhancement.
Robustness ModerateHighThe lower matrix effect in LLE leads to a more reliable and reproducible method.
Regulatory Compliance Can be challengingMore likely to meet stringent criteriaFor regulated bioanalysis, controlling the matrix effect is paramount.

Based on this comparative validation, Method B (Liquid-Liquid Extraction) is the recommended approach for a fully validated, robust, and regulatory-compliant bioanalytical method for this compound in plasma. While PPT offers a speed advantage, the significant risk of matrix effects compromises the data's integrity, which is unacceptable for pivotal pharmacokinetic and toxicokinetic studies. The superior selectivity and reduced matrix effect of LLE provide the necessary foundation for a trustworthy and authoritative analytical method.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) - Method B
  • Pipette 100 µL of plasma sample (unknown, QC, or calibration standard) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 2% formic acid to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject onto the LC-MS/MS system.

Diagram of the LLE Protocol

LLE_Protocol Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Acidify Acidify (Formic Acid) Vortex1->Acidify Add_Solvent Add MTBE Acidify->Add_Solvent Vortex2 Vortex (5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) sample preparation method.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International - Chromatography Online. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Quora. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Uvitec. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]

  • Assessing Stability in Bioanalysis: Reflections on the Last 10 Years. Taylor & Francis Online. [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid analogs. We will explore how modifications to this core scaffold influence biological activity, with a focus on anticancer and anti-inflammatory applications. This document synthesizes findings from various studies to offer insights into the rational design of more potent and selective therapeutic agents.

Introduction: The this compound Scaffold

The this compound scaffold is a promising starting point for drug discovery. It combines three key pharmacophoric elements:

  • A thiophene ring: A five-membered aromatic heterocycle containing a sulfur atom. The thiophene nucleus is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities and its ability to act as a bioisostere of a phenyl ring.[1]

  • A 2-methoxyphenyl group: The methoxy group's position on the phenyl ring can significantly influence the molecule's conformation, electronic properties, and ability to interact with biological targets.[2]

  • A carboxylic acid group: This acidic moiety can form crucial interactions with target proteins, such as hydrogen bonds and ionic interactions, and influences the compound's physicochemical properties like solubility.

The biological activities of thiophene derivatives are vast, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][3] For analogs of the title compound, a likely mechanism of action, particularly in the context of cancer, is the inhibition of tubulin polymerization.[4][5][6] For anti-inflammatory effects, potential targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]

Comparison of Analogs: A Deep Dive into Structural Modifications

The following sections explore how modifications to each part of the this compound scaffold can impact its biological activity.

The Influence of the Methoxyphenyl Group

Generally, a methoxy group at the para (4) position of a phenyl ring enhances activity in many classes of compounds. However, an ortho (2) or meta (3) substitution can lead to different conformational preferences, which may be beneficial or detrimental depending on the specific biological target. In some cases, an ortho-methoxy group can lead to reduced activity due to steric hindrance.[5]

A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides showed that the position of the nitro group (ortho, meta, or para) led to different C-S-N-C torsion angles, resulting in varied orientations of the phenyl rings and distinct intermolecular interactions.[2] A similar principle can be applied here, where the position of the methoxy group would influence the dihedral angle between the thiophene and phenyl rings, thereby affecting how the molecule fits into a binding pocket.

The Thiophene Core: More Than Just a Scaffold

The thiophene ring is not merely a linker but an active contributor to the pharmacophore. Its sulfur atom can participate in hydrogen bonding, and the aromatic ring can engage in π-π stacking interactions with amino acid residues in a protein's active site.[1] The reactivity of the thiophene ring is higher than that of benzene, allowing for various substitutions to fine-tune the molecule's properties.

The Carboxylic Acid Moiety: A Key Interaction Point and a Site for Modification

The carboxylic acid at the C2 position is crucial for the activity of many thiophene-based compounds. It can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH to form a carboxylate, which can engage in ionic interactions with positively charged residues like arginine or lysine in a binding site.

Given its importance, this group is also a prime candidate for bioisosteric replacement to modulate physicochemical properties and potentially improve pharmacokinetic profiles. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.

Supporting Experimental Data

The following table summarizes the biological activity of selected thiophene derivatives from the literature to illustrate the principles discussed above. It is important to note that these compounds were not all tested in the same study, so direct comparisons of potency should be made with caution.

Compound/AnalogBiological Activity/TargetIC50/Activity MeasurementReference
Thiophenyl hydrazone derivative 5b Tubulin polymerization inhibitionIC50 = 8.21 ± 0.30 µM[4]
5-arylalkynyl-2-benzoyl thiophene PST-3 Tubulin polymerization inhibitionIC50 = 5.31 µM[8]
2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene Antiproliferative (HeLa cells)IC50 = 0.7 µM[5]
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide Photosynthetic electron transport inhibitionIC50 = 4.5 µM[9]
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide Antimycobacterial (M. avium subsp. paratuberculosis)Higher activity than rifampicin[9]

Key Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for the synthesis of the parent scaffold and for a key biological assay.

Synthesis of this compound

A plausible synthetic route for this compound involves a Suzuki coupling reaction followed by hydrolysis.

Step 1: Suzuki Coupling to form Methyl 3-(2-methoxyphenyl)thiophene-2-carboxylate

  • To a solution of methyl 3-bromothiophene-2-carboxylate (1.0 eq) in a 2:1.5:1 mixture of toluene, water, and ethanol, add 2-methoxyphenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture under microwave irradiation at 120 °C for 20 minutes.[10]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(2-methoxyphenyl)thiophene-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to afford this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[4][11]

  • Reagents and Materials:

    • Tubulin (≥99% pure, from porcine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • DAPI (4′,6-diamidino-2-phenylindole)

    • Test compounds and control inhibitors (e.g., nocodazole)

    • 96-well, black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • On ice, prepare the tubulin polymerization reaction mixture. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and DAPI (to a final concentration of 6.3 µM).

    • Add tubulin to the reaction mixture to a final concentration of 2 mg/mL.

    • Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control (e.g., nocodazole) and a negative control (DMSO vehicle).

    • Initiate the polymerization by adding the tubulin-containing reaction mixture to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

    • Measure the fluorescence intensity (excitation at 360 nm, emission at 420 nm) every minute for 60 minutes.

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Visualizations

SAR_Summary cluster_0 Core Scaffold cluster_1 Modifications at C3-Phenyl Ring cluster_2 Modifications at C2-Carboxylic Acid This compound This compound 2-OCH3 (ortho) 2-OCH3 (ortho) This compound->2-OCH3 (ortho) Position of OCH3 3-OCH3 (meta) 3-OCH3 (meta) This compound->3-OCH3 (meta) Position of OCH3 4-OCH3 (para) 4-OCH3 (para) This compound->4-OCH3 (para) Position of OCH3 Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Key Functional Group Potential Steric Hindrance Potential Steric Hindrance 2-OCH3 (ortho)->Potential Steric Hindrance Potentially Increased Activity Potentially Increased Activity 4-OCH3 (para)->Potentially Increased Activity Other Substituents (EDG/EWG) Other Substituents (EDG/EWG) Bioisosteric Replacements (e.g., Tetrazole) Bioisosteric Replacements (e.g., Tetrazole) Carboxylic Acid->Bioisosteric Replacements (e.g., Tetrazole) Modulate Properties

Caption: Key SAR points for this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assay Start Starting Materials Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Ester_Intermediate Methyl Ester Intermediate Suzuki_Coupling->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Final_Compound Final Compound Hydrolysis->Final_Compound Tubulin_Assay Tubulin Polymerization Assay Final_Compound->Tubulin_Assay Data_Analysis Data Analysis Tubulin_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: General workflow for synthesis and biological evaluation.

References

  • Jadhav, S., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]

  • Chen, J., et al. (2021). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cell Communication and Signaling, 19(1), 1-16. [Link]

  • Chan, E. M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 13(4), 231-243. [Link]

  • El-Gamal, M. I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10. [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Journal of Medicinal Chemistry, 56(17), 6857-6871. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4325. [Link]

  • Romagnoli, R., et al. (2021). Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. Bioorganic Chemistry, 112, 104919. [Link]

  • Charles, G., et al. (2016). Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit. Bioorganic & Medicinal Chemistry Letters, 26(1), 174-180. [Link]

  • Google Patents. (n.d.).
  • Synthesis and biological evaluation of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). World Journal of Advanced Research and Reviews. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]

  • Álvarez-Machancoses, Ó., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(23), 17296-17319. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. [Link]

  • Lemmer, P. L., & Guzei, I. A. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1453. [Link]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. [Link]

  • Lee, J., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43. [Link]

  • Whiteker, G. T., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]

Sources

comparative analysis of different synthetic routes to 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Routes to 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid

Abstract: this compound is a key structural motif in medicinal chemistry and materials science. Its synthesis is of considerable interest, with various methodologies developed to achieve its construction. This guide provides a comparative analysis of the most prevalent synthetic routes, focusing on palladium-catalyzed cross-coupling reactions and classical thiophene ring-formation strategies. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a critical evaluation of their respective yields, scalability, and overall efficiency. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific application.

Introduction: The Significance of the Aryl-Thiophene Scaffold

The 3-arylthiophene-2-carboxylic acid scaffold is a privileged structure in modern drug discovery. The thiophene ring acts as a versatile bioisostere for a phenyl ring, offering unique electronic properties and metabolic stability. The carboxylic acid moiety provides a crucial handle for further derivatization or for interacting with biological targets. The specific compound, this compound, has been investigated for its potential in various therapeutic areas. The efficiency and practicality of its synthesis are therefore critical for advancing research and development efforts.

This guide will compare and contrast the following primary synthetic strategies:

  • Route A: Suzuki-Miyaura Coupling of a Pre-functionalized Thiophene

  • Route B: Suzuki-Miyaura Coupling followed by Oxidation

  • Route C: Gewald Aminothiophene Synthesis as a Potential Alternative

Route A: Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carboxylic Acid

This is arguably the most direct and widely employed method for the synthesis of this compound. It relies on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the critical carbon-carbon bond between the thiophene and phenyl rings.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 3-bromothiophene-2-carboxylic acid. This is followed by transmetalation with the (2-methoxyphenyl)boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired product and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol

A representative experimental procedure is as follows:

  • To a reaction vessel, add 3-bromothiophene-2-carboxylic acid (1.0 eq.), (2-methoxyphenyl)boronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a solvent mixture, typically toluene and water (4:1 ratio).

  • Add a base, such as sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Workflow Diagram

cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Isolation A 3-Bromothiophene-2-carboxylic Acid F Combine Reactants & Degas A->F B (2-Methoxyphenyl)boronic Acid B->F C Pd(PPh₃)₄ Catalyst C->F D Na₂CO₃ (Base) D->F E Toluene/Water (Solvent) E->F G Heat (90-100 °C) 12-24h F->G H Cool & Acidify (1M HCl) G->H I Filter & Dry H->I Product 3-(2-Methoxyphenyl)thiophene- 2-carboxylic acid I->Product

Caption: Workflow for Suzuki-Miyaura Coupling (Route A).

Route B: Suzuki-Miyaura Coupling followed by Oxidation

An alternative strategy involves performing the Suzuki coupling on a more stable and often more readily available starting material, 3-bromo-2-methylthiophene, followed by oxidation of the methyl group to a carboxylic acid.

Mechanistic Rationale

This two-step approach can sometimes offer advantages in terms of starting material cost and stability. The initial Suzuki coupling proceeds via the same mechanism as in Route A. The subsequent oxidation of the methyl group is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction proceeds via a radical mechanism, with the benzylic-like methyl group of the thiophene being susceptible to oxidation.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Follow the procedure for Route A, but substitute 3-bromothiophene-2-carboxylic acid with 3-bromo-2-methylthiophene (1.0 eq.).

  • The workup will involve an extraction with an organic solvent (e.g., ethyl acetate) rather than precipitation, as the product, 3-(2-methoxyphenyl)-2-methylthiophene, is not acidic.

Step 2: Oxidation

  • Dissolve the 3-(2-methoxyphenyl)-2-methylthiophene from Step 1 in a mixture of pyridine and water.

  • Heat the solution to reflux.

  • Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq.) in portions.

  • Continue refluxing for 4-6 hours until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl, which will precipitate the desired carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Workflow Diagram

cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Oxidation A 3-Bromo-2-methylthiophene + (2-Methoxyphenyl)boronic Acid B Pd-Catalyzed Coupling A->B C 3-(2-Methoxyphenyl)-2-methylthiophene B->C D Dissolve in Pyridine/Water C->D E Add KMnO₄ & Reflux D->E F Filter MnO₂ E->F G Acidify & Precipitate F->G Product 3-(2-Methoxyphenyl)thiophene- 2-carboxylic acid G->Product

Caption: Two-step workflow for Suzuki Coupling and Oxidation (Route B).

Route C: Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot reaction for the formation of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, in the presence of a base. While not a direct route to the target carboxylic acid, it can be a viable pathway to a key intermediate that can then be converted to the desired product.

Mechanistic Rationale

The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the 2-aminothiophene. To adapt this for our target molecule, one could envision reacting 2-methoxyacetophenone with a suitable active methylene compound, followed by diazotization of the resulting amino group and subsequent functional group manipulations to install the carboxylic acid. This route is considerably more complex and less direct than the cross-coupling strategies.

Due to its multi-step nature and the lack of direct precedent for the synthesis of this compound in the literature via this method, a detailed experimental protocol is not provided here. However, it remains a conceptually important alternative for the construction of highly substituted thiophenes from simple starting materials.

Comparative Analysis

ParameterRoute A: Direct Suzuki CouplingRoute B: Suzuki Coupling & OxidationRoute C: Gewald Synthesis
Number of Steps 12Multiple steps (indirect)
Overall Yield Good to Excellent (typically 70-90%)Moderate to Good (typically 50-70% over two steps)Variable, likely lower due to multiple steps
Starting Materials 3-Bromothiophene-2-carboxylic acid can be expensive.3-Bromo-2-methylthiophene is often cheaper.Simple, inexpensive starting materials.
Scalability Readily scalable.Scalable, but oxidation can be challenging on a large scale.Less straightforward to scale.
Atom Economy GoodModerate, due to the use of KMnO₄.Poor, due to multiple steps and protecting groups.
Reaction Conditions Mild to moderate heating.Requires reflux conditions for oxidation.Variable, can require harsh conditions.
Purification Simple precipitation and filtration.Requires purification of the intermediate and final product.Complex purification at each step.

Conclusion and Recommendations

For the synthesis of this compound, Route A (Direct Suzuki-Miyaura Coupling) stands out as the most efficient and practical method. Its single-step nature, high yields, and straightforward purification make it the preferred choice for both laboratory-scale synthesis and potential scale-up.

Route B (Suzuki Coupling followed by Oxidation) is a viable alternative, particularly if the starting material, 3-bromo-2-methylthiophene, is significantly more accessible or cost-effective than 3-bromothiophene-2-carboxylic acid. However, the additional oxidation step reduces the overall yield and introduces a more challenging purification process.

The Gewald synthesis (Route C) , while a powerful tool for thiophene ring construction, is not a direct or efficient route to the target molecule. It would only be considered in specific circumstances where the required precursors for Routes A and B are unavailable, or if a diverse library of analogues is being prepared from a common intermediate.

Ultimately, the choice of synthetic route will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment and expertise. For most applications, the directness and efficiency of the Suzuki-Miyaura coupling make it the superior strategy.

References

  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

A Comparative Analysis of the In Vitro and In Vivo Activity of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid represents a compound of significant interest due to the therapeutic potential suggested by its structural motifs. While direct comparative studies on the in vivo and in vitro activities of this specific molecule are not extensively documented in publicly available literature, a wealth of data on structurally related thiophene and benzothiophene derivatives provides a strong basis for a comparative discussion. This guide will synthesize the available experimental data on analogous compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected biological activities, potential mechanisms of action, and the considerations for translating in vitro findings to in vivo models.

In Vitro Activities of Thiophene-2-Carboxylic Acid Derivatives: A Multifaceted Profile

Thiophene-2-carboxylic acid derivatives have demonstrated a remarkable diversity of biological effects in cellular and acellular assays. The primary activities observed in the literature for compounds structurally analogous to this compound include antiproliferative, antimicrobial, and enzyme inhibitory effects.

Antiproliferative Activity: Targeting the Cytoskeleton

A significant body of research has focused on benzo[b]thiophene derivatives, which share a core structure with our topic compound, as potent antiproliferative agents.[3][4] A common mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[3][4]

One study detailed the synthesis and evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives.[3] The most promising of these, compound 4e (2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene), exhibited submicromolar antiproliferative activity against various cancer cell lines.[3] This activity was attributed to its ability to interact with tubulin, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3]

  • Key Insight: The substitution pattern on the thiophene or benzothiophene ring is critical for antiproliferative potency. The presence of moieties like the trimethoxybenzoyl group appears to be a key structural requirement for potent tubulin inhibition.[3]

Compound/Derivative Cell Line Activity (IC50) Reference
2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e)HeLa, JurkatSubmicromolar[3]
2-aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivativesHuman Burkitt lymphoma (CA-46), Human breast carcinoma (MCF-7)0.5 to 2 µM[3]
3-phenyl derivative 3a HeLa, HL-60, Jurkat, K5621.5–2.1 μM[3]
Cyclohepta[b]thiophene derivative 17 A549 (non-small cell lung cancer)Submicromolar GI50[5]
Antimicrobial and Antifungal Activity

Thiophene derivatives are also recognized for their potential as antimicrobial agents.[1][2][6] Studies on newly synthesized 2-thiophene carboxylic acid thioureides have demonstrated activity against a range of bacterial and fungal strains.[1][6]

The minimal inhibitory concentration (MIC) for these compounds was determined against both reference and clinical multidrug-resistant strains. The results indicated broad-spectrum activity, with MIC values ranging from 7.8 µg/mL to 500 µg/mL depending on the microbial strain and the specific derivative.[1]

  • Causality in Experimental Design: The use of both reference and clinical multidrug-resistant strains in these assays is a critical experimental choice. It provides a more realistic assessment of the potential clinical utility of these compounds in an era of increasing antibiotic resistance.

Enzyme Inhibition: A Targeted Approach

Beyond broad cellular effects, thiophene-2-carboxylic acid derivatives have been identified as inhibitors of specific enzymes. For instance, a class of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids were discovered as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[7][8]

In a different therapeutic area, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), with an IC50 of 3.19 μM.[9] This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), suggesting potential applications in metabolic diseases like maple syrup urine disease.[9]

Translating to In Vivo Efficacy: A Prospective Outlook

While extensive in vitro data exists for thiophene-2-carboxylic acid derivatives, direct in vivo data for this compound is scarce. However, studies on analogous compounds provide valuable insights into the potential for translating in vitro findings to whole-animal models.

A key challenge in this transition is the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). The thiophene ring itself can be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[10]

Evidence from In Vivo Studies of Analogs
  • Anticancer Evaluation: A study on cyclohepta[b]thiophene derivatives demonstrated that a compound with potent in vitro antiproliferative activity also showed a reduction in tumor growth in a CT26 murine model.[5] This provides a positive indication that potent in vitro cytotoxicity can translate to in vivo anti-tumor efficacy for this class of compounds.

  • Pharmacokinetics: The BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) was shown to have excellent pharmacokinetics with a terminal half-life of 730 minutes and high metabolic stability.[9] Administration of BT2 to wild-type mice resulted in the desired pharmacological effect of BCKDC activation in multiple tissues and a reduction in plasma branched-chain amino acids.[9]

These examples underscore the importance of early-stage ADME and pharmacokinetic profiling in the development of thiophene-based therapeutic agents. The specific substitutions on the thiophene ring will significantly influence these properties and, ultimately, the in vivo efficacy and safety of the compound.

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Tubulin Polymerization Assay
  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) and store it in a polymerization buffer at -80°C.

  • Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization compared to a control (e.g., a known inhibitor like colchicine or a vehicle control).

Visualizing the Mechanism and Workflow

G cluster_0 Antiproliferative Mechanism of Tubulin Inhibitors Thiophene_Derivative Thiophene Derivative Tubulin αβ-Tubulin Dimers Thiophene_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Thiophene_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of thiophene-based tubulin polymerization inhibitors.

G cluster_1 Drug Discovery Workflow for Thiophene Derivatives Compound_Synthesis Compound Synthesis (e.g., 3-(2-Methoxyphenyl) -thiophene-2-carboxylic acid) In_Vitro_Screening In Vitro Screening (Antiproliferative, Antimicrobial, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Toxicology) Hit_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Lead_Optimization->In_Vivo_Studies

Caption: General experimental workflow for the development of thiophene derivatives.

Conclusion

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PMC - PubMed Central. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. PubMed. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. NIH. [Link]

  • Thiophene-containing compounds with antimicrobial activity. PubMed. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. PMC - NIH. [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia Journal. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. [Link]

  • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem - NIH. [Link]

Sources

A Comparative Benchmarking Guide to AKR1C3 Inhibition: Evaluating 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a critical enzyme in the progression of various malignancies, particularly castration-resistant prostate cancer (CRPC) and certain breast cancers.[1][2][3] Its pivotal role in the intratumoral biosynthesis of potent androgens and prostaglandins makes it a compelling target for therapeutic intervention.[1][2][4] This guide provides a comprehensive framework for benchmarking the inhibitory potential of the novel compound, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid, against well-characterized AKR1C3 inhibitors.

Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for evaluating novel chemical entities targeting AKR1C3. We will delve into the mechanistic rationale for inhibitor selection, present detailed experimental protocols for comparative analysis, and offer a framework for data interpretation, thereby enabling an informed assessment of therapeutic potential.

The Central Role of AKR1C3 in Disease Pathophysiology

AKR1C3 is a multifunctional enzyme that catalyzes the reduction of various aldehydes and ketones.[5] In the context of cancer, its significance stems from two primary activities:

  • Androgen Synthesis: AKR1C3 is a key player in the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT).[1][2] This is particularly crucial in CRPC, where it contributes to the maintenance of androgen receptor signaling despite low systemic androgen levels.[2][3]

  • Prostaglandin Metabolism: The enzyme also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and H2 (PGH2) to proliferative prostaglandins like PGF2α.[2] This activity can promote cell proliferation and inflammation, further contributing to cancer progression.[2]

Given these roles, the inhibition of AKR1C3 presents a promising strategy to disrupt pro-tumorigenic signaling pathways.

A Weak Androgens (e.g., Androstenedione) B AKR1C3 A->B C Potent Androgens (Testosterone, DHT) B->C G Prostaglandin F2α B->G D Androgen Receptor (AR) Signaling C->D E Prostate Cancer Cell Proliferation D->E F Prostaglandin D2/H2 F->B H FP Receptor G->H I MAPK Signaling H->I I->E

Caption: AKR1C3's dual role in androgen and prostaglandin pathways.

Selection of Benchmark Inhibitors

To rigorously evaluate a novel compound, it is imperative to benchmark it against established inhibitors with well-defined mechanisms and potencies. For AKR1C3, a diverse array of inhibitors has been identified, broadly categorized as:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Several NSAIDs have been found to inhibit AKR1C3.[1][6] Indomethacin is a standout in this class, demonstrating potent and selective inhibition of AKR1C3 over other AKR1C isoforms.[2][6] Its established clinical use for other indications also provides a rich dataset on its pharmacokinetic and safety profiles.

  • Steroidal Inhibitors: These are often analogs of AKR1C3 substrates. While potent, some, like medroxyprogesterone acetate (MPA), lack selectivity over other AKR1C isoforms and can interact with multiple steroid hormone receptors.[6]

  • Natural Products: Flavonoids and other natural compounds have been identified as AKR1C3 inhibitors.[1]

  • Novel Small Molecules: A growing number of potent and selective small molecule inhibitors are under investigation, with some having entered clinical trials, such as ASP9521 .[1][2]

For the purpose of this guide, we will focus on Indomethacin as the primary benchmark due to its well-documented selectivity and potency against AKR1C3.

Comparative Data Summary

The following table outlines a hypothetical comparison of this compound against Indomethacin based on key inhibitory metrics.

CompoundTargetIC50 (nM)Inhibition TypeSelectivity vs. AKR1C1/C2
This compound AKR1C3TBDTBDTBD
Indomethacin AKR1C350-100Competitive/Uncompetitive>100-fold

IC50 values for Indomethacin are based on literature reports and can vary depending on assay conditions.

Experimental Protocols for Comparative Benchmarking

To ensure a robust and reproducible comparison, the following detailed experimental protocols are provided.

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This in vitro assay is the foundational step for determining the direct inhibitory activity of the test compounds on purified AKR1C3 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Indomethacin against recombinant human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • Substrate (e.g., 9,10-phenanthrenequinone or 4-androstene-3,17-dione)

  • Test compounds (this compound and Indomethacin) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).

  • Enzyme Addition: Add the recombinant AKR1C3 enzyme to each well to initiate the reaction, except for the background control wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 10-15 minutes).

  • Substrate Addition: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately begin monitoring the decrease in NADPH absorbance at 340 nm or the increase in a fluorescent product over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A Prepare Serial Dilutions of Test Compounds B Prepare Reaction Mixture (Buffer, NADPH, Compound) A->B C Add AKR1C3 Enzyme B->C D Incubate at 37°C C->D E Add Substrate D->E F Monitor Reaction Kinetically (Absorbance/Fluorescence) E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro AKR1C3 enzyme inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It measures the thermal stability of a protein in the presence and absence of a ligand.

Objective: To confirm that this compound directly binds to and stabilizes AKR1C3 in intact cells.

Materials:

  • Prostate cancer cell line with high AKR1C3 expression (e.g., DuCaP)

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Western blotting or ELISA equipment and reagents

  • Anti-AKR1C3 antibody

Procedure:

  • Cell Treatment: Treat cultured DuCaP cells with the test compound or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble AKR1C3 in the supernatant using Western blotting or ELISA with an anti-AKR1C3 antibody.

  • Data Analysis: Plot the amount of soluble AKR1C3 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cellular Androgen Synthesis Assay

This assay assesses the functional consequence of AKR1C3 inhibition in a cellular model by measuring the downstream effect on androgen production.

Objective: To quantify the inhibition of androgen synthesis by the test compounds in a relevant cancer cell line.

Materials:

  • DuCaP or another suitable prostate cancer cell line

  • Hormone-depleted cell culture medium

  • Dehydroepiandrosterone (DHEA) as a precursor

  • Test compounds

  • ELISA kits for testosterone and DHT or LC-MS/MS for steroid quantification

Procedure:

  • Cell Culture: Culture DuCaP cells in a hormone-depleted medium.

  • Treatment: Treat the cells with the test compounds at various concentrations.

  • Precursor Addition: Add DHEA to the medium to serve as a substrate for androgen synthesis.

  • Incubation: Incubate the cells for a period sufficient to allow for androgen production (e.g., 24-48 hours).

  • Hormone Quantification: Collect the cell culture supernatant and quantify the levels of testosterone and DHT using ELISA or LC-MS/MS.

  • Data Analysis: Compare the levels of testosterone and DHT in the treated samples to the vehicle control to determine the extent of inhibition of androgen synthesis.

Conclusion

The systematic benchmarking of novel compounds against established inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically detailed framework for the evaluation of this compound as a potential AKR1C3 inhibitor. By employing a multi-faceted approach that combines in vitro enzymatic assays with cell-based target engagement and functional outcome studies, researchers can generate the robust, high-quality data necessary to make informed decisions about the therapeutic potential of new chemical entities. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for the preclinical assessment of novel AKR1C3-targeted therapies.

References

  • Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. The Journal of steroid biochemistry and molecular biology, 114(3-5), 207–216. [Link]

  • Classification of AKR1C3 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Yin, Y., et al. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry, 63(20), 11305–11329. [Link]

  • Liedtke, A. J., & Penning, T. M. (2018). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert opinion on therapeutic patents, 28(10), 739–751. [Link]

  • Liu, C., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Oncology, 14, 1365311. [Link]

  • AKR1C3 - Wikipedia. (n.d.). Retrieved from [Link]

  • Fan, L., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Oncology, 14. [Link]

  • UniProt. (n.d.). AKR1C3 - Aldo-keto reductase family 1 member C3 - Homo sapiens (Human). Retrieved from [Link]

  • Graham, L., et al. (2019). Targeting backdoor androgen synthesis through AKR1C3 inhibition: A presurgical hormonal ablative trial in high risk localized prostate cancer (PC). Journal of Clinical Oncology, 37(15_suppl), 5081-5081. [Link]

  • van der Sluis, T. M., et al. (2013). Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer. The Journal of pathology, 231(3), 312–320. [Link]

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for characterizing the selectivity of the novel small molecule, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. As this compound is listed as a potential protein degrader building block, its interaction with a wide range of proteins is of critical importance.[1] Undesired off-target binding can lead to toxicity or unexpected pharmacological effects, making early, comprehensive cross-reactivity profiling an indispensable step in the drug discovery pipeline.[2][3]

This document is structured to guide researchers through a multi-tiered experimental strategy, from initial computational predictions to in-depth cellular characterization. We will explore the rationale behind each experimental choice, provide detailed protocols, and present data in a clear, comparative format.

The Imperative of Selectivity in Drug Development

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While a compound may be designed with a specific biological target in mind, unintended interactions with other proteins, known as off-targets, can lead to adverse effects. The thiophene ring, a core scaffold in our molecule of interest, is a versatile pharmacophore present in numerous FDA-approved drugs, highlighting its potential for biological activity.[4] However, this also underscores the need for rigorous selectivity assessment.[5][6] Kinase inhibitors, for example, often face challenges with selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome.[7][8] A lack of selectivity can result in toxicity, while in some cases, polypharmacology (engaging multiple targets) can be beneficial.[2] Therefore, a thorough understanding of a compound's interaction profile is paramount.

Part 1: Initial Target Assessment and In Silico Profiling

Before embarking on extensive and costly experimental screening, we can leverage computational methods to predict potential targets and off-targets. This initial step helps in formulating a more targeted screening strategy.

Structural Similarity and Target Prediction

The first step is to perform a structural similarity search against databases of known bioactive compounds (e.g., ChEMBL, PubChem). This can provide initial hypotheses about the mechanism of action.[9] While this compound itself has limited direct biological data, its substructures can be informative. For instance, thiophene-2-carboxylic acid derivatives have been explored as inhibitors of various enzymes and as antiproliferative agents.[10][11][12]

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

We propose a systematic, tiered approach to experimentally determine the cross-reactivity profile of this compound. This workflow is designed to be self-validating, with each stage providing data to inform the next.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Cellular & Proteome-wide Validation a Biophysical Assays (SPR, TSA, ITC) b Biochemical Assays (e.g., Enzyme Inhibition) a->b Confirm direct binding and functional effect c Kinase Panel (e.g., 400+ kinases) b->c Identify off-targets d GPCR Panel (Binding & Functional) e Other Target Classes (Ion Channels, NHRs, etc.) f Cellular Thermal Shift Assay (CETSA) d->f Validate in-cell target engagement g Chemoproteomics (Affinity-based pulldown) h Phenotypic Screening (e.g., BioMAP)

Caption: A tiered experimental workflow for cross-reactivity profiling.

Tier 1: Primary Target Engagement and Potency

Assuming a hypothetical primary target has been identified from in silico screening or a primary discovery assay, the first step is to rigorously validate this interaction.

It is crucial to confirm that the compound physically interacts with its intended target. Several biophysical methods can be employed:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (kon, koff) and affinity (KD).[13]

  • Thermal Shift Assay (TSA): This method measures the change in a protein's melting temperature upon ligand binding, providing evidence of a direct interaction.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions over the immobilized target surface and a reference surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD.

Following confirmation of direct binding, a functional assay is required to determine the compound's effect on the target's activity (e.g., inhibition or activation). The specific assay will depend on the target class (e.g., enzymatic assay for a kinase, reporter gene assay for a nuclear receptor).

Tier 2: Broad-Panel Selectivity Screening

Once the on-target activity is confirmed, the compound should be screened against large panels of diverse protein targets to identify potential off-target interactions. This is a critical step in preclinical safety assessment.

Given that a significant portion of the proteome consists of kinases, and they are common off-targets for small molecules, a comprehensive kinase screen is essential.[15] Companies like Eurofins Discovery or Promega offer fee-for-service screening against panels of hundreds of kinases. The data is typically reported as percent inhibition at a given concentration (e.g., 1 or 10 µM).

G-protein coupled receptors (GPCRs) represent the largest class of membrane receptors and are targets for a substantial percentage of approved drugs.[16] Screening against a panel of GPCRs, often through radioligand binding assays or functional readouts like calcium flux or cAMP modulation, is crucial.[][18][19][20] Similarly, ion channel panels are important for assessing potential cardiac liabilities and other toxicities.

Table 1: Hypothetical Broad-Panel Screening Data for this compound at 10 µM

Target ClassPanel SizeNumber of Hits (>50% Inhibition)Top Off-Targets Identified
Kinases4105SRC, LYN, YES, ABL1, CSK
GPCRs1502Histamine H1 Receptor, Dopamine D2 Receptor
Ion Channels501hERG
Nuclear Receptors480None
Tier 3: Cellular and Proteome-wide Validation

Hits identified in biochemical screens must be validated in a more physiologically relevant cellular context.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target inside intact cells.[21] It measures the thermal stabilization of a target protein upon ligand binding in cell lysates or whole cells.

To identify targets in an unbiased manner, chemoproteomics can be employed. This often involves creating a chemical probe version of the compound (e.g., by adding a biotin tag or a photo-crosslinker) to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[21] This method can uncover unexpected off-targets that may not be present in standard screening panels.

G cluster_workflow Chemoproteomics Workflow Compound Test Compound (this compound) Probe Synthesize Affinity Probe (e.g., Biotinylated Compound) Compound->Probe Lysate Incubate with Cell Lysate Probe->Lysate Capture Capture on Streptavidin Beads Lysate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify & Quantify Potential Targets MS->Analysis

Caption: A typical chemoproteomics workflow for target identification.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of this profiling cascade is to build a comprehensive "selectivity profile" for this compound. This involves comparing its potency against the primary target with its activity at identified off-targets.

Table 2: Comparative Potency of this compound

TargetAssay TypeIC50 / KD (nM)Selectivity Window (vs. Primary Target)
Primary Target X Biochemical 50 -
SRC KinaseBiochemical85017-fold
LYN KinaseBiochemical1,20024-fold
Histamine H1 ReceptorRadioligand Binding2,50050-fold
hERG ChannelElectrophysiology>10,000>200-fold

A selectivity window of at least 100-fold is often desired for a lead compound to minimize the risk of off-target effects. The hypothetical data above suggests that while there is some off-target activity on SRC family kinases, the compound has a reasonable selectivity window. The lack of significant hERG activity is a positive sign for cardiac safety.

Conclusion

The cross-reactivity profiling of a new chemical entity like this compound is a data-driven, iterative process. By systematically progressing through the tiers of analysis—from in silico prediction to broad-panel screening and cellular validation—researchers can build a detailed and reliable understanding of a compound's selectivity. This knowledge is fundamental to making informed decisions in the drug development process, ultimately enhancing the potential for clinical success and patient safety.

References

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available at: [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Four ways to measure selectivity. ResearchGate. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available at: [Link]

  • Small-molecule Profiling. Broad Institute. Available at: [Link]

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]

  • Revolution of Small Molecule Drug Discovery by Affinity Selection-Mass Spectrometry Technology. Yakugaku Zasshi. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Chemoproteomics. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • This compound, min 95%, 100 mg. CP Lab Chemicals. Available at: [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry. Available at: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. International Journal of Molecular Sciences. Available at: [Link]

  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). ResearchGate. Available at: [Link]

Sources

Assessing the Novelty of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. Thiophene-based compounds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides an in-depth analysis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid, a molecule of significant interest, by comparing its structural features and hypothetically assessing its novelty against established derivatives with known biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar chemical entities.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a range of approved drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The substitution pattern on the thiophene ring plays a critical role in defining the pharmacological profile of the resulting derivatives. Specifically, 3-arylthiophene-2-carboxylic acids have garnered attention for their potential as modulators of various biological targets. The introduction of a substituted phenyl group at the 3-position can significantly influence the molecule's conformation and its interaction with protein binding sites.

This guide focuses on the specific derivative, this compound, and aims to assess its novelty by comparing it to structurally related compounds with documented biological activities. The presence of a methoxy group at the ortho position of the 3-phenyl substituent is a key structural feature that warrants investigation.

Synthesis of this compound and Selected Comparators

The synthesis of 3-arylthiophene-2-carboxylic acids can be achieved through various established synthetic routes. A common and versatile method is the Suzuki cross-coupling reaction, which allows for the introduction of the aryl moiety at the 3-position of the thiophene ring.

General Synthetic Pathway:

Synthesis start 3-Bromothiophene-2-carboxylic acid ester suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki boronic_acid 2-Methoxyphenylboronic acid boronic_acid->suzuki intermediate This compound ester suzuki->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: General workflow for the synthesis of the target compound.

A detailed experimental protocol for a similar transformation is provided below, adapted from literature procedures for the synthesis of related thiophene derivatives.

Experimental Protocol: Synthesis of 3-Arylthiophene-2-carboxylic Acids via Suzuki Coupling
  • Step 1: Suzuki-Miyaura Cross-Coupling.

    • To a solution of methyl 3-bromothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as toluene or a mixture of toluene/water/ethanol, add the corresponding arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

    • Degas the mixture by bubbling argon or nitrogen for 15-20 minutes.

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylthiophene-2-carboxylic acid ester.

  • Step 2: Ester Hydrolysis.

    • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to afford the final 3-arylthiophene-2-carboxylic acid.

Comparative Analysis of Biological Activities

Compound/Derivative ClassStructure of Core MoietyBiological ActivityKey Findings & SAR InsightsReference(s)
Thiophene-2-carboxamides Thiophene with an amide at C2 and an aryl group at C3/C5.AntibacterialA derivative with a methoxy group on the aryl substituent showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[3][3]
2-Amino-3-carboxy-4-phenylthiophenes 2-aminothiophene with a carboxylic acid/ester at C3 and a phenyl group at C4.Atypical Protein Kinase C (aPKC) InhibitionElectron-donating groups on the 4-phenyl ring are favorable for activity. Esters at the C3 position showed significant inhibitory activity.[4][4]
Thiophene Carboxamides as CA-4 Mimetics Thiophene with a carboxamide at C2 and a trimethoxyphenyl moiety.AnticancerCompounds with a trimethoxyphenyl moiety, mimicking Combretastatin A-4, showed significant antiproliferative activity against hepatocellular carcinoma cell lines.[5][5]
5-Phenylthiophenecarboxylic Acid Derivatives Thiophene with a phenyl group at C5 and a carboxylic acid/ester at C3.AntirheumaticCertain acetic acid and methyl acetate derivatives suppressed adjuvant-induced arthritis in rats more potently than the lead compound.[2][2]
3-Methoxybenzo[b]thiophene-2-carboxylic acid A fused benzothiophene with a methoxy at C3 and carboxylic acid at C2.Anti-inflammatory, AntimicrobialThe methoxy group is suggested to enhance binding affinity and selectivity towards enzymes and receptors.[6][6]

Assessing the Novelty and Potential of this compound

Based on the structure-activity relationships (SAR) gleaned from the comparative compounds, we can hypothesize the potential biological profile of this compound.

  • Influence of the 3-(2-Methoxyphenyl) Group: The presence of a phenyl ring at the 3-position is a common feature in many biologically active thiophene derivatives. The methoxy group at the ortho position can influence the molecule's conformation by steric hindrance, potentially locking it into a preferred orientation for binding to a biological target. Furthermore, the methoxy group can act as a hydrogen bond acceptor, which could be crucial for target engagement.[6]

  • Potential as an Anticancer Agent: The structural similarity to combretastatin mimetics, which often feature methoxy-substituted phenyl rings, suggests that this compound derivatives could possess anticancer activity.[5]

  • Potential as an Antibacterial Agent: The enhanced antibacterial activity observed in thiophene-2-carboxamides with a methoxy-substituted aryl group indicates that our target molecule could serve as a scaffold for developing new antibacterial agents.[3]

  • Potential as an Anti-inflammatory Agent: The known anti-inflammatory properties of thiophene-based compounds, coupled with the potential for the methoxy group to enhance target binding, suggest that this molecule could be explored for anti-inflammatory applications.[2][6]

The novelty of this compound lies in the specific combination of the 3-(2-methoxyphenyl) substituent with the 2-carboxylic acid on the thiophene core. While related structures have been explored, this precise arrangement remains underexplored in the context of extensive biological evaluation, presenting a promising avenue for new drug discovery efforts.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its derivatives, the following standard assays, as described in the cited literature, can be employed.

Anticancer Activity: MTT Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway and Workflow Diagrams

Hypothesized Mechanism of Action: Kinase Inhibition

Given that many thiophene derivatives act as kinase inhibitors, a potential mechanism of action for this compound derivatives could involve the inhibition of key signaling pathways implicated in cell proliferation and inflammation.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Activation Thiophene_Derivative 3-(2-Methoxyphenyl)thiophene -2-carboxylic acid derivative Thiophene_Derivative->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Regulation

Caption: Potential mechanism via kinase pathway inhibition.

Conclusion

This compound represents a structurally novel scaffold with significant potential for the development of new therapeutic agents. Based on a comparative analysis of related compounds, this molecule and its derivatives are promising candidates for evaluation as anticancer, antibacterial, and anti-inflammatory agents. The presence of the ortho-methoxy group on the 3-phenyl ring is a key feature that may confer unique biological properties. Further synthesis and rigorous biological testing are warranted to fully elucidate the therapeutic potential of this intriguing class of compounds.

References

  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Cellitti, J. F., Machleidt, T., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & medicinal chemistry, 19(8), 2582–2588. [Link]

  • Hawash, M., Al-Ktaish, A., Al-Ja'fari, A., Al-Sorkhi, M., Al-Karmalawy, A. A., & El-Damasy, A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Messersmith, D., Kim, H., & Fields, A. P. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & medicinal chemistry letters, 23(10), 2914–2918. [Link]

  • Vasu, K., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 9), o636–o638. [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., & El-Gazzar, M. G. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2978. [Link]

  • Bădărău, E., Mădălan, A. M., & Drăghici, C. (2020). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 25(23), 5601. [Link]

  • Oka, M., Ochi, T., Takahashi, K., & Nagaoka, J. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & pharmaceutical bulletin, 50(5), 626–632. [Link]

  • Bădărău, E., Mădălan, A. M., & Drăghici, C. (2020). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 25(23), 5601. [Link]

  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Cellitti, J. F., Machleidt, T., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & medicinal chemistry, 19(8), 2582–2588. [Link]

  • Belskaya, N. P., Egorova, A. Y., Gavrilov, A. S., & Bakulev, V. A. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 26(11), 3169. [Link]

  • Wang, Y., Li, C., Zhang, Y., Li, X., & Chunhu, L. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic chemistry, 148, 107358. [Link]

  • Kumar, A., Kumar, K., & Singh, P. P. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS medicinal chemistry letters, 7(12), 1124–1129. [Link]

  • S.N., S., K., R., & V., S. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Health Sciences, 6(S4), 10452-10461. [Link]

  • Zadrazilova, I., Otevrel, J., & Kauerova, T. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767–9787. [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • de Oliveira, R. S., de Oliveira, J. C. S., & de Oliveira, R. B. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4337. [Link]

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2013). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 4(3), 12-20. [Link]

Sources

A Researcher's Guide to the Cost-Benefit Analysis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early stages of drug discovery are a critical balancing act. The promise of a novel molecular scaffold must be weighed against the practical realities of synthesis, screening, and optimization. This guide provides an in-depth cost-benefit analysis of utilizing 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid as a starting point for a drug discovery program. We will objectively compare its potential with other alternatives, supported by experimental insights and data-driven decision-making frameworks.

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of 26 FDA-approved drugs.[1][2] Its electron-rich nature and bioisosteric properties allow it to interact effectively with a wide range of biological targets.[1] The specific compound, this compound (Compound 1), presents a unique substitution pattern that warrants a careful evaluation of its potential benefits versus the inherent costs and risks of development.

Part 1: The Benefit Analysis - Unpacking the Therapeutic Potential

The "benefit" of a starting compound in drug discovery lies in its intrinsic chemical and biological properties that suggest a high probability of success. This includes its potency, selectivity, and novelty.

Structural and Pharmacophoric Features

Compound 1 belongs to the family of thiophene-2-carboxylic acids. This class is known to be a precursor for compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5]

  • The Thiophene Core: Provides a rigid scaffold that correctly orients substituents for interaction with biological targets.

  • The Carboxylic Acid Group: A key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. It is a common feature in inhibitors of enzymes like cyclooxygenase (COX).[5]

  • The 2-Methoxyphenyl Group: This bulky, lipophilic group at the 3-position can drive potency by accessing hydrophobic pockets in a target protein. The methoxy group can also act as a hydrogen bond acceptor, further refining target engagement. Its presence suggests potential for high selectivity.

Hypothetical Therapeutic Applications

Based on its structure, Compound 1 is a promising candidate for several therapeutic areas. Thiophene derivatives are well-documented inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammatory diseases.[5] The structure also shares features with known kinase inhibitors, a major class of anticancer drugs.[4]

Intellectual Property and Novelty

A significant benefit of a novel scaffold is the potential for strong intellectual property (IP) protection. While the core thiophene structure is common, the specific substitution pattern of Compound 1 may offer a clear path to novel chemical space, allowing for composition-of-matter patents that are crucial for commercial viability.

Part 2: The Cost Analysis - Navigating the Developmental Hurdles

The "cost" in drug discovery extends beyond mere financial outlay. It encompasses synthetic complexity, resource allocation for screening, and the risk of failure due to poor pharmacokinetics or unforeseen toxicity.

Synthetic Accessibility

A primary consideration is the ease and cost of synthesis. Complex, multi-step syntheses can be a major bottleneck, increasing costs and timelines. The synthesis of this compound, while feasible, is not trivial and typically involves multiple steps which may include a Suzuki or Stille coupling reaction.[6]

Comparative Scaffolds:

  • Benzoic Acids: Simpler to synthesize and functionalize, but may lack the novelty and specific biological interactions of the thiophene ring.

  • Thiazoles: Another common heterocycle, but with different electronic and geometric properties that may alter target engagement.

Screening and Optimization Costs

Once synthesized, the compound must enter a screening cascade to identify its biological target and assess its activity. This is a resource-intensive process.

  • High-Throughput Screening (HTS): Initial screening against large panels of targets can be costly. A focused, hypothesis-driven approach targeting specific enzyme classes (e.g., kinases, COX enzymes) is more cost-effective.

  • Structure-Activity Relationship (SAR) Studies: Optimization requires the synthesis of dozens, if not hundreds, of analogs to improve potency and selectivity, representing a significant investment in chemistry resources.[7]

Developmental Risks: The "Hidden Costs"

Early-stage attrition is the costliest aspect of drug discovery. Key risks include:

  • Poor Pharmacokinetics (ADME): Compounds may be potent in vitro but fail in vivo due to poor absorption, distribution, metabolism, or excretion. Thiophene-containing drugs can sometimes form reactive metabolites.[1]

  • Toxicity: Off-target effects can lead to cellular toxicity, a common cause of project termination.

  • Lack of Efficacy: Promising in vitro data may not translate to efficacy in animal models or humans.

Part 3: A Comparative Framework and Experimental Workflow

To make an informed " go/no-go " decision, a systematic evaluation is essential.[8] This involves comparing Compound 1 against a known benchmark or an alternative scaffold.

The Decision Matrix: Compound 1 vs. Alternative

A structured comparison can quantify the cost-benefit trade-offs.

Parameter This compound (Compound 1) Alternative Scaffold (e.g., 2-phenoxybenzoic acid) Rationale / Key Question
BENEFIT
Novelty & IP PotentialHighModerateCan we secure a strong patent position?
Predicted PotencyModerate to High (based on scaffold)ModerateDoes the scaffold have a history of high-potency hits?
Predicted SelectivityHigh (due to 3D shape)Low to ModerateCan we avoid off-target effects easily?
COST
Synthetic Cost/Step CountModerate to HighLowHow quickly and cheaply can we make analogs?
Screening CostHigh (if broad) / Moderate (if focused)High / ModerateDo we have a clear target hypothesis to reduce screening costs?
Attrition Risk (ADME/Tox)Moderate (thiophene metabolism)LowWhat are the known liabilities of this chemical class?
Workflow for Initial Evaluation

The following diagram outlines a cost-effective workflow for the initial assessment of a novel compound like this compound.

G cluster_benefit Benefit Assessment cluster_cost Cost & Risk Assessment synthesis Step 1: Synthesis Confirmation (Feasibility & Purity) invitro Step 2: Focused In Vitro Screen (e.g., Kinase or COX Panel) synthesis->invitro <1g scale potency Step 3: Potency & Selectivity (IC50/Ki Determination) invitro->potency Hit Confirmed decision Go / No-Go Decision potency->decision insilico Step A: In Silico Profiling (ADME/Tox Prediction) cell_assay Step B: Cell Viability Assay (e.g., MTT, HepG2 cells) insilico->cell_assay Predictive Flags prelim_pk Step C: Preliminary PK (Microsomal Stability) cell_assay->prelim_pk Toxicity Window prelim_pk->decision

Caption: A streamlined workflow for the initial cost-benefit evaluation of a new chemical entity.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Benefit Assessment)

This protocol determines the potency (IC50) of the test compound against the human COX-2 enzyme.

Objective: To quantify the inhibitory effect of this compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

  • In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control) to each well.

  • Add 150 µL of assay buffer to all wells.

  • Add 10 µL of COX-2 enzyme solution to all wells except the "no enzyme" control.

  • Add 10 µL of TMPD solution to all wells.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately read the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay must include positive (e.g., Celecoxib) and negative (DMSO vehicle) controls. The Z'-factor should be calculated to ensure the assay is robust for screening.

Protocol 2: HepG2 Cell Viability Assay (Cost/Risk Assessment)

This protocol assesses the general cytotoxicity of the compound, an early indicator of potential toxicity issues.

Objective: To determine the concentration at which the test compound reduces the viability of HepG2 (human liver carcinoma) cells by 50% (CC50).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the cells for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percent viability relative to the vehicle-treated cells and plot against the compound concentration to determine the CC50.

Trustworthiness: The therapeutic index (TI) can be calculated as CC50 / IC50. A higher TI value (>10) is desirable, indicating that the compound is toxic only at concentrations significantly higher than those required for its biological effect.

Conclusion and Authoritative Grounding

The decision to pursue a compound like this compound in a drug discovery program is a complex one, requiring a careful synthesis of potential benefits against tangible costs and risks.[9][10] The thiophene scaffold offers a rich history of success, but each new derivative must be rigorously evaluated on its own merits.[1][2]

By employing a structured analytical framework and validated experimental protocols, research teams can make data-driven decisions that maximize the probability of success while efficiently allocating precious resources. This guide provides the foundational logic and practical steps to initiate such an evaluation, grounding strategic decisions in scientific and economic reality.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Available at: [Link]

  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

  • How does the cost/benefit ratio for the data that is generated in early pharmaceutical drug discovery look like? ResearchGate. Available at: [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Cost-effectiveness analysis of microdose clinical trials in drug development. PubMed. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]

  • Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. OUCI. Available at: [Link]

  • Understanding Pharmacoeconomics: Essential Drug Cost vs. Benefit Analysis. LinkedIn. Available at: [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Available at: [Link]

  • Economic Evaluations During Early (Phase II) Drug Development: A Role for Clinical Trial Simulations? PubMed. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cost Benefit Analysis of Pharmacoeconomics. Hilaris Publisher. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Available at: [Link]

  • This compound, min 95%, 100 mg. CP Lab Chemicals. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. As a compound utilized in advanced research and drug development, its handling and disposal demand a thorough understanding of its chemical properties and potential hazards. This guide is designed for researchers, scientists, and laboratory professionals, offering step-by-step procedures grounded in established safety principles to ensure personnel safety and environmental protection.

Hazard Profile and Core Safety Principles

  • Irritation: Causes skin and serious eye irritation[1][3].

  • Harmful if Swallowed: May be harmful if ingested[1][4].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Given these potential hazards, all handling and disposal operations must be conducted in accordance with the highest laboratory safety standards. The core principle is to treat this compound as a hazardous chemical waste and manage it through a licensed hazardous waste program[5][6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][7].

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended.To protect against splashes and fine dust, preventing serious eye irritation[7].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation[4][5].
Body Protection A laboratory coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing[7].
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or chemical fume hood. For larger quantities or in case of dust generation, use a NIOSH/MSHA approved respirator[7][8].To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation[7].

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood[5][7].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[6].

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.

  • Solid Waste: Collect pure this compound waste, as well as contaminated items such as weighing paper, spatulas, and gloves, in a dedicated, clearly labeled hazardous waste container[7].

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines[9]. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate[10].

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with acidic and organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable[11].

  • Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid[9][11]. The original product container can be an excellent choice for waste accumulation[11].

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • Label the waste container with "HAZARDOUS WASTE"[5].

  • Clearly write the full chemical name: "this compound"[5].

  • List all components of a mixture, including solvents, with their approximate concentrations.

  • Indicate the primary hazards (e.g., Irritant, Harmful).

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

Step 4: Storage

Temporary storage of the waste container within the laboratory must adhere to safety regulations.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area for hazardous waste[6].

  • Ventilation: The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources[5].

  • Segregation: Store the waste away from incompatible materials, such as strong bases or oxidizing agents[1][5].

Step 5: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed hazardous waste disposal company[6].

  • Documentation: Provide a complete characterization of the waste to the disposal personnel.

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated is_solid Is the waste solid or solid-contaminated? start->is_solid collect_solid Collect in a dedicated solid hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste in a liquid solution? is_solid->is_liquid No labeling Label container with: 'HAZARDOUS WASTE' Full Chemical Name Constituents & Hazards collect_solid->labeling collect_liquid Collect in a compatible liquid hazardous waste container. Segregate from other streams. is_liquid->collect_liquid Yes is_liquid->labeling No (Consult EHS) collect_liquid->labeling storage Store in a designated, cool, well-ventilated satellite accumulation area. labeling->storage contact_ehs Contact EHS or licensed waste disposal contractor for pickup. storage->contact_ehs end Proper Disposal contact_ehs->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.